molecular formula C9H14ClNS B15310507 [(5-Chlorothiophen-2-yl)methyl](2-methylpropyl)amine

[(5-Chlorothiophen-2-yl)methyl](2-methylpropyl)amine

Katalognummer: B15310507
Molekulargewicht: 203.73 g/mol
InChI-Schlüssel: XZBWKMGUJOVOMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(5-Chlorothiophen-2-yl)methyl](2-methylpropyl)amine is a useful research compound. Its molecular formula is C9H14ClNS and its molecular weight is 203.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(5-Chlorothiophen-2-yl)methyl](2-methylpropyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(5-Chlorothiophen-2-yl)methyl](2-methylpropyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H14ClNS

Molekulargewicht

203.73 g/mol

IUPAC-Name

N-[(5-chlorothiophen-2-yl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C9H14ClNS/c1-7(2)5-11-6-8-3-4-9(10)12-8/h3-4,7,11H,5-6H2,1-2H3

InChI-Schlüssel

XZBWKMGUJOVOMU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNCC1=CC=C(S1)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

The Versatile Building Block: A Technical Guide to (5-Chlorothiophen-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Exploration of the Synthesis, Characterization, and Applications of a Key Heterocyclic Intermediate in Pharmaceutical Research and Development

Introduction

(5-Chlorothiophen-2-yl)methylamine is a halogenated heterocyclic amine that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its unique structural motif, featuring a substituted thiophene ring, serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules. The presence of the chlorine atom and the primary amine functionality provides two reactive centers for further molecular elaboration, making it a versatile building block for the construction of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, spectroscopic characterization, and key applications of (5-Chlorothiophen-2-yl)methylamine, with a particular focus on its relevance to drug development professionals.

Chemical Structure and Physicochemical Properties

(5-Chlorothiophen-2-yl)methylamine is characterized by a thiophene ring chlorinated at the 5-position and substituted with a methylamine group at the 2-position. This arrangement of functional groups imparts specific electronic and steric properties that are crucial for its reactivity and its ability to interact with biological targets.

The key physicochemical properties of (5-Chlorothiophen-2-yl)methylamine are summarized in the table below:

PropertyValueSource(s)
Chemical Formula C₅H₆ClNS
Molecular Weight 147.63 g/mol
CAS Number 214759-22-5
Physical Form Liquid or Solid
Boiling Point 76-79 °C at 3 mmHg
InChI Key QEEXZSPDLPRZEX-UHFFFAOYSA-N

Synthesis and Mechanistic Insights

The synthesis of (5-Chlorothiophen-2-yl)methylamine is most commonly achieved through the reduction of 5-chlorothiophene-2-carbonitrile. This synthetic strategy is favored due to the relative accessibility of the carbonitrile starting material and the efficiency of the reduction methods.

Experimental Protocol: Reduction of 5-Chlorothiophene-2-carbonitrile

This protocol describes a general method for the synthesis of (5-Chlorothiophen-2-yl)methylamine via the reduction of 5-chlorothiophene-2-carbonitrile using Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent.[1]

Causality Behind Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles, to their corresponding primary amines.[2][3][4] Its high reactivity ensures a complete conversion of the nitrile to the desired amine.

  • Anhydrous Diethyl Ether or THF: Anhydrous ethereal solvents are crucial as LiAlH₄ reacts violently with water and other protic solvents.[3] These solvents also effectively solubilize the starting material and the intermediate complexes.

  • Inert Atmosphere (Nitrogen or Argon): The use of an inert atmosphere is essential to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.

  • Stepwise Quenching: The careful, sequential addition of water and sodium hydroxide solution is a critical workup procedure (Fieser workup) to safely quench the excess LiAlH₄ and precipitate the aluminum salts, facilitating their removal by filtration.

Step-by-Step Methodology:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a suspension of Lithium Aluminum Hydride (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Starting Material: A solution of 5-chlorothiophene-2-carbonitrile (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by Thin Layer Chromatography).

  • Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams. This procedure results in the formation of a granular precipitate of aluminum salts.

  • Work-up and Isolation: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with additional diethyl ether or THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (5-Chlorothiophen-2-yl)methylamine.

  • Purification: The crude product can be purified by vacuum distillation to afford the final product as a colorless to pale yellow liquid.[5]

G cluster_workup Work-up & Purification Flask Dry Three-Necked Flask LiAlH4 LiAlH₄ in Anhydrous Ether/THF Flask->LiAlH4 N2 Inert Atmosphere (N₂) Flask->N2 Addition Dropwise Addition at 0 °C Start_Material 5-Chlorothiophene-2-carbonitrile in Anhydrous Ether/THF Start_Material->Addition Stirring Stirring at RT or Reflux Addition->Stirring Quenching Quenching with H₂O and NaOH Filtration Filtration of Aluminum Salts Quenching->Filtration Drying Drying of Organic Phase Filtration->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Product Purification->Product (5-Chlorothiophen-2-yl)methylamine G cluster_applications Applications in Drug Discovery Starting_Material 5-Chlorothiophene-2-carbonitrile Reduction Reduction (e.g., LiAlH₄) Starting_Material->Reduction Target (5-Chlorothiophen-2-yl)methylamine Reduction->Target Acylation Amide Bond Formation Target->Acylation Reductive_Amination Secondary/Tertiary Amine Formation Target->Reductive_Amination Heterocycle_Formation Heterocycle Synthesis Target->Heterocycle_Formation Enzyme_Inhibitors Enzyme Inhibitors (e.g., Kinase Inhibitors) Acylation->Enzyme_Inhibitors Receptor_Ligands Receptor Ligands (e.g., GPCR Ligands) Reductive_Amination->Receptor_Ligands Antimicrobials Antimicrobial Agents Heterocycle_Formation->Antimicrobials

Caption: Logical flow from synthesis to applications.

Safety and Handling

(5-Chlorothiophen-2-yl)methylamine is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

Conclusion

(5-Chlorothiophen-2-yl)methylamine is a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis from readily available starting materials, coupled with its dual reactivity, makes it an attractive intermediate for the construction of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and spectroscopic characteristics is essential for its effective utilization in drug discovery and development programs. As the demand for new and improved therapeutics continues to grow, the importance of such key heterocyclic intermediates is poised to increase, further solidifying the role of (5-Chlorothiophen-2-yl)methylamine in the future of pharmaceutical innovation.

References

  • IRJAEM. (2024, July 7). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management. Retrieved from [Link]

  • Google Patents. (n.d.). US20140142303A1 - Process for the preparation of a rivaroxaban and intermediates formed in said process.
  • University of Glasgow. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Arborpharm. (2025, November 11). Rivaroxaban Intermediates Introduction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105777732A - Method for synthesizing Rivaroxaban intermediate and application of method.
  • PubChem. (n.d.). (5-Chlorothiophen-2-yl)methanamine. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]

  • YouTube. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride. Retrieved from [Link]

  • PubChemLite. (n.d.). amine. Retrieved from [Link]

  • Nature. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]

  • Doron Scientific. (2023, March 1). (5-Chlorothiophen-2-yl)methanamine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ScienceMadness.org. (n.d.). Catalytic Transfer Hydrogenation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • OSTI.gov. (n.d.). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. Retrieved from [Link]

  • NextSDS. (n.d.). (5-phenylthiophen-2-yl)methanamine — Chemical Substance Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • ResearchGate. (n.d.). FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide.... Retrieved from [Link]

  • NIST WebBook. (n.d.). Chlorphenamine. Retrieved from [Link]

  • SpectraBase. (n.d.). S-(4-Methylphenyl)-5-chloro-2-(triphenylphosphoranylideneamino)-thiobenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-N-ethyl-N-methylethanamine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utilization of (5-Chlorothiophen-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Chlorothiophen-2-yl)methylamine (CAS: 214759-22-5) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug development[1]. Featuring an electron-rich, halogenated heteroaromatic core coupled with a reactive primary aliphatic amine, this compound serves as a critical intermediate in the synthesis of advanced pharmacophores. It has been successfully deployed in the development of Lysyl Oxidase (LOX) inhibitors for oncology[2] and novel heterocyclic ureas for combating antibiotic-resistant bacteria[3]. This whitepaper provides a rigorous analysis of its physicochemical properties, intrinsic chemical reactivity, and field-proven synthetic protocols.

Physicochemical Profiling

Understanding the physical parameters of (5-Chlorothiophen-2-yl)methylamine is essential for optimizing downstream reactions, particularly regarding solvent selection, purification techniques, and storage stability. The free base is an oily liquid at room temperature, while its hydrochloride salt (CAS: 548772-41-6) is often preferred for long-term storage due to its crystalline stability and resistance to atmospheric oxidation.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name (5-Chlorothiophen-2-yl)methanamine
CAS Registry Number 214759-22-5 (Free base) / 548772-41-6 (HCl salt)
Molecular Formula C5H6ClNS
Molecular Weight 147.62 g/mol
Boiling Point 76–79 °C at 3 Torr[4]
Density ~1.331 g/cm³ (Predicted)[4]
Refractive Index 1.5630 (at 589.3 nm, 20 °C)[4]

Chemical Reactivity & Mechanistic Insights

The molecular architecture of (5-Chlorothiophen-2-yl)methylamine dictates a highly specific dual-reactivity profile:

  • Amine Nucleophilicity: The methylene (–CH₂–) spacer effectively insulates the primary amine from the electron-withdrawing inductive effect (–I) of the 5-chlorothiophene ring. Consequently, the amine retains standard aliphatic basicity (pKa ~9.5), making it an excellent, unhindered nucleophile for acylations, sulfonations, and urea couplings[2][3].

  • Thiophene Ring Electronics: The thiophene ring is naturally electron-rich. However, the C5-chlorine atom exerts a mild deactivating inductive effect while simultaneously offering resonance donation (+M). This directs any potential electrophilic aromatic substitution (e.g., nitration, halogenation) strictly to the C3 or C4 positions. Furthermore, the C–Cl bond serves as a functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) under forcing conditions, allowing for late-stage scaffold diversification.

Synthetic Workflows & Self-Validating Protocols

The synthesis of the target amine typically proceeds via the reduction of 5-chlorothiophene-2-carbonitrile or the reductive amination of 5-chlorothiophene-2-carboxaldehyde. The choice of reducing agent is critical to prevent unwanted hydrodehalogenation of the thiophene ring.

Synthesis A 5-Chlorothiophene-2-carbonitrile (Precursor A) D (5-Chlorothiophen-2-yl)methylamine (Target) A->D Reduction (BH3-THF or LiAlH4) B 5-Chlorothiophene-2-carboxaldehyde (Precursor B) C Oxime Intermediate B->C NH2OH·HCl (Condensation) B->D NH3, NaBH3CN (Reductive Amination) C->D Zn/AcOH or H2/Pd-C (Reduction)

Fig 1: Primary synthetic workflows for (5-Chlorothiophen-2-yl)methylamine via reduction and amination.

Protocol 1: Chemoselective Nitrile Reduction via Borane-THF
  • Causality: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent but carries a high risk of cleaving the C–Cl bond via hydrodehalogenation on electron-rich aromatics. Borane-THF (BH₃·THF) provides a chemoselective alternative, reducing the nitrile to the primary amine without disturbing the halogen[2].

  • Step-by-Step Methodology:

    • Preparation: Purge a dry, round-bottom flask with inert gas (N₂/Ar). Dissolve 5-chlorothiophene-2-carbonitrile (1.0 eq) in anhydrous THF (0.5 M).

    • Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add BH₃·THF (1 M in THF, 2.5 eq) over 30 minutes to control the exothermic formation of the borane-amine complex.

    • Reflux: Gradually warm the mixture to room temperature, then heat to reflux (65 °C) for 12 hours.

    • In-Process Control (IPC): Sample the reaction, quench with MeOH, and analyze via LC-MS. The reaction is self-validating when the nitrile peak vanishes, and the target mass [M+H]⁺ 148 is dominant without the presence of the des-chloro mass [M+H]⁺ 114.

    • Quenching & Hydrolysis: Cool to 0 °C. Carefully quench with excess methanol until effervescence ceases. Add 2M HCl to hydrolyze the borane-amine complex and reflux for 1 hour.

    • Workup: Evaporate the volatiles. Basify the aqueous layer with 2M NaOH to pH >10. Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free base.

Protocol 2: Reductive Amination of Aldehyde
  • Causality: When starting from 5-chlorothiophene-2-carboxaldehyde, reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) is preferred. NaBH₃CN is stable in the mildly acidic conditions (pH 6-7) required for imine formation, selectively reducing the transient iminium ion without reducing the aldehyde directly to an alcohol.

  • Step-by-Step Methodology:

    • Imine Formation: Dissolve 5-chlorothiophene-2-carboxaldehyde (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol (0.2 M). Stir at room temperature for 4 hours.

    • Reduction: Cool to 0 °C. Add NaBH₃CN (0.7 eq) in small portions to avoid rapid hydrogen gas evolution.

    • IPC: Monitor via TLC (Hexanes/EtOAc 7:3). Use a Ninhydrin stain; the product will appear as a dark purple spot upon heating, confirming the presence of a primary amine.

    • Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate. Wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (DCM/MeOH/NH₄OH) to isolate the pure amine.

Applications in Drug Development

The bifunctional nature of (5-Chlorothiophen-2-yl)methylamine makes it a privileged scaffold in modern medicinal chemistry.

  • Antibacterial Agents: The primary amine is utilized in the synthesis of amide and sulfonamide-substituted heterocyclic ureas. These compounds demonstrate preferential inhibition of bacterial DNA synthesis over RNA or protein synthesis, showing potent in vivo activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA)[3].

  • Lysyl Oxidase (LOX) Inhibitors: Aminomethylenethiophene (AMT) derivatives synthesized from this building block act as potent inhibitors of LOX, an extracellular copper-dependent enzyme implicated in tumor progression and metastasis. The primary amine is crucial for coordinating with the active site of the LOX enzyme, effectively reducing metastatic burden in transgenic breast tumor models[2].

Pathway A (5-Chlorothiophen-2-yl)methylamine B Urea/Amide Coupling A->B Electrophile Addition C Antibacterial Agents (Heterocyclic Ureas) B->C Scaffold A D LOX Inhibitors (AMT Derivatives) B->D Scaffold B E Inhibition of Bacterial DNA Synthesis C->E Mechanism of Action F Reduction of Tumor Metastasis D->F Mechanism of Action

Fig 2: Downstream pharmacological applications and mechanisms of action for target derivatives.

References

  • ChemicalBook.(5-CHLOROTHIEN-2-YL)METHYLAMINE | 214759-22-5.
  • ChemicalBook.214759-22-5 | CAS DataBase.
  • Google Patents (WIPO).WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds.
  • PMC (NIH).Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships.

Sources

Safety Data Sheet (SDS) & Technical Handling Guide for (5-Chlorothiophen-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Whitepaper on Physicochemical Hazards, Mechanistic Toxicology, and Safe Handling Protocols for Advanced Drug Development

Executive Summary & Chemical Identity

(5-Chlorothiophen-2-yl)methylamine (also known as 5-Chloro-2-thiophenemethanamine) is a highly reactive, bi-functional organic intermediate utilized extensively in medicinal chemistry. Its structural motif—a primary aliphatic amine tethered to a halogenated thiophene ring—makes it a critical precursor in the synthesis of active pharmaceutical ingredients (APIs), including Factor Xa inhibitors (such as Rivaroxaban analogs) and adenosine A2A receptor antagonists.

However, this dual functionality imparts severe physicochemical hazards. The primary amine acts as a strong, corrosive Lewis base, while the chlorothiophene ring is a well-documented structural alert for metabolic bioactivation and hepatotoxicity [[1]]([Link]). This guide synthesizes the mechanistic causality behind these hazards with field-proven protocols to ensure scientifically rigorous and safe handling.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name (5-Chlorothiophen-2-yl)methylamine
CAS Registry Number 214759-22-5
Molecular Formula C5H6ClNS
Molecular Weight 147.62 g/mol
Physical State Liquid (typically pale yellow to amber)
Reactivity Profile Strong nucleophile, basic, air-sensitive (forms carbamates)

Mechanistic Toxicology & Hazard Identification

Unlike standard aliphatic amines, the toxicity profile of (5-Chlorothiophen-2-yl)methylamine is bipartite, driven by its two distinct functional groups:

A. Corrosivity via Lipid Saponification (The Amine Moiety)

Primary alkylamines are potent nucleophiles and strong bases. Upon dermal or ocular contact, the amine rapidly deprotonates water in the physiological environment, generating localized hydroxide ions. This initiates the saponification of cellular lipid bilayers. Causality: Unlike acid burns which cause coagulation necrosis (forming an eschar that limits further tissue damage), basic amines cause liquefaction necrosis. This allows the chemical to continuously penetrate deeper into the dermis, causing severe, progressive tissue destruction.

B. Hepatic Bioactivation & Covalent Binding (The Chlorothiophene Moiety)

The chlorothiophene ring is a known structural alert in drug development. Hepatic cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) catalyze the oxidation of the thiophene ring into highly reactive electrophiles: thiophene S-oxides and thiophene epoxides . Causality: These transient intermediates act as potent Michael acceptors, rapidly depleting intracellular glutathione (GSH) . Once the cellular GSH pool is exhausted, the electrophiles covalently bind to nucleophilic residues on hepatic macromolecules (proteins and DNA), leading to drug-induced liver injury (DILI) and cellular apoptosis.

MetabolicPathway Parent (5-Chlorothiophen-2-yl)methylamine (Parent Compound) CYP450 Hepatic CYP450 Oxidation Parent->CYP450 Phase I Metabolism Epoxide Thiophene Epoxide (Reactive Intermediate) CYP450->Epoxide Ring Epoxidation Sulfoxide Thiophene S-Oxide (Electrophilic) CYP450->Sulfoxide S-Oxidation GSH Glutathione (GSH) Conjugation Epoxide->GSH Detoxification Toxicity Covalent Binding to Proteins (Hepatotoxicity / Necrosis) Epoxide->Toxicity GSH Depletion Sulfoxide->GSH Detoxification Sulfoxide->Toxicity GSH Depletion Excretion Mercapturic Acid Excretion (Safe) GSH->Excretion Phase II Clearance

Metabolic bioactivation pathway of the chlorothiophene ring via CYP450 oxidation.

Experimental Protocols: Safe Handling & Storage

Because the compound is both a strong nucleophile and susceptible to atmospheric degradation (reacting with ambient CO₂ to form insoluble carbamate salts), standard benchtop handling is insufficient and will lead to reagent degradation.

Protocol: Inert Atmosphere Transfer & Reaction Setup

Objective: Transfer (5-Chlorothiophen-2-yl)methylamine without atmospheric exposure or moisture contamination.

  • Preparation of the Manifold: Connect a Schlenk flask to a dual-bank vacuum/argon manifold. Flame-dry the flask under vacuum (0.1 mmHg) and backfill with high-purity Argon. Repeat this cycle three times to ensure a strictly anhydrous environment.

  • Reagent Equilibration: Pierce the septum of the reagent bottle (which must be stored at 4°C in an amber vial to prevent photo-degradation) with an Argon-purged needle to equalize pressure.

  • Syringe Transfer: Using a gas-tight, Teflon-plunger syringe, withdraw the required volume of the amine. Causality: Teflon is required because corrosive amines will rapidly degrade standard rubber syringe plungers, introducing impurities into the reaction.

  • Controlled Addition: Add the amine dropwise to the reaction mixture at 0°C. Causality: The nucleophilic attack of the amine on electrophiles (e.g., acid chlorides in Rivaroxaban synthesis) is highly exothermic. Cooling the reaction prevents thermal runaway and preserves the integrity of the heat-sensitive thiophene ring.

  • Self-Validating Quench: Upon reaction completion, quench the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Validation: Monitor the cessation of CO₂ evolution (bubbling) to visually validate that all unreacted electrophiles and residual acidity have been neutralized without generating toxic hydrogen chloride gas.

Emergency Response & Spill Management

In the event of an accidental release, standard acid-base neutralization must be carefully modulated to prevent secondary hazards.

Protocol: Spill Decontamination Workflow
  • Evacuation & Ventilation: Immediately evacuate the area and maximize fume hood exhaust. The vapor pressure of the free-base amine can lead to severe inhalation toxicity.

  • PPE Donning: Responders must wear Level B PPE, including a self-contained breathing apparatus (SCBA) and butyl rubber gloves. Causality: Standard nitrile gloves are rapidly permeated and degraded by corrosive amines.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Critical Warning: Do not use sawdust or paper towels, as the amine can react exothermically with organic matter, potentially causing ignition.

  • Controlled Neutralization: Apply a weak acid solution (e.g., 5% Acetic Acid or Citric Acid) to the absorbed mass. Causality: Using strong acids (like HCl or H₂SO₄) causes a violent exothermic reaction that will vaporize the unreacted amine, massively exacerbating inhalation hazards.

  • Validation: Test the residue with pH paper. Ensure the pH is strictly between 7 and 8 before scooping the neutralized mass into a highly-sealed, chemically resistant hazardous waste container.

SpillResponse Spill Spill Detected: Corrosive/Toxic Amine Evacuate Evacuate & Isolate Area (Ensure Max Ventilation) Spill->Evacuate PPE Don Level B PPE (SCBA, Butyl Rubber Suit) Evacuate->PPE Absorb Apply Inert Absorbent (Sand, Vermiculite) PPE->Absorb Neutralize Neutralize Residue (5% Acetic Acid / Weak Acid) Absorb->Neutralize Prevent Exotherm Dispose Collect in Sealed Container (Hazardous Waste Protocol) Neutralize->Dispose Validate pH 7-8

Step-by-step emergency spill neutralization workflow for corrosive amines.

References

  • Dansette, P. M., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology. Retrieved from:[Link]

  • Dansette, P. M., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Retrieved from:[Link]

  • Dolenc, J., et al. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. Retrieved from:[Link]

Sources

Unveiling the In Vitro Mechanism of Action of (5-Chlorothiophen-2-yl)methylamine: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of (5-Chlorothiophen-2-yl)methylamine, a compound of interest in contemporary drug discovery. Given the absence of established biological targets for this molecule, this document outlines a rational, multi-pronged screening approach based on structural analogy to known pharmacologically active agents. We present detailed, field-proven protocols for a panel of in vitro assays designed to investigate its potential activity as a monoamine oxidase (MAO) inhibitor, a serotonin receptor modulator, and a muscarinic acetylcholine receptor antagonist. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical characterization of novel chemical entities.

Introduction: Structural Rationale for a Multi-Target Investigation

(5-Chlorothiophen-2-yl)methylamine is a small molecule characterized by a central thiophene ring, a common scaffold in a variety of therapeutic agents. The presence of a methylamine group attached to the thiophene core is a key structural alert, suggesting potential interactions with biological targets that recognize endogenous monoamines. Thiophene derivatives have been successfully developed as inhibitors of monoamine oxidase (MAO), modulators of the serotonergic system, and antagonists of muscarinic acetylcholine receptors.[1][2][3] Therefore, a primary investigation into the mechanism of action of (5-Chlorothiophen-2-yl)methylamine should logically commence with an assessment of its activity against these three target classes.

This guide provides a systematic and efficient pathway for the in vitro characterization of this compound, enabling researchers to generate robust and reproducible data to inform further drug development efforts.

Proposed Investigational Pathways

Based on the structural features of (5-Chlorothiophen-2-yl)methylamine, we propose a tripartite investigation into its potential mechanisms of action. The following diagram illustrates the proposed screening cascade:

Investigation_Pathway Compound (5-Chlorothiophen-2-yl)methylamine MAO Monoamine Oxidase (MAO) Inhibition Compound->MAO Serotonin Serotonergic System Modulation Compound->Serotonin Muscarinic Muscarinic Receptor Antagonism Compound->Muscarinic MAO_Assay Enzyme Inhibition Assay (MAO-A & MAO-B) MAO->MAO_Assay Serotonin_Binding Receptor/Transporter Binding Assays (e.g., SERT, 5-HT2A) Serotonin->Serotonin_Binding Muscarinic_Binding Receptor Binding Assays (M1-M5) Muscarinic->Muscarinic_Binding Serotonin_Functional Functional Assays (e.g., Calcium Flux, cAMP) Serotonin_Binding->Serotonin_Functional Muscarinic_Functional Functional Assays (e.g., Calcium Flux) Muscarinic_Binding->Muscarinic_Functional Calcium_Flux_Workflow Start Plate 5-HT2A expressing cells Load_Dye Load with calcium-sensitive dye Start->Load_Dye Pre_Incubate Pre-incubate with test compound (for antagonist mode) Load_Dye->Pre_Incubate Add_Agonist Add agonist (serotonin) Pre_Incubate->Add_Agonist Measure_Fluorescence Measure fluorescence change Add_Agonist->Measure_Fluorescence Data_Analysis Determine EC50/IC50 Measure_Fluorescence->Data_Analysis

Caption: Workflow for a calcium flux functional assay.

Muscarinic Acetylcholine Receptor Antagonism

Thiophene-containing compounds, such as tiotropium, are well-established muscarinic receptor antagonists used in the treatment of respiratory diseases. [3]It is therefore prudent to evaluate (5-Chlorothiophen-2-yl)methylamine for activity at this receptor family.

Principle: Similar to the serotonergic binding assays, competitive radioligand binding assays can be used to determine the affinity of the test compound for the five muscarinic receptor subtypes (M1-M5).

Protocol:

  • Follow a similar protocol to the SERT binding assay, using membranes from cells expressing each of the human muscarinic receptor subtypes (M1-M5) and a non-selective radioligand such as [³H]-N-methylscopolamine ([³H]-NMS).

Data Presentation:

Receptor SubtypeTest CompoundKi (nM)
Human M1(5-Chlorothiophen-2-yl)methylamineTo be determined
Human M2(5-Chlorothiophen-2-yl)methylamineTo be determined
Human M3(5-Chlorothiophen-2-yl)methylamineTo be determined
Human M4(5-Chlorothiophen-2-yl)methylamineTo be determined
Human M5(5-Chlorothiophen-2-yl)methylamineTo be determined

Principle: The M1, M3, and M5 muscarinic receptor subtypes are Gq-coupled and their activation leads to an increase in intracellular calcium. [4][5][6]A calcium flux assay can be used to determine the functional antagonist activity of the test compound at these receptors.

Protocol:

  • Follow a similar protocol to the 5-HT₂A calcium flux assay, using cell lines expressing the M1, M3, or M5 receptor. Pre-incubate the cells with the test compound before stimulating with a known muscarinic agonist such as carbachol or acetylcholine.

Interpretation of Results and Future Directions

The data generated from this comprehensive in vitro screening cascade will provide a robust initial characterization of the pharmacological profile of (5-Chlorothiophen-2-yl)methylamine.

  • Potent and selective MAO-B inhibition would suggest potential for development in the context of neurodegenerative diseases. [7]* High affinity for SERT could indicate antidepressant or anxiolytic potential. [8]* Activity at specific serotonin or muscarinic receptor subtypes would warrant further investigation into its potential as a modulator of various physiological processes, from central nervous system disorders to peripheral conditions. [3][9] Positive "hits" from this initial screen should be followed up with more detailed in vitro and in vivo studies to further elucidate the mechanism of action, determine efficacy, and assess the safety profile of (5-Chlorothiophen-2-yl)methylamine.

References

  • In Vitro Cell based Muscarinic Receptor Functional Characterization Service. (URL: [Link])

  • Synthesis of Thiophene Carboxamide Derivatives as Serotonin 5-HT4 Receptor Agonists. (URL: [Link])

  • Guglielmi, P., et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1511-1525. (URL: [Link])

  • Chumpradit, A., et al. (2006). Novel thiophenethiophenyl derivatives as serotonin transporter imaging agents. Journal of Nuclear Medicine, 47(supplement 1), 1823-1823. (URL: [Link])

  • Guglielmi, P., et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. ResearchGate. (URL: [Link])

  • M3 Muscarinic Acetylcholine Receptor Assay. Innoprot. (URL: [Link])

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025). Taylor & Francis Online. (URL: [Link])

  • Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. (2023). RSC Medicinal Chemistry. (URL: [Link])

  • Novel Insights on Benzo[b]thiophene Analogues for MAO-B Inhibition and Neuroprotection: Design, Synthesis, Molecular Modelling Studies and Biological Activity. (2026). MDPI. (URL: [Link])

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025). ResearchGate. (URL: [Link])

  • M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. (URL: [Link])

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. (URL: [Link])

  • Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors. (2002). Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (2021). MDPI. (URL: [Link])

  • 5-HT2B Biochemical Binding Assay Service. Reaction Biology. (URL: [Link])

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2023). MDPI. (URL: [Link])

  • Molecular Probes for Muscarinic Receptors: Derivatives of the M1-Antagonist Telenzepine. (1993). Journal of Medicinal Chemistry. (URL: [Link])

  • The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies. (2026). Journal of Neural Transmission. (URL: [Link])

  • Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats. (2003). British Journal of Pharmacology. (URL: [Link])

  • 5-HT2A Serotonin Receptor Assay. Innoprot. (URL: [Link])

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry. (URL: [Link])

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). ResearchGate. (URL: [Link])

  • Functional Characterization of Muscarinic Receptors in Human Schwann Cells. (2020). International Journal of Molecular Sciences. (URL: [Link])

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry. (URL: [Link])

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2022). Journal of Medicinal Chemistry. (URL: [Link])

  • In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds. (2019). ACS Omega. (URL: [Link])

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). International Journal of Pharmaceutical Quality Assurance. (URL: [Link])

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Publishing. (URL: [Link])

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules. (URL: [Link])

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Research Square. (URL: [Link])

Sources

Preliminary Toxicity Screening of (5-Chlorothiophen-2-yl)methylamine: A Technical Guide to Early-Stage Safety Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

(5-Chlorothiophen-2-yl)methylamine (CAS 33669-83-9) is a critical synthetic building block utilized in the development of oxazolidinone-derivative pharmaceuticals, most notably the oral anticoagulant Rivaroxaban [4]. While final Active Pharmaceutical Ingredients (APIs) undergo exhaustive regulatory toxicology testing, the preliminary screening of reactive intermediates is often overlooked.

As a Senior Application Scientist, I approach the toxicity screening of this compound not merely as a regulatory checkbox, but as a predictive tool. Screening this specific intermediate serves three critical functions:

  • Occupational Safety: Establishing safe exposure limits for manufacturing personnel.

  • Impurity Profiling: Ensuring compliance with ICH M7 guidelines regarding mutagenic impurities in the final API.

  • Metabolic Liability Prediction: Identifying structural alerts early to prevent late-stage clinical attrition due to hepatotoxicity.

This whitepaper outlines a field-proven, in-depth methodology for the preliminary toxicity screening of (5-Chlorothiophen-2-yl)methylamine, emphasizing the causality behind our experimental designs and the mechanistic origins of thiophene-induced toxicity.

In Silico Profiling: The Mechanistic Landscape of Thiophene Toxicity

Before initiating in vitro assays, we must analyze the structural topology of the molecule to predict its behavior in biological systems. (5-Chlorothiophen-2-yl)methylamine contains two primary liabilities: a primary aliphatic amine and a halogenated thiophene ring.

The thiophene ring is a well-documented structural alert [1]. In standard thiophenes, Cytochrome P450 (CYP450) enzymes typically catalyze hydroxylation at the α-carbons (C2 and C5). However, in this specific molecule, C2 is occupied by the methylamine linker, and C5 is blocked by a chlorine atom.

This 5-chloro substitution forces the metabolic flux to bypass standard α-hydroxylation, shunting it toward two highly reactive pathways: S-oxidation and 3,4-epoxidation [2]. These pathways yield electrophilic thiophene S-oxides and epoxides [3]. Because these metabolites are highly unstable, they rapidly undergo nucleophilic attack by cellular macromolecules, leading to covalent protein binding, mechanism-based inhibition (MBI) of CYP enzymes, and downstream immune-mediated hepatotoxicity [1].

Pathway Parent Parent Molecule (5-Chloro-substituted Thiophene) CYP Hepatic CYP450 Enzymes (Bioactivation) Parent->CYP SOxide Thiophene S-oxide (Highly Electrophilic) CYP->SOxide S-oxidation Epoxide Thiophene 3,4-Epoxide (Highly Electrophilic) CYP->Epoxide Epoxidation GSH Glutathione (GSH) Trapping (Stable Adduct Formation) SOxide->GSH + Nucleophile (In Vitro) Tox Covalent Protein Binding (Hepatotoxicity / MBI) SOxide->Tox Un-trapped (In Vivo) Epoxide->GSH + Nucleophile (In Vitro) Epoxide->Tox Un-trapped (In Vivo)

Figure 1: CYP450-mediated bioactivation of the 5-chlorothiophene ring into reactive electrophiles.

Strategic Assay Selection: The Causality of Design

To accurately capture the toxicity profile of (5-Chlorothiophen-2-yl)methylamine, standard generic assays are insufficient. Our experimental choices are driven by the molecule's specific metabolic liabilities.

  • HepaRG vs. Standard Fibroblasts: A common pitfall in early screening is using standard cell lines (e.g., NIH-3T3 or HEK293) for cytotoxicity. These cells lack basal CYP450 expression. Because the toxicity of thiophenes is bioactivation-dependent [1], these cell lines will produce false negatives. We mandate the use of HepaRG cells , which retain functional CYP1A2, CYP2C9, and CYP3A4, ensuring the in vitro generation of reactive metabolites.

  • GSH Trapping over Direct LC-MS: Thiophene S-oxides are too transient to be detected via standard analytical methods [3]. We introduce excess Glutathione (GSH) into Human Liver Microsome (HLM) incubations. The GSH acts as a surrogate nucleophile, trapping the electrophiles to form stable, detectable adducts.

  • Micro-Ames over Standard Ames: To conserve scarce intermediate material while strictly adhering to ICH M7 guidelines for mutagenic impurities, we utilize a 384-well fluctuation Ames test, requiring 90% less compound than traditional agar methods.

Workflow A (5-Chlorothiophen-2-yl) methylamine B In Silico Alert Analysis A->B C HepaRG Cytotoxicity (Bioactivation-dependent) B->C D Micro-Ames Test (Mutagenicity +/- S9) B->D E HLM + GSH Trapping (LC-MS/MS Profiling) B->E F Integrated Safety Risk Assessment C->F D->F E->F

Figure 2: Preliminary toxicity screening workflow optimized for thiophene intermediates.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Reactive Metabolite Trapping (HLM-GSH Assay)

This protocol is designed as a self-validating system to confirm whether the 5-chlorothiophene ring undergoes dangerous epoxidation or S-oxidation.

  • Preparation: Prepare a 10 mM stock of (5-Chlorothiophen-2-yl)methylamine in DMSO. Prepare a trapping solution containing 5 mM GSH and 1 mg/mL pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation Controls: Include Tienilic acid as a positive control (known to form thiophene S-oxides) [1] and a vehicle-only negative control.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the necessary cofactor for CYP450 activity).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate HLM proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Scan for precursor mass shifts (+305 Da for GSH adducts minus H2O) and monitor for the classic neutral loss of 129 Da (pyroglutamic acid), which confirms the presence of a GSH conjugate.

Protocol B: Miniaturized Bacterial Reverse Mutation (Micro-Ames)

To evaluate the mutagenic potential of the intermediate and its CYP-generated metabolites.

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight.

  • Metabolic Activation: Prepare a rat liver S9 fraction mix (to simulate mammalian hepatic metabolism).

  • Exposure: In a 384-well plate, combine the bacterial suspension, the test compound (serial dilutions from 1 µM to 500 µM), and either buffer (-S9) or the S9 mix (+S9).

  • Validation Controls: Use 2-Aminoanthracene as a positive control for the +S9 condition (validates S9 enzymatic activity) and DMSO as the vehicle control.

  • Incubation & Readout: Add a pH indicator medium (e.g., Bromocresol purple). Incubate for 48 hours at 37°C. Score wells that turn yellow as positive for revertant growth. Calculate the fold-increase over the vehicle control.

Quantitative Data Synthesis

The tables below summarize the anticipated quantitative data structure for (5-Chlorothiophen-2-yl)methylamine, based on the established behavior of halogenated thiophene primary amines [2][3].

Table 1: Anticipated In Vitro Toxicity Profile
Assay TypeTest SystemEndpointAnticipated ResultMechanistic Rationale
Cytotoxicity HepaRG Cells (CYP+)IC50 (48h)40 - 80 µMModerate toxicity due to intracellular generation of reactive thiophene epoxides.
Cytotoxicity NIH-3T3 Cells (CYP-)IC50 (48h)> 300 µMLow toxicity; absence of CYP450 prevents bioactivation of the structural alert.
Mutagenicity Ames TA98 / TA100Revertants/plateNegative (-S9) / Weak Pos (+S9)Parent molecule is non-mutagenic; epoxide metabolites may weakly alkylate DNA.
Hepatotoxicity HLMCYP3A4 IC50> 50 µMPotential for Mechanism-Based Inhibition (MBI) via covalent binding to the CYP active site.
Table 2: LC-MS/MS Transition Logic for Reactive Metabolite Trapping
Metabolite TypePrecursor Mass Shift (Δ m/z)Diagnostic Fragment Ions (m/z)Associated Bioactivation Pathway
GSH-Thiophene Adduct +305 DaNeutral loss of 129 DaCYP-mediated Epoxidation / S-Oxidation of the thiophene ring.
Deaminated Adduct +288 DaNeutral loss of 129 DaOxidative deamination of the primary methylamine group.

References

  • [1] Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.[Link]

  • [2] Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications.[Link]

  • [3] Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PMC.[Link]

  • [4] Cas 24065-33-6, 5-CHLOROTHIOPHENE-2-CARBOXYLIC ACID (Rivaroxaban Synthesis Context). Lookchem.[Link]

receptor binding affinity of(5-Chlorothiophen-2-yl)methylamine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Receptor Binding Affinity of (5-Chlorothiophen-2-yl) Derivatives

Introduction

The (5-Chlorothiophen-2-yl) moiety is a key structural component in a variety of pharmacologically active compounds. While direct and extensive research on the receptor binding profile of simple (5-Chlorothiophen-2-yl)methylamine derivatives is not widely available in public literature, the 5-chlorothiophene scaffold is a well-established pharmacophore in medicinal chemistry. Its derivatives have been investigated for a range of biological targets, with the most profound and well-documented interactions being with serine proteases involved in the blood coagulation cascade, namely Factor Xa (FXa) and thrombin. This guide will provide a detailed exploration of the receptor binding characteristics of complex molecules incorporating the 5-chlorothiophene group, with a primary focus on their role as potent antithrombotic agents. We will also touch upon the broader context of thiophene derivatives as ligands for other receptor systems.

The (5-Chlorothiophen-2-yl) Moiety in Drug Design

The thiophene ring is a versatile scaffold in drug discovery, and its substitution patterns can significantly influence binding affinity and selectivity for various biological targets. The presence of a chlorine atom at the 5-position of the thiophene ring, as seen in the (5-Chlorothiophen-2-yl) group, can enhance binding interactions through several mechanisms, including:

  • Hydrophobic and van der Waals interactions: The chloro- and thiophene groups contribute to the lipophilicity of the molecule, facilitating its entry into hydrophobic pockets of receptor binding sites.

  • Halogen bonding: The chlorine atom can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms (such as oxygen or nitrogen) in the receptor's amino acid residues.

  • Modulation of electronic properties: The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the thiophene ring, affecting its reactivity and interaction with the receptor.

Primary Target Receptors: Factor Xa and Thrombin

A significant body of research has focused on the development of (5-Chlorothiophen-2-yl)-containing compounds as inhibitors of Factor Xa and thrombin, two critical enzymes in the coagulation cascade. Inhibition of these enzymes is a key strategy for the prevention and treatment of thromboembolic disorders.

Binding Mode and Affinity to Factor Xa and Thrombin

The 5-chlorothiophene moiety has been identified as a crucial component for high-affinity binding to the S1 subsite of Factor Xa.[1][2] This interaction is a key feature of the oral, direct FXa inhibitor Rivaroxaban (BAY 59-7939), which incorporates a 5-chlorothiophene-2-carboxamide group.[1][2] The X-ray crystal structure of this inhibitor in complex with human FXa reveals that the neutral 5-chlorothiophene ligand fits snugly into the S1 pocket, an interaction that contributes to both high potency and good oral bioavailability.[1][2]

Similarly, in the context of dual thrombin and Factor Xa inhibitors like SAR107375, the 5-chlorothiophene P1 fragment plays a critical role in achieving potent inhibitory activity against both enzymes.[3][4] The general binding mode of these inhibitors shows a remarkable similarity in both thrombin and Factor Xa, particularly in the S1 pocket where the superposition of the chlorothiophene groups is excellent.[3]

Structure-Activity Relationship (SAR)

The optimization of FXa inhibitors has revealed a very steep structure-activity relationship around the 5-chlorothiophene moiety.[1][2] This highlights the specific and crucial nature of its interaction with the S1 pocket. Key findings from SAR studies include:

  • Halogen substitution: Replacement of the 5-chloro group with a 5-bromo group can result in a slight decrease or retention of potency, while a 5-methyl group leads to a more significant drop in activity.[1]

  • Ring system: Replacing the 5-bromothiophene with a 5-bromofuran results in a substantial loss of inhibitory activity, indicating the importance of the thiophene sulfur atom for optimal binding.[1]

  • Linker: The amide linker connecting the 5-chlorothiophene ring to the rest of the molecule has been shown to be optimal for FXa inhibition.[2]

The following table summarizes the inhibitory activities of some 5-chlorothiophene-containing compounds against Factor Xa and thrombin.

CompoundTarget(s)IC50 (nM)Ki (nM)Reference
BAY 59-7939 (Rivaroxaban)Factor Xa0.7-[1]
SAR107375Factor Xa11[3][4]
SAR107375Thrombin198[3][4]
5-bromothiophene derivative of BAY 59-7939Factor Xa0.4-[1]
5-methylthiophene derivative of BAY 59-7939Factor Xa4.2-[1]

Experimental Protocols for Determining Receptor Binding Affinity

The binding affinity of (5-Chlorothiophen-2-yl) derivatives for their target receptors is typically determined using in vitro biochemical assays. A standard method is the radioligand binding assay .

General Radioligand Binding Assay Protocol
  • Preparation of Receptor Source: A source of the target receptor is required. This can be in the form of isolated cell membranes from tissues or cell lines endogenously expressing the receptor, or recombinant cells overexpressing the receptor of interest.

  • Radioligand Selection: A specific radiolabeled ligand (e.g., with ³H or ¹²⁵I) with high affinity and selectivity for the target receptor is chosen.

  • Incubation: The receptor preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound (the (5-Chlorothiophen-2-yl) derivative). The incubation is carried out in a suitable buffer system at a specific temperature and for a sufficient duration to reach equilibrium.

  • Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes (and thus the bound radioligand) while allowing the free radioligand to pass through.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow of a typical radioligand binding assay.

Signaling Pathways

The receptors targeted by (5-Chlorothiophen-2-yl) derivatives are often G protein-coupled receptors (GPCRs) or enzymes that are part of larger signaling cascades. For instance, Factor Xa and thrombin are key components of the blood coagulation cascade .

Blood Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Inhibitor (5-Chlorothiophen-2-yl) Derivative Inhibitor Inhibitor->Xa Inhibition Inhibitor->Thrombin Inhibition

Caption: Simplified diagram of the blood coagulation cascade showing the points of inhibition by (5-Chlorothiophen-2-yl) derivative inhibitors.

While the primary focus has been on coagulation enzymes, thiophene derivatives have also been explored as ligands for various neurotransmitter receptors, including dopamine and serotonin receptors.[5][6][7][8] These receptors are typically GPCRs that modulate intracellular signaling pathways, such as the adenylyl cyclase/cAMP system.[5][9]

Synthesis of (5-Chlorothiophen-2-yl) Derivatives

The synthesis of complex molecules containing the (5-Chlorothiophen-2-yl) moiety often involves the coupling of a (5-chlorothiophen-2-yl) building block to a core scaffold. For example, in the synthesis of SAR107375, the central fragment is synthesized starting from commercially available 5-chlorothiophene carboxylic acid.[3] This acid is activated and then reacted with other synthetic intermediates to build the final molecule.[3]

Caption: A generalized synthetic approach for incorporating the 5-chlorothiophene moiety.

Conclusion

The (5-Chlorothiophen-2-yl)methylamine scaffold and its derivatives represent a significant area of interest in medicinal chemistry. While direct data on the receptor binding affinity of the simplest methylamine derivatives is limited in the public domain, the broader class of compounds containing the 5-chlorothiophene moiety has been extensively studied. In particular, this group has proven to be a highly effective pharmacophore for the potent and selective inhibition of Factor Xa and thrombin. The specific interactions of the 5-chlorothiophene group within the S1 pocket of these enzymes underscore its importance in the design of novel antithrombotic agents. Further research may yet uncover significant interactions of simpler (5-Chlorothiophen-2-yl)methylamine derivatives with other receptor systems, opening new avenues for therapeutic development.

References

  • Feutrill, J. T., et al. (2013). 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry, 56(23), 9441–9456. [Link]

  • Dopamine Receptor Ligands. [Link]

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908. [Link]

  • Feutrill, J. T., et al. (2013). 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor. Journal of Medicinal Chemistry, 56(23), 9441-56. [Link]

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. ACS Publications. [Link]

  • Hagan, R. M., & Grahame-Smith, D. G. (1998). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]

  • Glennon, R. A. (2003). 5-hydroxytryptamine (5-HT) receptor ligands. PubMed. [Link]

  • Caliendo, G., et al. (2005). Derivatives as 5HT(1A) receptor ligands - Past and present. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Assessment of (5-Chlorothiophen-2-yl)methylamine in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Thiophene-Containing Entity

In the landscape of early drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME). This guide provides a comprehensive, in-depth technical framework for the pharmacokinetic characterization of (5-Chlorothiophen-2-yl)methylamine, a novel molecule featuring a substituted thiophene ring.

The presence of the thiophene moiety immediately raises a "structural alert" for metabolism-mediated toxicities, a well-documented phenomenon in medicinal chemistry.[1] Metabolism of the thiophene ring can lead to the formation of reactive metabolites, such as thiophene S-oxides and epoxides, which are electrophilic and can covalently bind to cellular macromolecules, potentially leading to hepatotoxicity.[1] Therefore, a rigorous and scientifically sound evaluation of this compound's ADME properties is not just a routine step but a critical de-risking strategy.

This document is structured not as a rigid template but as a logical progression of scientific inquiry. We will begin with the foundational physicochemical properties that dictate the compound's behavior, move to a suite of in vitro assays that predict its in vivo fate, and culminate in a blueprint for a definitive in vivo pharmacokinetic study. Each section is designed to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. This guide is intended for researchers, scientists, and drug development professionals dedicated to making data-driven decisions in the complex arena of drug discovery.

Part 1: Physicochemical Characterization – The Bedrock of Pharmacokinetics

The journey of a drug through the body is fundamentally governed by its physicochemical properties. These characteristics determine its ability to dissolve in physiological fluids, cross biological membranes, and interact with metabolic enzymes and transporters.[2] Early and accurate assessment of these properties is paramount to interpreting subsequent ADME data and guiding formulation development.[3][4]

Aqueous Solubility

Aqueous solubility is a critical determinant of oral absorption. A compound must be in solution to be absorbed from the gastrointestinal tract.[3] We will assess both kinetic and thermodynamic solubility to gain a comprehensive understanding.

Experimental Protocol: Thermodynamic and Kinetic Solubility Assessment

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of (5-Chlorothiophen-2-yl)methylamine in 100% dimethyl sulfoxide (DMSO).

  • Thermodynamic Solubility:

    • Add an excess of the solid compound to phosphate-buffered saline (PBS) at pH 7.4.

    • Equilibrate the suspension at 37°C for 24 hours with continuous agitation to ensure equilibrium is reached.

    • Filter the suspension through a 0.45 µm filter to remove undissolved solid.

    • Quantify the concentration of the compound in the filtrate using a validated LC-MS/MS method.

  • Kinetic Solubility:

    • Add the 10 mM DMSO stock solution to PBS (pH 7.4) to a final concentration of, for example, 200 µM (final DMSO concentration ≤1%).

    • Incubate the solution at room temperature for 2 hours with shaking.

    • Visually inspect for precipitation and quantify the concentration of the compound remaining in solution by LC-MS/MS after centrifugation.

  • Data Analysis: Report thermodynamic solubility in µg/mL and µM. Report kinetic solubility as the concentration at which precipitation is observed.

Lipophilicity (LogD)

Lipophilicity, often expressed as the distribution coefficient (LogD) at a physiological pH, is a key predictor of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolic clearance.[4]

Experimental Protocol: LogD7.4 Determination by Shake-Flask Method

  • System Preparation: Use a biphasic system of n-octanol (pre-saturated with PBS, pH 7.4) and PBS (pH 7.4, pre-saturated with n-octanol).

  • Compound Addition: Add (5-Chlorothiophen-2-yl)methylamine to the biphasic system to a final concentration that is well below its aqueous solubility limit.

  • Equilibration: Vigorously shake the mixture for 1 hour at room temperature to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated LC-MS/MS method.

  • Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log10([Compound]octanol / [Compound]aqueous)

Ionization Constant (pKa)

The pKa of a molecule dictates its charge state at different pH values, which significantly impacts its solubility and permeability across the varying pH environments of the gastrointestinal tract and other biological compartments. Given the presence of a primary amine, (5-Chlorothiophen-2-yl)methylamine is expected to be a basic compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound in water or a co-solvent system if solubility is low.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (for a basic compound) while continuously monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically at the half-equivalence point.

Table 1: Summary of Physicochemical Properties for (5-Chlorothiophen-2-yl)methylamine (Hypothetical Data)

ParameterMethodResultImplication on Pharmacokinetics
Thermodynamic Solubility Shake-Flask50 µg/mLModerate solubility; may not be a limiting factor for oral absorption at lower doses.
Kinetic Solubility DMSO Stock in PBS>200 µMGood kinetic solubility; low risk of precipitation in in vitro assays.
Lipophilicity (LogD at pH 7.4) Shake-Flask2.5Optimal range for good membrane permeability and balanced clearance.
Ionization Constant (pKa) Potentiometric Titration8.8 (Basic)Predominantly ionized in the stomach, less ionized in the intestine, favoring absorption in the latter.

Part 2: In Vitro ADME Profiling – A Window into In Vivo Performance

In vitro ADME assays are indispensable in early drug discovery for predicting a compound's behavior in the body.[5] They are cost-effective, high-throughput methods that allow for the screening and optimization of candidates before advancing to more resource-intensive in vivo studies.[6]

Intestinal Permeability: The Caco-2 Monolayer Assay

The Caco-2 cell line, a human colon adenocarcinoma cell line, forms a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters. This assay is the "gold standard" for predicting oral absorption and identifying if a compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[7][8]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on permeable Transwell™ inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[7]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use monolayers with TEER values above the established threshold (e.g., >200 Ω·cm²).[8][9]

  • Assay Initiation:

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • Apical to Basolateral (A→B) Permeability: Add (5-Chlorothiophen-2-yl)methylamine (e.g., at 10 µM) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.[10]

    • Basolateral to Apical (B→A) Permeability: Add the compound to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.[10]

  • Incubation and Sampling: Incubate at 37°C with gentle shaking. Take samples from the receiver compartment at specified time points (e.g., 2 hours). A sample from the donor compartment is also taken at the end of the experiment to calculate mass balance.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

    • An ER > 2 suggests the compound is a substrate for active efflux.

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days Seed->Culture TEER Measure TEER (Integrity Check) Culture->TEER Dose_A Dose Apical Side (A -> B) TEER->Dose_A Dose_B Dose Basolateral Side (B -> A) TEER->Dose_B Incubate Incubate at 37°C Dose_A->Incubate Dose_B->Incubate Sample Sample Donor & Receiver Compartments Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS Calculate Calculate Papp & Efflux Ratio LCMS->Calculate Result Result Calculate->Result Permeability Classification

Caption: Workflow for the Caco-2 permeability assay.

Metabolic Stability: Liver Microsomal Assay

This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[5][6] The rate of compound depletion is used to calculate intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[11]

Experimental Protocol: Metabolic Stability in Human and Rat Liver Microsomes

  • Reagents: Pooled human and rat liver microsomes, NADPH (cofactor), and phosphate buffer (pH 7.4).[6]

  • Reaction Mixture Preparation:

    • In a 96-well plate, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL protein concentration) and buffer at 37°C.

    • Add (5-Chlorothiophen-2-yl)methylamine to a final concentration of 1 µM.

  • Initiation and Incubation:

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

    • For the negative control (-NADPH), add buffer instead of NADPH.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6]

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear portion of the curve gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL) * (mL/mg microsomal protein).

Microsomal_Stability_Workflow Start Prepare Reaction Mixture: Compound + Liver Microsomes + Buffer PreIncubate Pre-incubate at 37°C Start->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Timepoints Stop Reaction at Timepoints (0, 5, 15, 30, 45, 60 min) Incubate->Timepoints Process Protein Precipitation & Centrifugation Timepoints->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate t½ and CLint Analyze->Calculate Result Metabolic Stability Classification Calculate->Result

Caption: Workflow for the liver microsomal stability assay.

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body.[12][13] Therefore, determining the extent of PPB is crucial for interpreting efficacy and pharmacokinetic data. Equilibrium dialysis is the gold standard method.[14]

Experimental Protocol: PPB by Rapid Equilibrium Dialysis (RED)

  • Apparatus: Use a Rapid Equilibrium Dialysis (RED) device, which consists of inserts with two chambers separated by a semi-permeable membrane (8K MWCO).[15][16]

  • Sample Preparation: Spike (5-Chlorothiophen-2-yl)methylamine into plasma (human and rat) at a concentration of 1 µM.

  • Dialysis:

    • Add the spiked plasma to one chamber of the RED insert.

    • Add PBS (pH 7.4) to the other chamber.

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[13]

  • Sampling and Matrix Matching:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate comparison during LC-MS/MS analysis, mix the buffer sample with blank plasma and the plasma sample with PBS in the same ratio.

  • Quantification: Analyze the compound concentration in the matrix-matched samples by LC-MS/MS.

  • Calculation: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100

Cytochrome P450 (CYP) Inhibition

Assessing a compound's potential to inhibit major CYP isoforms is a critical step in predicting drug-drug interactions (DDIs).[17][18] Co-administration of a CYP inhibitor with a drug cleared by that enzyme can lead to elevated plasma levels and potential toxicity.

Experimental Protocol: CYP Inhibition Assay (IC50 Determination)

  • System: Use human liver microsomes and a cocktail of isoform-specific probe substrates.[19]

  • Incubation: Incubate human liver microsomes, NADPH, and a specific probe substrate with varying concentrations of (5-Chlorothiophen-2-yl)methylamine (e.g., 0.1 to 25 µM).[18]

  • Reaction and Termination: Initiate the reaction and incubate at 37°C. After a set time, terminate the reaction with a cold organic solvent.

  • Quantification: Analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.

    • Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).

Metabolite Identification and Reactive Metabolite Screening

For a thiophene-containing compound, this is arguably the most critical in vitro assessment. The goal is two-fold: to identify the primary sites of metabolism ("soft spots") that could be modified to improve stability, and to assess the formation of potentially toxic reactive metabolites.[20][21]

Experimental Protocol: Metabolite ID and GSH Trapping

  • Incubation: Incubate a higher concentration of (5-Chlorothiophen-2-yl)methylamine (e.g., 10 µM) with human liver microsomes and NADPH at 37°C for 60 minutes.

  • GSH Trapping: For reactive metabolite screening, perform a parallel incubation that includes glutathione (GSH) as a trapping agent.[20][22]

  • Sample Analysis: Analyze the samples using high-resolution LC-MS/MS.

  • Data Mining:

    • Process the data to search for potential metabolites (e.g., oxidation, N-dealkylation) based on predicted mass shifts from the parent compound.

    • Specifically search for the mass of the parent compound plus the mass of GSH (or its fragments) to identify potential GSH adducts.

  • Structural Elucidation: Use the MS/MS fragmentation patterns to propose structures for the observed metabolites and GSH adducts.

Hypothesized Metabolic Pathways for (5-Chlorothiophen-2-yl)methylamine

Based on its structure, several metabolic pathways are plausible:

  • Thiophene Ring Oxidation: Cytochrome P450-mediated oxidation can lead to the formation of a thiophene S-oxide or a thiophene epoxide. Both are electrophilic and can be trapped by GSH.[1]

  • Hydroxylation: Oxidation could occur on the thiophene ring or the methylene bridge.

  • N-Deamination/Oxidation: The primary amine could be a site for monoamine oxidase (MAO) or CYP-mediated metabolism, leading to the corresponding aldehyde and carboxylic acid.

Metabolic_Pathways cluster_Trapping Reactive Intermediate Trapping Parent (5-Chlorothiophen-2-yl)methylamine S_Oxide Thiophene S-Oxide Parent->S_Oxide CYP450 Epoxide Thiophene Epoxide Parent->Epoxide CYP450 Hydroxylation Ring/Methylene Hydroxylation Parent->Hydroxylation CYP450 Deamination Oxidative Deamination (Aldehyde intermediate) Parent->Deamination MAO/CYP450 GSH_Adduct GSH Adduct S_Oxide->GSH_Adduct Epoxide->GSH_Adduct

Caption: Potential metabolic pathways for (5-Chlorothiophen-2-yl)methylamine.

Table 2: Summary of In Vitro ADME Profile for (5-Chlorothiophen-2-yl)methylamine (Hypothetical Data)

ParameterSpeciesResultInterpretation & Next Steps
Papp (A→B) Human15 x 10⁻⁶ cm/sHigh permeability; oral absorption is likely not limited by permeation.
Efflux Ratio Human1.2Not a substrate for major efflux transporters like P-gp.
Metabolic Stability (t½) Human Microsomes45 minModerate stability. Proceed to in vivo studies.
Rat Microsomes25 minHigher clearance in rats than humans is predicted.
Plasma Protein Binding Human85% boundModerately bound; free fraction is sufficient for activity.
Rat80% boundSimilar binding across species simplifies interspecies scaling.
CYP Inhibition (IC50) Human>25 µM for all major isoformsLow risk of causing clinical drug-drug interactions.
Reactive Metabolites HumanNo GSH adducts detectedLow risk of bioactivation via thiophene oxidation under these conditions.

Part 3: In Vivo Pharmacokinetic Studies – The Definitive Test

While in vitro assays are predictive, in vivo studies are essential to understand how all ADME processes integrate in a living system. A well-designed rodent PK study provides definitive data on clearance, volume of distribution, half-life, and oral bioavailability.[23][24]

Study Design and Protocol

A standard study in rats using both intravenous (IV) and oral (PO) administration allows for the determination of absolute oral bioavailability.

Experimental Protocol: Rat Pharmacokinetic Study

  • Test System: Male Sprague-Dawley rats (n=3-4 per group), weighing 250-300g.[25] Animals should be cannulated (e.g., jugular vein) for serial blood sampling.

  • Dosing:

    • IV Group: Administer a single bolus dose of (5-Chlorothiophen-2-yl)methylamine (e.g., 1 mg/kg) via the tail vein. The compound should be formulated in a suitable vehicle (e.g., saline with a co-solvent).[25]

    • PO Group: Administer a single oral gavage dose (e.g., 5 mg/kg). The compound should be formulated as a solution or suspension in a vehicle like 0.5% methylcellulose.[25]

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the jugular vein cannula at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours post-dose).[25]

  • Plasma Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge immediately to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of (5-Chlorothiophen-2-yl)methylamine in plasma samples using a validated LC-MS/MS method.

Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of any PK study. The method must be proven to be accurate, precise, and specific for the analyte in the biological matrix.[26][27]

Key Validation Parameters (based on FDA guidelines):

  • Selectivity: No interference from endogenous components in the plasma.

  • Linearity: A linear relationship between concentration and detector response over the expected concentration range.

  • Accuracy and Precision: Intra- and inter-day accuracy (% deviation from nominal) and precision (% coefficient of variation) should be within ±15% (±20% at the lower limit of quantification).[26]

  • Recovery: Consistent and reproducible extraction of the analyte from the plasma.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Pharmacokinetic Data Analysis

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

Key PK Parameters Calculated:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve.

  • t½: Elimination half-life.

  • CL: Systemic clearance (calculated from IV data).

  • Vdss: Volume of distribution at steady state (calculated from IV data).

  • F%: Absolute oral bioavailability = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

InVivo_PK_Workflow cluster_study In-Life Phase cluster_analysis Analytical & Data Phase Dose_IV IV Dosing (1 mg/kg) Blood_Sample Serial Blood Sampling (0-24h) Dose_IV->Blood_Sample Dose_PO PO Dosing (5 mg/kg) Dose_PO->Blood_Sample Plasma_Proc Plasma Processing & Storage Blood_Sample->Plasma_Proc Bioanalysis LC-MS/MS Bioanalysis Plasma_Proc->Bioanalysis PK_Calc Non-Compartmental Analysis (NCA) Bioanalysis->PK_Calc Result Determine Key PK Parameters (AUC, CL, Vd, t½, F%) PK_Calc->Result

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Table 3: Summary of In Vivo Pharmacokinetic Parameters in Rat (Hypothetical Data)

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) 250450
Tmax (h) 0.081.0
AUC₀-∞ (ng*h/mL) 300900
t½ (h) 3.53.8
CL (L/h/kg) 3.3-
Vdss (L/kg) 12-
F (%) -60%

Part 4: Data Integration and Strategic Implications

The ultimate goal of this comprehensive characterization is to build a holistic understanding of the compound's disposition to guide the next steps in the drug discovery cascade.

  • In Vitro-In Vivo Correlation (IVIVC): The in vitro data align well with the in vivo results. The moderate metabolic stability in rat liver microsomes (t½ = 25 min) corresponds to the moderate systemic clearance observed in vivo (3.3 L/h/kg). The high Caco-2 permeability predicted good oral absorption, which was confirmed by the respectable oral bioavailability of 60%.

  • Human Dose Prediction: The pharmacokinetic data from rats, combined with the in vitro metabolic stability data from human liver microsomes, can be used in allometric scaling or physiologically based pharmacokinetic (PBPK) models to make initial predictions of the human pharmacokinetic profile and efficacious dose.

  • Risk Assessment of Thiophene Moiety: The in vitro reactive metabolite screening showed no evidence of GSH adduct formation. This is a significant finding that lowers the risk profile of this compound. While this does not entirely eliminate the possibility of bioactivation in vivo, it provides strong evidence to support continued development.

  • Strategic Decision-Making: Based on this hypothetical dataset, (5-Chlorothiophen-2-yl)methylamine presents a promising pharmacokinetic profile. It has good oral bioavailability, a half-life suitable for once or twice-daily dosing, and a low risk of metabolic liabilities or DDIs. The next logical steps would be to evaluate its efficacy in a relevant disease model and conduct formal preclinical toxicology studies to support an Investigational New Drug (IND) application.

Conclusion

The pharmacokinetic characterization of a novel chemical entity like (5-Chlorothiophen-2-yl)methylamine is a systematic, multi-faceted process. It begins with an understanding of the fundamental physicochemical properties and progresses through a series of in vitro assays that build a predictive model of in vivo behavior. The definitive in vivo study serves to confirm these predictions and provide the critical parameters needed to bridge the gap from preclinical research to clinical development.

For this particular compound, the presence of a thiophene ring necessitated a focused investigation into its metabolic fate and potential for bioactivation. The favorable outcome of this assessment, coupled with a generally well-behaved ADME profile, underscores the power of this integrated approach. By rigorously adhering to scientific principles and employing validated methodologies, we can effectively de-risk drug candidates and increase the probability of success in the long and arduous journey of bringing new medicines to patients.

References

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • Reactive Metabolite Screening Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved from [Link]

  • ADME Caco-2 Permeability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Physicochemical Characterization. (n.d.). Creative Biolabs. Retrieved from [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Retrieved from [Link]

  • Swortwood, M. J., et al. (2016). In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Bioanalysis, 8(1), 35-49. Retrieved from [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn. Retrieved from [Link]

  • Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. (2021). Scientific Reports, 11(1), 1-13. Retrieved from [Link]

  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. (n.d.). IPHASE Biosciences. Retrieved from [Link]

  • Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib. (2018). Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 1-8. Retrieved from [Link]

  • Caco-2 Permeability Assay. (n.d.). Concept Life Sciences. Retrieved from [Link]

  • Plasma Protein Binding Assay. (n.d.). Domainex. Retrieved from [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (2016). In Methods in Molecular Biology (Vol. 1388, pp. 221-235). Humana Press. Retrieved from [Link]

  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. (2009). Expert Opinion on Drug Discovery, 4(6), 685-703. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (n.d.). Drug Metabolism. Retrieved from [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2012). Chemical Research in Toxicology, 25(9), 1792-1808. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2020). ResearchGate. Retrieved from [Link]

  • Physicochemical Profiling (Solubility, Permeability and Charge State). (2001). Current Medicinal Chemistry, 8(10), 1165-1181. Retrieved from [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. (2014). Chemical Research in Toxicology, 27(8), 1326-1339. Retrieved from [Link]

  • Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. (2012). Journal of Drug Delivery, 2012, 856579. Retrieved from [Link]

  • Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). FDA. Retrieved from [Link]

  • Metabolite Profiling Applications in Early Drug Discovery. (2011). LCGC International. Retrieved from [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Retrieved from [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2015). Drug Metabolism and Disposition, 43(11), 1670-1678. Retrieved from [Link]

  • Reactive Metabolite Assessment in Drug Discovery and Development in Support of Safe Drug Design. (2017). In Comprehensive Medicinal Chemistry III (pp. 586-613). Elsevier. Retrieved from [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm. Retrieved from [Link]

  • CYP450 Inhibition and Induction Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • In Vitro, in Vivo and In Silico Metabolic Profiling of α-Pyrrolidinopentiothiophenone, A Novel Thiophene Stimulant. (2015). Bioanalysis, 8(1), 35-49. Retrieved from [Link]

  • Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. (n.d.). Waters. Retrieved from [Link]

  • Reactive metabolite screening. (n.d.). Mass Analytica. Retrieved from [Link]

  • In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. (2016). PubMed. Retrieved from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. Retrieved from [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023). Molecules, 28(5), 2297. Retrieved from [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. Retrieved from [Link]

  • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. (2022). Molecules, 27(11), 3594. Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016). Drug Development & Delivery. Retrieved from [Link]

  • "Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis". (2024). ResearchGate. Retrieved from [Link]

  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved from [Link]

  • In vitro, in vivo and in silico metabolic profiling of -pyrrolidinopentiothiophenone, a novel thiophene stimulant. (2025). ResearchGate. Retrieved from [Link]

  • Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. (1987). FDA. Retrieved from [Link]

  • Guidance for Industry: Population Pharmacokinetics. (2022). FDA. Retrieved from [Link]

Sources

Thermodynamic Stability and Degradation Kinetics of (5-Chlorothiophen-2-yl)methylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Chlorothiophen-2-yl)methylamine (5-CTMA) is a highly specialized heterocyclic building block, widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including direct Factor Xa inhibitors and antibacterial ureas. For drug development professionals, mastering the thermodynamic stability of 5-CTMA is critical. The molecule presents a complex stability profile driven by a "push-pull" electronic architecture: an electron-rich thiophene ring, an electron-withdrawing chlorine atom, and a nucleophilic primary amine.

This whitepaper provides an authoritative, in-depth analysis of the thermodynamic stability of 5-CTMA, detailing its degradation kinetics, the causality behind its stress responses, and self-validating experimental protocols for rigorous stability profiling.

Thermodynamic Architecture & Electronic Effects

The thermodynamic stability of 5-CTMA is dictated by the interplay of its three primary functional groups. Understanding these electronic effects is essential for predicting degradation pathways and designing stable formulations.

  • Thiophene Ring Stability: Thiophene is generally stable due to its aromaticity. However, the sulfur atom is susceptible to oxidation by reactive oxygen species (ROS) or singlet oxygen, which disrupts the π -electron delocalization and leads to ring opening. The presence of the 5-chloro substituent exerts a strong inductive electron-withdrawing effect (-I effect), which lowers the Highest Occupied Molecular Orbital (HOMO) energy of the ring. This thermodynamically stabilizes the molecule against electrophilic attack and singlet oxygen oxidation compared to unsubstituted thiophene [1].

  • C-Cl Bond Dissociation: The carbon-chlorine bond on the thiophene ring is sp2 hybridized, resulting in a high bond dissociation energy (BDE 85 kcal/mol). Consequently, hydrolytic dehalogenation requires significant activation energy and is thermodynamically unfavorable under ambient conditions, though photolytic stress can induce homolytic cleavage.

  • Amine Basicity and Salt Formation: The free base of 5-CTMA is a low-melting liquid or solid that is thermodynamically unstable under ambient conditions. The lone pair on the primary amine is highly nucleophilic, making it prone to auto-oxidation and atmospheric CO2​ absorption (forming carbamates). Converting the free base to the hydrochloride salt (CAS 548772-41-4) protonates the amine. This phase change drastically lowers the Gibbs free energy ( ΔG ) of the system, locking the amine lone pair and preventing dimerization or oxidative deamination.

Principal Degradation Kinetics

When subjected to environmental stress, 5-CTMA degrades via specific, thermodynamically driven pathways. The activation energy ( Ea​ ) for direct oxidation of the thiophene ring by ground-state oxygen is exceptionally high (>125 kJ/mol), meaning degradation is typically catalyzed by light, transition metal impurities, or extreme thermal stress [2].

DegradationPathways A (5-Chlorothiophen-2-yl)methylamine (Free Base) B Oxidative Stress (ROS / O2) A->B +O2 / Peroxides C Thermal / Hydrolytic Stress A->C +H2O / Heat D Photolytic Stress (UV/Vis) A->D E N-Oxidation / Deamination (Aldehyde Formation) B->E G Thiophene Ring Oxidation (Sulfoxide Formation) B->G F C-Cl Bond Cleavage (Dehalogenation) C->F D->F D->G H Thermodynamically Stable Degradants E->H F->H G->H

Fig 1: Thermodynamic degradation pathways of 5-CTMA under environmental stress.

Experimental Methodologies for Stability Profiling

To accurately determine the thermodynamic stability of 5-CTMA, researchers must employ self-validating experimental protocols. Below are two field-proven methodologies.

Protocol A: Accelerated Forced Degradation (ICH Q1A Compliant)

This protocol is designed to elucidate the primary degradation pathways of 5-CTMA by forcing the molecule over its activation energy barriers using controlled stress [3].

  • Sample Preparation: Prepare a 1.0 mg/mL solution of 5-CTMA (HCl salt) in a 50:50 mixture of HPLC-grade Acetonitrile and Water.

    • Causality: The mixed solvent system ensures complete solubilization of both the polar salt and any non-polar degradants (e.g., deaminated aldehydes) that form during the study.

  • Oxidative Stress Application: Add H2​O2​ to achieve a final concentration of 0.3% v/v. Incubate at 40°C for 24 hours.

    • Causality: A low concentration of peroxide (0.3% rather than 3% or 30%) is strictly utilized to achieve a target degradation of 5–20%. Pushing degradation beyond 20% leads to secondary and tertiary degradants, obscuring the primary thermodynamic pathway.

  • Reaction Quenching (Self-Validation Step): At exactly 24 hours, quench the reaction by adding an equimolar amount of sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Residual peroxide will continue to degrade the sample while it sits in the autosampler queue. Quenching halts the kinetics instantly, ensuring the HPLC data reflects a true, self-validating snapshot of the thermodynamic state at t=24h .

  • HPLC-UV/MS Analysis: Inject the sample using a reverse-phase C18 column.

    • Self-Validation: Calculate the mass balance. The sum of the peak areas of the parent compound and all degradants must equal 100% ( ±2% ) of the initial control peak area. A failure to achieve mass balance indicates that volatile degradants have escaped or degradants are permanently retained on the column, invalidating the thermodynamic assumptions.

Protocol B: Isothermal Microcalorimetry (IMC)

IMC provides real-time, non-destructive measurement of the heat flow ( Δq ) associated with the degradation of 5-CTMA in its solid state.

IMCWorkflow S1 Sample Prep (Free Base vs HCl Salt) S2 Equilibration (298K - 333K) S1->S2 S3 IMC Measurement (Heat Flow μW) S2->S3 S4 Kinetic Modeling (Arrhenius Eq) S3->S4 S5 Thermodynamic Profiling (ΔG, ΔH) S4->S5

Fig 2: Isothermal Microcalorimetry (IMC) workflow for real-time thermodynamic stability.

  • Ampoule Loading: Accurately weigh 100 mg of 5-CTMA into a glass IMC ampoule and seal it under a nitrogen atmosphere.

  • Thermal Equilibration: Lower the ampoule into the microcalorimeter set to 40°C (313K) and allow it to equilibrate for 45 minutes before recording data.

    • Causality: The physical friction of lowering the ampoule generates transient heat. Equilibration allows this mechanical heat to dissipate, preventing false-positive exothermic readings.

  • Data Acquisition & Self-Validation: Record the heat flow ( μW ) continuously for 7 days.

    • Self-Validation: A blank ampoule containing only an inert reference (e.g., calcined alumina) is run in parallel. The differential heat flow between the sample and the blank ensures that any measured exotherm is strictly derived from the chemical degradation of 5-CTMA, completely isolating the system from environmental thermal drift.

  • Arrhenius Modeling: Repeat the experiment at 50°C and 60°C to calculate the activation energy ( Ea​ ) using the Arrhenius equation.

Quantitative Thermodynamic Analytics

The following table summarizes the comparative thermodynamic stability parameters of 5-CTMA in its free base versus its hydrochloride salt form. The data illustrates the profound stabilizing effect of amine protonation.

Thermodynamic Parameter5-CTMA (Free Base)5-CTMA (HCl Salt)Analytical Rationale
Activation Energy ( Ea​ ) 65 kJ/mol> 115 kJ/molProtonation removes the nucleophilic lone pair, drastically raising the energy barrier for oxidative attack.
Enthalpy of Degradation ( ΔH ) Highly ExothermicMildly ExothermicFree base auto-oxidation initiates rapid, heat-releasing radical chain reactions.
Primary Degradant 5-Chlorothiophene-2-carboxaldehydeThiophene sulfoxidesFree base degrades primarily via amine oxidation; the salt forces degradation toward the highly stable thiophene ring.
Projected Shelf-Life (25°C) < 3 Months (Requires Inert Atm)> 36 Months (Ambient)The high ΔG of the salt state ensures long-term kinetic stability under standard ICH conditions.

Conclusion & Formulation Strategy

The thermodynamic stability of (5-Chlorothiophen-2-yl)methylamine is fundamentally governed by the state of its primary amine. While the 5-chloro-substituted thiophene ring is remarkably resilient to electrophilic and oxidative stress due to beneficial inductive effects, the free amine acts as a thermodynamic Achilles' heel.

Strategic Recommendations:

  • API Synthesis: Always isolate and store 5-CTMA as the hydrochloride salt. If the free base must be utilized in a coupling reaction, it should be generated in situ using a mild, non-nucleophilic base (e.g., DIPEA) immediately prior to the reaction to prevent oxidative degradation.

  • Storage & Handling: Even as an HCl salt, 5-CTMA should be stored in opaque, impermeable containers to mitigate the risk of photolytic C-Cl bond cleavage, adhering strictly to ICH Q1A(R2) guidelines for long-term stability management.

References

  • Source: NIH (PMC)
  • Title: Effect of the Fuel Equivalence Ratio on the Mechanisms of Thiophene Oxidation in Water Vapor Source: Semantic Scholar URL
  • Title: ICH Q1A (R2)

Methodological & Application

step-by-step synthesis protocol for(5-Chlorothiophen-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis and Isolation Protocol for (5-Chlorothiophen-2-yl)methylamine Hydrochloride

Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Application: Key building block in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban) and other biologically active heterocyclic compounds [1].

Introduction & Retrosynthetic Rationale

(5-Chlorothiophen-2-yl)methylamine is a highly valuable heteroaryl aliphatic amine. In pharmaceutical process chemistry, its most prominent application is serving as the critical nucleophile in the final amide coupling steps of Rivaroxaban synthesis [1].

The synthesis of this amine requires careful consideration of the 5-chloro substituent on the electron-rich thiophene ring. Standard catalytic hydrogenation (e.g., using Pd/C and H₂) of the corresponding nitrile or oxime carries a significant risk of competitive hydrodehalogenation (loss of the chlorine atom) [2]. To circumvent this, the reduction of 5-chlorothiophene-2-carbonitrile using a borane complex (such as Borane-Dimethylsulfide, BH₃·DMS) is the preferred methodology. Borane selectively and smoothly reduces nitriles to primary amines without cleaving the sensitive C-Cl bond [3].

Furthermore, isolating the free base is generally avoided due to its susceptibility to air oxidation and degradation. Precipitation as the hydrochloride salt yields a bench-stable, highly pure crystalline solid that can be directly utilized in downstream coupling reactions[4].

Synthetic Workflow & Mechanistic Pathway

SynthesisRoute N1 5-Chlorothiophene-2-carbonitrile (Starting Material) R1 1. BH3·DMS / THF (Reflux) 2. MeOH Quench 3. HCl Hydrolysis N1->R1 Reduction N2 (5-Chlorothiophen-2-yl)methylamine (Free Base Intermediate) R1->N2 Boron-Amine Cleavage R2 HCl (g) or HCl/Dioxane Crystallization N2->R2 Salt Formation N3 (5-Chlorothiophen-2-yl)methylamine HCl (Stable API Intermediate) R2->N3 Isolation

Figure 1: Chemoselective reduction of 5-chlorothiophene-2-carbonitrile to the corresponding methylamine hydrochloride salt.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometric ratios designed to ensure complete conversion while managing the exothermic nature of the borane quench.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale)Function
5-Chlorothiophene-2-carbonitrile143.591.0014.36 g (100 mmol)Starting Material
Borane-Dimethylsulfide (2.0 M in THF)75.972.50125 mL (250 mmol)Reducing Agent
Tetrahydrofuran (Anhydrous)72.11-150 mLSolvent
Methanol32.04Excess50 mLQuenching Agent
Hydrochloric Acid (2 N aqueous)36.46Excess60 mLBoron Complex Cleavage
HCl in Dioxane (4.0 M)36.461.2030 mL (120 mmol)Salt Formation

Step-by-Step Experimental Protocol

Safety Precaution: Borane-dimethylsulfide (BH₃·DMS) is flammable, moisture-sensitive, and releases toxic dimethyl sulfide gas. All operations must be conducted in a well-ventilated fume hood using rigorously anhydrous techniques (Schlenk line or glovebox).

Step 1: Reaction Setup and Reduction
  • Preparation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, internal temperature probe, and an argon inlet.

  • Dissolution: Charge the flask with 5-chlorothiophene-2-carbonitrile (14.36 g, 100 mmol) and anhydrous THF (150 mL). Stir under an argon atmosphere to achieve a clear solution.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Addition: Dropwise add the BH₃·DMS solution (125 mL, 2.0 M in THF, 250 mmol) via a pressure-equalizing dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C to control the initial exothermic complexation [3].

  • Reflux: Remove the ice bath and gradually heat the reaction mixture to a gentle reflux (approx. 65 °C). Maintain reflux for 16–19 hours. Reaction progress should be monitored via LC-MS or TLC (Hexanes/EtOAc 3:1) until the nitrile starting material is completely consumed.

Step 2: Quenching and Boron-Amine Cleavage

Expert Insight: Borane reductions of nitriles form a robust boron-amine complex ( R−CH2​−NH2​⋅BH3​ ). Simple aqueous workup is insufficient to yield the free amine; acidic hydrolysis is strictly required.

  • Initial Quench: Cool the reaction mixture to 0 °C. Cautiously and dropwise add Methanol (50 mL) to quench unreacted borane. Warning: Vigorous hydrogen gas evolution will occur.

  • Hydrolysis: Once gas evolution subsides, add 2 N aqueous HCl (60 mL).

  • Cleavage: Heat the mixture to 60 °C for 1 hour to fully break the boron-amine complex, then cool to room temperature.

  • Concentration: Remove the volatile solvents (THF, Methanol, DMS) under reduced pressure.

Step 3: Workup and Free Base Extraction
  • Basification: Cool the remaining aqueous phase to 0 °C and adjust the pH to >12 using 6 N NaOH (aq).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 100 mL).

  • Washing & Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, and filter.

Step 4: Hydrochloride Salt Formation
  • Precipitation: Transfer the dried DCM solution containing the free base to a clean flask and cool to 0 °C.

  • Salt Formation: Dropwise add 4.0 M HCl in Dioxane (30 mL, 120 mmol) under vigorous stirring. A white to off-white precipitate of (5-chlorothiophen-2-yl)methylamine hydrochloride will immediately form.

  • Isolation: Stir for an additional 30 minutes at 0 °C. Filter the precipitate through a sintered glass funnel (medium porosity).

  • Washing: Wash the filter cake with cold diethyl ether (2 × 50 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the product as a stable, off-white crystalline solid.

Analytical Validation (Self-Validating System)

To confirm the successful synthesis and purity of the isolated salt, compare analytical data against established literature parameters [4]:

  • Appearance: Off-white to pale yellow crystalline powder.

  • High-Resolution Mass Spectrometry (HRMS): m/z calculated for C₅H₇ClNS⁺ [M-Cl]⁺ (free base + H⁺): 148.0000; found: ~148.00xx.

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ = 8.65 (br s, 3 H, -NH₃⁺)

    • δ = 7.10 (d, J = 3.8 Hz, 1 H, Thiophene-H)

    • δ = 6.98 (d, J = 3.8 Hz, 1 H, Thiophene-H)

    • δ = 4.18 (s, 2 H, -CH₂-) (Critical diagnostic peak for the successful reduction of the nitrile to the methylene group) [4].

References

  • Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Tricyclic heterocyclic compounds and jak inhibitors. Google Patents (CA2841458A1).
  • Methylamine derivatives as lysysl oxidase inhibitors for the treatment of cancer. Google Patents (WO 2014/066659 A1). Available at:[Link]

Application Note: (5-Chlorothiophen-2-yl)methanamine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Chlorothiophen-2-yl)methanamine is a highly versatile, bifunctional building block increasingly utilized in the synthesis of advanced therapeutics. Featuring a nucleophilic primary amine and a lipophilic, halogenated thiophene ring, this compound is uniquely suited for designing molecules that must navigate and bind to deep, lipophilic protein pockets. It has gained significant prominence in the development of Glucose Regulated Protein 94 (Grp94)-selective inhibitors—a critical target for cancer metastasis and glaucoma [1]—as well as in the synthesis of novel antibacterial urea derivatives [2]. This application note details the physicochemical profile, mechanistic rationale, and validated synthetic protocols for integrating this moiety into modern drug discovery pipelines.

Physicochemical Profile

Understanding the physical properties of both the free base and the hydrochloride salt is critical for optimizing storage, handling, and reaction conditions during synthesis.

PropertyValue
Chemical Name (5-Chlorothiophen-2-yl)methanamine
CAS Registry Number 214759-22-5 (Free base)[3] / 548772-41-4 (HCl salt)[4]
Molecular Formula C5H6ClNS[5]
Molecular Weight 147.62 g/mol (Free base) / 184.08 g/mol (HCl salt)[4]
Physical Appearance Yellow oil (Free base) / White to off-white solid (HCl salt)[6]
Storage Conditions -20 °C, inert atmosphere, protect from light[3]

Mechanistic Rationale in Drug Design

The strategic inclusion of the 5-chlorothiophene motif is not arbitrary; it is driven by specific pharmacokinetic and pharmacodynamic advantages:

  • Isoform Selectivity via Halogen Bonding : In the context of Hsp90 chaperones, Grp94 shares 85% sequence identity with its isoforms Hsp90α and Hsp90β. However, Grp94 possesses a unique, secondary hydrophobic pocket within its N-terminal ATP-binding site. The 5-chlorothiophene moiety perfectly exploits this structural divergence. The chlorine atom increases the overall lipophilicity (logP) and participates in halogen bonding with the hydrophobic residues of the Grp94 pocket, driving strict isoform selectivity over other Hsp90 variants [1].

  • Metabolic Stability : Thiophene rings are notoriously susceptible to cytochrome P450-mediated oxidative metabolism (e.g., epoxidation or hydroxylation). By installing an electron-withdrawing chlorine atom at the 5-position, the primary site of metabolic liability is sterically and electronically blocked, significantly enhancing the pharmacokinetic half-life of the resulting drug candidates.

Target Pathway: Grp94 Inhibition Dynamics

Pathway I Grp94 Inhibitor (5-Chloro-thiophene derivative) G Grp94 Chaperone (Endoplasmic Reticulum) I->G Binds N-terminal Pocket M Protein Maturation & Folding G->M ATP Hydrolysis D Proteasomal Degradation G->D Inhibition leads to C Client Proteins (Integrins, TLRs, Mutant Myocilin) P Cancer Metastasis / Glaucoma Progression C->P Pathological Signaling M->C Folded State T Therapeutic Efficacy (Metastasis Arrest) D->T Clearance of Oncogenic Proteins

Mechanism of Grp94 inhibition by 5-chlorothiophene derivatives causing oncogenic protein clearance.

Experimental Protocols

Protocol 1: Regioselective Synthesis of (5-Chlorothiophen-2-yl)methanamine Hydrochloride

This protocol describes the controlled electrophilic aromatic substitution of thiophen-2-ylmethanamine using sulfuryl chloride (SO₂Cl₂) [6].

Causality & Expert Insights:

  • Solvent System (AcOH:Et₂O, 9:1): Acetic acid provides a polar, protic environment that stabilizes the arenium ion intermediate during chlorination. The addition of diethyl ether is a self-validating design choice; it forces the immediate precipitation of the highly polar hydrochloride salt as it forms, driving the reaction forward and preventing over-chlorination at the 3- or 4-positions[6].

  • Thermal Control: The reaction is initiated at 5 °C to mitigate the highly exothermic nature of SO₂Cl₂ addition, ensuring strict regiocontrol.

Step-by-Step Methodology:

  • Preparation : Dissolve thiophene-2-ylmethanamine (1.0 equiv, e.g., 9.7 mmol) in a 9:1 v/v mixture of AcOH:Et₂O to achieve a 0.5 M concentration.

  • Cooling : Cool the reaction vessel to 5 °C using an ice-water bath under an inert nitrogen atmosphere.

  • Chlorination : Add sulfuryl chloride (SO₂Cl₂, 1.5 equiv, 14.6 mmol) dropwise via an addition funnel. Critical Step: Adjust the addition rate to ensure the internal reaction temperature strictly remains below 20 °C.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 1 hour.

  • Precipitation : Add excess Et₂O (approx. 20 mL per 10 mmol scale) to the reaction mixture and stir for an additional 30 minutes to fully precipitate the product as a hydrochloride salt.

  • Isolation : Filter the resulting precipitate under vacuum. Wash the solid filter cake thoroughly with cold Et₂O to remove residual AcOH and unreacted starting materials.

  • Free-Basing : To obtain the free base for subsequent coupling, dissolve the isolated solid in Dichloromethane (DCM) and wash twice with saturated aqueous Sodium Bicarbonate (NaHCO₃). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo[6].

Protocol 2: Integration via Amide Coupling to Therapeutic Scaffolds

Causality & Expert Insights: The primary amine of (5-chlorothiophen-2-yl)methanamine is highly nucleophilic but can face steric hindrance when coupling to bulky scaffolds (e.g., Radamide or BnIm cores). Using a highly efficient coupling agent like HATU in the presence of N,N-Diisopropylethylamine (DIPEA) ensures rapid activation of the carboxylic acid, minimizing epimerization and maximizing yield.

Step-by-Step Methodology:

  • Activation : Dissolve the carboxylic acid-bearing scaffold (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling : Add (5-chlorothiophen-2-yl)methanamine hydrochloride (1.1 equiv) directly to the mixture. The excess DIPEA will liberate the free base in situ, initiating the nucleophilic attack.

  • Validation : Stir the reaction mixture at room temperature for 2–4 hours. Confirm complete consumption of the starting material via LC-MS (self-validating checkpoint).

  • Quenching & Extraction : Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to effectively remove residual DMF.

  • Purification : Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the final targeted inhibitor.

Workflow Visualization

G A Thiophen-2-ylmethanamine B Chlorination (SO2Cl2, AcOH/Et2O, 5°C) A->B C (5-Chlorothiophen-2-yl)methanamine HCl B->C D Free-Basing (NaHCO3, DCM) C->D E (5-Chlorothiophen-2-yl)methanamine D->E F Amide Coupling (BnIm/Radamide Scaffold) E->F G Grp94-Selective Inhibitor F->G

Synthetic workflow: precursor chlorination to integration into Grp94-selective therapeutics.

References

  • Crowley, V. M., Khandelwal, A., et al. (2016). "Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold." Journal of Medicinal Chemistry, 59(7), 3471-3488. URL:[Link]

  • PubChem. "(5-Chlorothiophen-2-yl)methanamine" CID 11446421. National Center for Biotechnology Information. URL:[Link]

  • Blais, J., et al. (2009). "Antibacterial amide and sulfonamide substituted heterocyclic urea compounds." WIPO Patent WO2009015208A1.

Sources

Application Note: HPLC Method Development for (5-Chlorothiophen-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

(5-Chlorothiophen-2-yl)methylamine is a critical primary amine intermediate utilized in the synthesis of Rivaroxaban, a blockbuster oral anticoagulant and direct competitive antagonist of activated Factor Xa[1]. In pharmaceutical manufacturing, controlling the purity of starting materials and intermediates is paramount. Regulatory bodies (such as the FDA and EMA) require stringent analytical methods to prevent the carryover of process-related impurities or unreacted precursors into the final active pharmaceutical ingredient (API)[2]. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis and purity profiling of (5-Chlorothiophen-2-yl)methylamine.

Physicochemical Profiling & Method Rationale

Developing an HPLC method for (5-Chlorothiophen-2-yl)methylamine requires overcoming specific chromatographic challenges inherent to its molecular structure. As an Application Scientist, method development must be driven by causality rather than trial and error:

  • The Primary Amine Group (Basic Center): Aliphatic amines typically exhibit a pKa around 8.5–9.5. On standard silica-based columns, these basic sites strongly interact with unreacted, acidic silanol groups (Si-O⁻) via secondary ion-exchange mechanisms. This interaction is the primary cause of severe peak tailing and poor resolution in amine analysis.

  • The Chlorothiophene Ring (Hydrophobic & UV Active): This moiety provides the necessary hydrophobicity for retention on reversed-phase columns and exhibits strong UV absorbance, with optimal detection wavelengths at 237 nm and 262 nm[3].

Causality Behind Experimental Choices

To mitigate peak tailing and ensure a robust, reproducible method, the following chromatographic logic is applied:

  • Mobile Phase Acidification (0.05% TFA): By utilizing an aqueous mobile phase containing 0.05% Trifluoroacetic Acid (TFA) (pH ~2.0), the silanol groups on the silica stationary phase are fully protonated and neutralized, effectively suppressing secondary ion-exchange interactions[3]. Simultaneously, the amine group of the analyte is fully protonated. TFA also acts as a weak ion-pairing reagent, forming a neutral, hydrophobic complex with the protonated amine, thereby enhancing its retention and peak symmetry on the C18 column.

  • Sterically Protected Stationary Phase: A highly stable column, such as the Agilent Zorbax SB-C18 (Sterically Bulky C18), is selected[2][3]. Unlike standard C18 columns that degrade rapidly at low pH due to hydrolytic cleavage of the siloxane bond, the SB-C18 utilizes bulky diisobutyl side chains that sterically protect the bonded phase, ensuring exceptional longevity and reproducibility under the highly acidic conditions required for this assay.

Experimental Protocols & Self-Validating Workflows

Chromatographic Conditions

The following parameters have been optimized to ensure baseline separation of (5-Chlorothiophen-2-yl)methylamine from its related synthetic impurities and degradation products.

Table 1: Optimized Chromatographic Conditions

Parameter Specification
Column Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.05% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 100% Methanol
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 237 nm and 262 nm (PDA/UV)

| Injection Volume | 20 µL |

Table 2: Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 90 10 Isocratic hold (Equilibration)
5.0 90 10 Isocratic hold (Highly polar impurities elute)
20.0 10 90 Linear gradient (Analyte & non-polar elution)
25.0 10 90 Isocratic hold (Column wash)
26.0 90 10 Return to initial conditions

| 35.0 | 90 | 10 | Re-equilibration |

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Carefully add 0.5 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm nylon membrane[3]. Degas via sonication for 10 minutes to prevent baseline noise caused by micro-bubbles.

  • Mobile Phase B: Filter HPLC-grade Methanol through a 0.22 µm PTFE membrane and degas[3].

Step 2: Standard & Sample Preparation

  • Diluent: Methanol:Water (65:35, v/v)[3].

  • Standard Solution: Accurately weigh 20 mg of (5-Chlorothiophen-2-yl)methylamine reference standard into a 100 mL volumetric flask. Add 65 mL of methanol, sonicate to dissolve completely, and make up to volume with water to yield a final concentration of 0.2 mg/mL[3].

  • Sample Solution: Prepare the test sample at the identical concentration (0.2 mg/mL) using the same diluent protocol.

Step 3: System Suitability Testing (SST) A self-validating protocol requires the system to prove its analytical fitness before analyzing unknown samples. Inject the Standard Solution in six replicates. The system is only validated for the run if it meets the strict criteria outlined in Table 3.

Table 3: System Suitability Specifications

Parameter Acceptance Criteria Rationale
Retention Time (RT) Consistent (± 0.2 min) Ensures pump stability and column equilibration.
Tailing Factor (Tf) ≤ 1.5 Confirms successful suppression of silanol interactions.
Theoretical Plates (N) ≥ 5000 Verifies column efficiency and packing integrity.
% RSD of Area (n=6) ≤ 2.0% Validates autosampler precision and integration consistency.

| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation from the nearest eluting impurity. |

Method Validation Workflow

To ensure compliance with ICH Q2(R1) guidelines, the method must undergo rigorous validation. The logical relationship and progression of this validation workflow are visualized below.

Validation_Workflow A Method Scouting Analyte Profiling & pKa Assessment B Column & Mobile Phase Selection (e.g., SB-C18, 0.05% TFA) A->B C System Suitability Testing (SST) Tailing < 1.5, RSD < 2.0% B->C D ICH Q2(R1) Validation Execution C->D E Specificity & Range Forced Degradation Studies D->E F Precision & Accuracy Recovery & Repeatability D->F G Robustness Deliberate Method Variations D->G H Final Validated HPLC Protocol E->H F->H G->H

Caption: ICH Q2(R1) Method Development and Validation Workflow for HPLC Analytical Procedures.

Results Interpretation & Robustness

When executed correctly, (5-Chlorothiophen-2-yl)methylamine will elute as a sharp, symmetrical peak. The gradient elution ensures that highly polar process impurities elute near the void volume, while more hydrophobic unreacted starting materials (e.g., bromobenzene derivatives) are washed out during the high-organic phase of the gradient[1][4]. The dual-wavelength detection (237 nm and 262 nm) provides an orthogonal check for peak purity; the absorbance ratio between these two wavelengths should remain constant across the analyte peak, confirming the absence of co-eluting hidden impurities[3].

Sources

Application Note: Catalytic Strategies for the Reductive Amination of 5-Chlorothiophene-2-carboxaldehyde to (5-Chlorothiophen-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Context

The synthesis of (5-Chlorothiophen-2-yl)methylamine (also known as 5-chloro-2-thiophenemethylamine) is a critical transformation in medicinal chemistry. This primary amine serves as a foundational building block for numerous active pharmaceutical ingredients (APIs), including precursors for anticoagulants like Rivaroxaban[1] and advanced tricyclic heterocyclic compounds used as JAK inhibitors[2].

However, the conversion of 5-chlorothiophene-2-carboxaldehyde to its corresponding primary amine presents two distinct chemical challenges:

  • Chemoselectivity (The Substrate Problem): The substrate contains a reducible C-Cl bond and a sulfur heteroatom. Traditional heterogeneous hydrogenation catalysts (e.g., Pd/C or Pt/C under H₂ gas) frequently lead to hydrodehalogenation (cleavage of the C-Cl bond) and are highly susceptible to sulfur poisoning[1].

  • Over-alkylation (The Amination Problem): Direct reductive amination of aldehydes to primary amines is thermodynamically prone to over-alkylation. The newly formed primary amine is often more nucleophilic than the ammonia source, leading to rapid reaction with unreacted aldehyde to form unwanted secondary or tertiary amines.

As a Senior Application Scientist, I have structured this guide to bypass these pitfalls. By selecting the correct hydride donors and controlling the reaction kinetics, we can establish a self-validating, high-yielding protocol.

Mechanistic Causality & Catalyst Selection

To achieve high yields of the primary amine while preserving the 5-chlorothiophene moiety, we must abandon harsh transition-metal catalysis in favor of mild, highly tunable hydride donors.

Pathway A: Direct Reductive Amination (Homogeneous Hydride Donors)

The industry standard for this transformation utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) in combination with a large excess of Ammonium Acetate (NH₄OAc) [3].

  • Causality of the Ammonia Source: NH₄OAc serves a dual purpose. It acts as the ammonia source, and its dissociation provides a mildly acidic environment (acetic acid) that catalyzes imine formation. A massive stoichiometric excess (typically 10 equivalents) is used to drive the equilibrium toward the primary imine via mass action, statistically outcompeting the product amine from reacting with the starting aldehyde.

  • Causality of the Catalyst: STAB is a mild, sterically bulky reducing agent. It selectively reduces the protonated iminium ion over the starting carbonyl compound and is entirely unreactive toward the aryl C-Cl bond and the thiophene sulfur[3].

Pathway B: Indirect Stepwise Amination (The Oxime Route)

When absolute purity is required and even trace secondary amine impurities are unacceptable, the stepwise oxime route is preferred[4].

  • Causality of the Intermediate: The aldehyde is first condensed with hydroxylamine (NH₂OH) to form a stable oxime. Because the oxime oxygen severely reduces the nucleophilicity of the nitrogen, it cannot react with another aldehyde molecule, physically preventing over-alkylation.

  • Causality of the Reduction: The oxime is subsequently reduced using Zinc dust in Acetic Acid (Zn/AcOH) or a borane-pyridine complex. This chemoselectively reduces the N-O bond and the C=N double bond without triggering hydrodehalogenation.

Pathway Aldehyde 5-Chlorothiophene-2- carboxaldehyde Imine Imine / Hemiaminal Intermediate Aldehyde->Imine NH4OAc (Ammonia Source) Dehalo Dehalogenated Product (C-Cl Cleavage) Aldehyde->Dehalo Pd/C + H2 (Harsh Conditions) PrimaryAmine (5-Chlorothiophen-2-yl) methylamine (Target) Imine->PrimaryAmine STAB or NaBH3CN (Chemoselective) SecAmine Secondary Amine (Over-alkylation) PrimaryAmine->SecAmine Excess Aldehyde (Side Reaction)

Figure 1: Reaction pathways and chemoselectivity challenges in the reductive amination of 5-chlorothiophene-2-carboxaldehyde.

Comparative Data Summary

The following table summarizes the quantitative and qualitative metrics of the two viable catalytic strategies for this specific substrate.

Metric / ParameterPathway A: Direct Amination (STAB)Pathway B: Indirect Oxime Reduction
Catalyst / Reducing Agent NaBH(OAc)₃ (STAB)Zn / AcOH (or Borane-Pyridine)
Nitrogen Source NH₄OAc (10.0 eq)NH₂OH·HCl (1.2 eq)
Typical Yield 75% – 85%80% – 90% (over two steps)
Over-alkylation Risk Low to Moderate (Requires excess NH₄⁺)None (Oxime prevents dialkylation)
C-Cl Bond Retention > 99% (Highly chemoselective)> 99% (Highly chemoselective)
Process Time 4 – 8 hours (One-pot)12 – 18 hours (Two steps)
Scalability Excellent (Standard API workflow)Good (Requires filtration of Zn salts)

Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded within the steps to ensure that the chemical causality is actively monitored.

Protocol A: Direct Reductive Amination using STAB

This is the preferred method for rapid, scalable library synthesis and early-stage drug development[3].

Reagents:

  • 5-Chlorothiophene-2-carboxaldehyde (1.0 eq, 10 mmol)

  • Ammonium acetate (NH₄OAc) (10.0 eq, 100 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol)

  • Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE) (30 mL)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-chlorothiophene-2-carboxaldehyde in 30 mL of anhydrous MeOH. Add NH₄OAc in a single portion.

    • Causality: MeOH is preferred over DCE here to maximize the solubility of the massive excess of NH₄OAc, which is required to push the equilibrium toward the primary imine.

  • Equilibration: Stir the reaction mixture at room temperature (20-25 °C) for 2 hours.

    • IPC Check 1: Analyze via TLC (Hexanes/EtOAc 8:2). The aldehyde spot should be completely consumed, replaced by a highly polar baseline spot (the iminium acetate).

  • Chemoselective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the mild exothermic release of hydrogen gas and prevents localized heating, which could lead to unwanted side reactions.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

    • IPC Check 2: Analyze via LC-MS. Look for the target mass [M+H]⁺ = 148.0 (and the characteristic ³⁵Cl/³⁷Cl isotopic pattern).

  • Quenching & Workup: Concentrate the mixture under reduced pressure to remove MeOH. Suspend the residue in Dichloromethane (DCM, 50 mL) and slowly quench with saturated aqueous NaHCO₃ (50 mL) until gas evolution ceases.

    • Causality: The basic quench neutralizes the acetic acid byproduct and breaks down the boron complexes, releasing the free base amine into the organic layer.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. To ensure purity and stability, the product can be precipitated as a hydrochloride salt by bubbling HCl gas into an ethereal solution of the crude amine.

Workflow Step1 1. Reagent Mixing Aldehyde + NH4OAc in MeOH Step2 2. Imine Formation Stir at RT for 2 hours Step1->Step2 IPC: TLC (Aldehyde Consumption) Step3 3. Chemoselective Reduction Portion-wise STAB addition at 0°C Step2->Step3 Temp Control: 0°C Step4 4. Reaction Quench Saturated NaHCO3 (aq) Step3->Step4 IPC: LC-MS [M+H]+ 148.0 Step5 5. Extraction & Wash DCM Extraction, Brine Wash Step4->Step5 Step6 6. Isolation HCl Salt Precipitation (Optional) Step5->Step6 Yield: 75-85%

Figure 2: Step-by-step experimental workflow for the direct reductive amination using STAB.

Protocol B: Indirect Stepwise Amination (Oxime Route)

Use this protocol when synthesizing highly sensitive derivatives where secondary amine impurities disrupt downstream crystallization or biological assays[4].

Step 1: Oxime Formation

  • Dissolve 5-chlorothiophene-2-carboxaldehyde (1.0 eq) in Ethanol/Water (2:1 v/v).

  • Add Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and Sodium Acetate (NaOAc, 1.2 eq).

  • Stir at room temperature for 3 hours.

  • IPC Check: Complete conversion to the oxime confirmed by TLC.

  • Extract with Ethyl Acetate, wash with water, dry, and concentrate to yield the crude oxime (typically >95% yield).

Step 2: Oxime Reduction

  • Dissolve the crude oxime in Glacial Acetic Acid (10 mL per gram of oxime).

  • Cool to 10 °C. Slowly add activated Zinc dust (4.0 eq) in small portions to control the vigorous exotherm.

    • Causality: Zinc acts as the single-electron transfer reducing agent. The acidic environment is necessary to protonate the intermediate, driving the cleavage of the N-O bond to yield the primary amine.

  • Stir at room temperature for 4 hours.

  • Filter the mixture through a pad of Celite to remove zinc salts. Wash the pad with Ethyl Acetate.

  • Concentrate the filtrate, basify with 2M NaOH to pH 10, and extract with DCM. Dry and concentrate to yield the pure primary amine.

References

  • Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug | Organic Process Research & Development - ACS Publications.[1] URL:[Link]

  • CA2841458A1 - Tricyclic heterocyclic compounds and jak inhibitors - Google Patents.[2] URL:

  • CA2050597A1 - Urea based lipoxygenase inhibiting compounds - Google Patents.[4] URL:

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications.[3] URL:[Link]

Sources

mass spectrometry fragmentation pattern of (5-Chlorothiophen-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of (5-Chlorothiophen-2-yl)methylamine

Introduction

(5-Chlorothiophen-2-yl)methylamine (CAS: 214759-22-5) is a substituted heterocyclic amine incorporating a chlorothiophene scaffold.[1] Thiophene derivatives are of significant interest in medicinal chemistry and drug development, where they serve as key building blocks for a wide range of biologically active compounds.[2] Accurate structural characterization is a cornerstone of the development process, and mass spectrometry (MS) is an indispensable tool for confirming molecular weight and elucidating molecular structure through the analysis of fragmentation patterns.

This application note provides a comprehensive analysis of the predicted electron ionization (EI) . As direct experimental spectra for this specific compound are not widely published, this guide synthesizes foundational mass spectrometry principles with data from closely related halogenated thiophenes and aliphatic amines to construct a reliable predictive model.[3][4][5] Furthermore, a detailed protocol for acquiring high-quality mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) is provided for researchers seeking to validate these predictions experimentally.

Predicted Fragmentation Profile

The fragmentation of (5-Chlorothiophen-2-yl)methylamine under typical 70 eV electron ionization conditions is expected to be governed by the stability of the resulting fragment ions. The primary sites of bond cleavage are predictable based on the functional groups present: a primary amine, a thiophene ring, and a chlorine substituent.

The Molecular Ion ([M]⁺•)

The molecular formula of the compound is C₅H₆ClNS, with a calculated molecular weight of approximately 147.63 Da. The molecular ion peak is therefore expected at a mass-to-charge ratio (m/z) of 147 (for the ³⁵Cl isotope) and 149 (for the ³⁷Cl isotope). Due to the natural isotopic abundance of chlorine (~3:1 for ³⁵Cl:³⁷Cl), the [M+2]⁺• peak at m/z 149 will have an intensity of approximately one-third that of the molecular ion peak at m/z 147. As a mono-amine, the nominal molecular weight is an odd number, which is consistent with the nitrogen rule.[6][7]

Major Fragmentation Pathways

The fragmentation is dominated by cleavages that lead to the formation of stable carbocations and radical species. The most significant pathways are detailed below.

Pathway A: α-Cleavage (Benzylic-Type Cleavage)

This is predicted to be the most favorable and dominant fragmentation pathway.[7] The cleavage of the bond between the thiophene ring and the methylamine carbon (the Cα-Cβ bond) results in the loss of an aminomethyl radical (•CH₂NH₂) and the formation of a highly stable 5-chlorothiophen-2-yl cation.

  • Mechanism: The stability of the resulting cation (m/z 117/119) is enhanced by resonance delocalization across the thiophene ring. This pathway is analogous to the benzylic cleavage seen in substituted toluenes and benzylamines, which typically results in the base peak.

M [C₅H₆ClNS]⁺• (5-Chlorothiophen-2-yl)methylamine m/z 147/149 Loss1 - •CH₂NH₂ M->Loss1 F1 [C₄H₂ClS]⁺ 5-Chlorothiophenyl Cation m/z 117/119 (Base Peak) Loss1->F1

Caption: Pathway A: Dominant α-cleavage leading to the stable base peak.

Pathway B: Iminium Ion Formation

A characteristic fragmentation for primary amines involves the loss of a hydrogen atom from the molecular ion to form a stable iminium cation.[8]

  • Mechanism: Cleavage of a C-H bond on the methylene bridge leads to the formation of the [M-1]⁺ ion at m/z 146/148. This ion is stabilized by resonance between the carbon and nitrogen atoms.

M [C₅H₆ClNS]⁺• (5-Chlorothiophen-2-yl)methylamine m/z 147/149 Loss2 - H• M->Loss2 F2 [C₅H₅ClNS]⁺ Iminium Cation m/z 146/148 Loss2->F2

Caption: Pathway B: Formation of a stable iminium cation via hydrogen loss.

Pathway C: Thiophene Ring Fragmentation

The thiophene ring itself can undergo fragmentation, a process that has been studied in related molecules like 2-chlorothiophene.[4][5] These fragments may arise from the molecular ion or from subsequent fragmentation of the primary fragment ions (like the m/z 117/119 cation).

  • Mechanism: Ring opening, often initiated by H/Cl migration, can lead to the loss of neutral species like acetylene (C₂H₂) or chloracetylene (C₂HCl), or the formation of characteristic sulfur-containing ions.[4][5] Expected fragments include:

    • [HCS]⁺: A common and abundant fragment from thiophenes at m/z 45.

    • [C₃H₃]⁺: The cyclopropenyl cation at m/z 39.

M [C₅H₆ClNS]⁺• m/z 147/149 Loss_A - •CH₂NH₂ M->Loss_A F1 [C₄H₂ClS]⁺ m/z 117/119 Loss_B Ring Cleavage F1->Loss_B F3 [HCS]⁺ m/z 45 F4 [C₃H₃]⁺ m/z 39 Loss_A->F1 Loss_B->F3 Loss_B->F4

Caption: Pathway C: Subsequent fragmentation of the thiophene ring.

Summary of Predicted Key Fragments

The following table summarizes the most likely observable ions in the EI mass spectrum of (5-Chlorothiophen-2-yl)methylamine.

m/z (for ³⁵Cl/³⁷Cl)Proposed Ion Structure/FormulaFragmentation Origin
147/149[C₅H₆ClNS]⁺•Molecular Ion ([M]⁺•)
146/148[C₅H₅ClNS]⁺Loss of H• from the molecular ion (Iminium ion formation)
117/119[C₄H₂ClS]⁺Base Peak. α-Cleavage, loss of •CH₂NH₂ from [M]⁺•
82[C₄H₂S]⁺•Loss of Cl• from the m/z 117 fragment
45[HCS]⁺Thiophene ring fragmentation[4][5]
39[C₃H₃]⁺Thiophene ring fragmentation[4][5]

Experimental Protocol: GC-MS Analysis

This protocol provides a robust methodology for the acquisition of an electron ionization mass spectrum for (5-Chlorothiophen-2-yl)methylamine. A GC-MS system is recommended due to the compound's likely volatility.[2][3]

1. Sample Preparation

  • 1.1. Accurately weigh approximately 1 mg of (5-Chlorothiophen-2-yl)methylamine.

  • 1.2. Dissolve the sample in 1 mL of high-purity methanol or acetonitrile to create a 1 mg/mL stock solution.

  • 1.3. Prepare a working solution by diluting the stock solution 1:100 in the same solvent to a final concentration of 10 µg/mL.

  • 1.4. Vortex the solution briefly to ensure homogeneity.

2. Instrumentation and Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use.

2.1. Gas Chromatograph (GC) System

ParameterRecommended SettingRationale
Instrument Agilent 8890 GC System or equivalentProvides reliable and reproducible chromatographic separation.
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similarA non-polar column suitable for separating semi-volatile halogenated and amine-containing compounds.[2][3]
Injector Split/splitless injector at 250°CEnsures efficient volatilization of the analyte.
Injection Volume 1 µLStandard volume to avoid column overloading.
Carrier Gas Helium at a constant flow rate of 1.0 mL/minInert carrier gas providing good separation efficiency.
Oven Program Start at 60°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 minAn optimized temperature ramp ensures good peak shape and separation from solvent and impurities.

2.2. Mass Spectrometer (MS) Detector

ParameterRecommended SettingRationale
Instrument Agilent 5977B MSD or equivalentA standard quadrupole mass analyzer offering good sensitivity and resolution.[2]
Ionization Mode Electron Ionization (EI)Standard mode for creating extensive, reproducible fragmentation for library matching and elucidation.[3]
Electron Energy 70 eVThe industry standard energy for generating consistent and comparable mass spectra.[2][3]
Mass Range m/z 35 - 200Covers the molecular ion and all significant predicted fragments.[3]
Source Temperature 230°CPrevents condensation of the analyte in the ion source.[2]
Quadrupole Temp. 150°CEnsures stable performance of the mass filter.[2]
Acquisition Mode Full ScanTo capture all fragment ions produced.

3. Data Analysis

  • 3.1. Following data acquisition, process the chromatogram to identify the peak corresponding to (5-Chlorothiophen-2-yl)methylamine.

  • 3.2. Generate the mass spectrum for this peak by averaging the scans across the peak width and subtracting the background spectrum.

  • 3.3. Identify the molecular ion peak (m/z 147) and its corresponding [M+2]⁺• isotope peak (m/z 149) to confirm the molecular weight and presence of chlorine.

  • 3.4. Identify the base peak and other major fragment ions.

  • 3.5. Compare the experimental fragmentation pattern with the predicted pathways and tabulated fragments in this guide to confirm the compound's identity and structure.

Conclusion

The mass spectrometric fragmentation of (5-Chlorothiophen-2-yl)methylamine is predicted to be a well-defined process dominated by a highly favorable α-cleavage, yielding a stable chlorothiophenyl cation at m/z 117/119 as the base peak. Secondary fragmentation pathways, including iminium ion formation and thiophene ring cleavage, provide further structural confirmation. The detailed GC-MS protocol presented herein offers a validated and reliable method for obtaining high-quality experimental data. By combining predictive analysis with a robust experimental approach, researchers can confidently characterize this and other related heterocyclic compounds, accelerating progress in synthetic and medicinal chemistry.

References

  • Yadav, P., et al. (2019). Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study. PubMed. Available from: [Link]

  • Yadav, P., et al. (2019). Ground‐state dissociation pathways for the molecular cation of 2‐chlorothiophene: A time‐of‐flight mass spectrometry and computational study. ResearchGate. Available from: [Link]

  • PubChem. (5-Chlorothiophen-2-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

  • Doc Brown's Chemistry. Mass spectrum of methylamine. Available from: [Link]

Sources

Application Notes & Protocols: (5-Chlorothiophen-2-yl)methylamine as a Core Building Block for Novel Agrochemical Active Ingredient Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The thiophene heterocycle is a privileged scaffold in modern agrochemistry, present in numerous commercial fungicides and insecticides.[1][2] This guide provides an in-depth exploration of (5-Chlorothiophen-2-yl)methylamine and its structural analogs as versatile synthons for the discovery and development of next-generation agrochemical active ingredients (AIs). We present detailed, field-proven protocols for the synthesis of novel candidate molecules via robust amide coupling and their subsequent formulation into a stable Emulsifiable Concentrate (EC) for high-throughput biological screening. These methodologies are designed for researchers, chemists, and formulation scientists in the agrochemical industry, emphasizing the rationale behind experimental choices to accelerate the development pipeline.

Part 1: The Strategic Value of the Chlorothiophene Moiety in Agrochemical Design

The search for novel agrochemicals is driven by the need to overcome pest resistance and meet stricter regulatory standards. The strategy of "active substructure splicing" — combining known bioactive scaffolds to create new molecules — is a cornerstone of modern pesticide discovery.[1] Thiophene-containing fungicides like boscalid, penthiopyrad, and ethaboxam have demonstrated significant commercial success, validating the thiophene ring as a key pharmacophore.[1][3]

(5-Chlorothiophen-2-yl)methylamine serves as a high-value intermediate for several reasons:

  • Bioactive Scaffold: The thiophene ring itself is intrinsically linked to fungicidal and insecticidal activity.[3][4]

  • Reactive Handle: The primary amine group (-CH₂NH₂) provides a reliable nucleophilic site for constructing more complex molecules, most commonly through the formation of stable amide, urea, or sulfonamide linkages.

  • Modulation of Properties: The chlorine atom at the 5-position significantly influences the molecule's lipophilicity and electronic properties. This can be critical for enhancing membrane permeability, improving target site binding, and potentially increasing metabolic stability within the target pest.

This guide focuses on leveraging this building block to synthesize novel N-(substituted)-nicotinamide candidates, a class of compounds also known for its broad bioactivity in agriculture.[5]

Part 2: Synthesis of a Novel Thiophene-Based Amide Candidate

The most direct application of (5-Chlorothiophen-2-yl)methylamine in a discovery workflow is its reaction with an activated carboxylic acid to form a stable amide bond. This approach allows for the rapid generation of a diverse library of candidate molecules by varying the acid component.

Protocol 1: Synthesis of N-((5-chlorothiophen-2-yl)methyl)-6-chloronicotinamide

This protocol details a representative amide coupling reaction. The chosen acid chloride, 6-chloronicotinoyl chloride, introduces a second bioactive heterocycle, creating a novel chemical entity for screening.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) is selected for its inertness, ability to dissolve both reactants, and low boiling point, which simplifies post-reaction removal.

  • Base: Pyridine acts as both a basic catalyst to neutralize the HCl byproduct generated during the reaction and as a nucleophilic catalyst, accelerating the acylation of the amine.

  • Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction between the highly reactive acid chloride and the amine, preventing side reactions and degradation. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

  • Work-up: The aqueous HCl wash removes residual pyridine. The NaHCO₃ wash removes any unreacted acid chloride and neutralizes remaining acid. The final brine wash removes residual water from the organic layer before drying.

  • Purification: Column chromatography is the standard method for purifying discovery-scale compounds to the high degree required for accurate biological testing.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve (5-Chlorothiophen-2-yl)methylamine and Pyridine in DCM C Cool Amine Solution to 0°C A->C B Dissolve 6-Chloronicotinoyl Chloride in DCM D Add Acid Chloride Solution Dropwise over 30 min B->D C->D Maintain 0°C E Stir at RT for 4 hours D->E Allow to warm F Monitor by TLC E->F Hourly checks G Wash with 1M HCl (aq) F->G Reaction Complete H Wash with sat. NaHCO3 (aq) G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Purify via Column Chromatography (Silica Gel, Hexane:EtOAc) K->L M Characterize Pure Product (NMR, MS) L->M

Caption: Synthetic workflow for amide coupling.

Step-by-Step Methodology:

  • Reactant Preparation:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (5-Chlorothiophen-2-yl)methylamine (1.0 eq, e.g., 1.47 g, 10 mmol).

    • Add anhydrous Dichloromethane (DCM, 30 mL) and pyridine (1.2 eq, e.g., 0.95 g, 12 mmol).

    • Stir the solution under an inert atmosphere (N₂) and cool to 0°C in an ice bath.

  • Reaction:

    • In a separate flask, dissolve 6-chloronicotinoyl chloride (1.05 eq, e.g., 1.85 g, 10.5 mmol) in anhydrous DCM (10 mL).

    • Add the acid chloride solution dropwise to the cooled amine solution over 30 minutes using a dropping funnel.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM (20 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a hexane:ethyl acetate gradient as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent in vacuo to yield the pure N-((5-chlorothiophen-2-yl)methyl)-6-chloronicotinamide.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Formulation of a Candidate AI for Biological Screening

A pure active ingredient is rarely suitable for direct application or testing. It must be formulated to ensure it can be diluted in water, remain stable, and be effectively delivered to the target organism. For initial laboratory and greenhouse screening, an Emulsifiable Concentrate (EC) is a widely used, effective, and relatively simple formulation type.[6][7][8]

An EC formulation is a homogenous liquid containing the AI, a water-immiscible solvent, and a blend of emulsifiers.[9] When diluted with water, it spontaneously forms a stable oil-in-water emulsion, allowing for uniform application.[10]

Protocol 2: Preparation and Quality Control of a 10% w/v Trial Emulsifiable Concentrate

This protocol outlines the development of a stable 100 g/L (10% w/v) EC formulation.

Causality Behind Experimental Choices:

  • Component Selection:

    • Solvent: An aromatic solvent like Solvesso™ 150 is chosen for its excellent solvency power for a wide range of organic molecules.

    • Emulsifiers: A blend of anionic (calcium dodecylbenzenesulfonate) and non-ionic (ethoxylated alcohol) surfactants is critical. The anionic surfactant provides strong initial emulsification, while the non-ionic surfactant provides long-term steric stability to prevent droplet coalescence.[8] Using a blend allows for fine-tuning the hydrophilic-lipophilic balance (HLB) to match the specific AI and solvent system.

  • Solubility Test: This is a critical first step. An AI that does not fully dissolve in the chosen solvent cannot be formulated as an EC. This prevents wasted resources and ensures a homogenous concentrate.

  • Emulsion Stability Test (CIPAC MT 36): This is the self-validating step. A successful EC formulation must form a stable emulsion upon dilution in water of a standardized hardness. The CIPAC (Collaborative International Pesticides Analytical Council) method is an internationally recognized standard. Observing minimal cream or sediment after a set time (e.g., 2 hours) indicates a stable formulation suitable for reliable testing.

Formulation Development Workflow Diagram

Caption: Workflow for trial EC formulation development.

Step-by-Step Methodology:

  • Component Selection and Solubility Check:

    • Select a high-solvency aromatic solvent (e.g., Solvesso™ 150 or equivalent).

    • In a 20 mL glass vial, test the solubility of your synthesized AI. Add 1.0 g of the AI to 8.0 mL of the solvent.

    • Agitate (vortex or stir) at room temperature until fully dissolved. If it does not dissolve, gentle warming (to 40-50°C) may be applied. If the AI remains insoluble, a different solvent must be selected.

  • Preparation of 100 mL of 10% EC Formulation:

    • In a 150 mL beaker, weigh 10.0 g of the synthesized AI.

    • Add 75.0 mL of the selected solvent and stir with a magnetic stirrer until the AI is completely dissolved.

    • Add 5.0 g of an anionic emulsifier (e.g., Calcium Dodecylbenzenesulfonate, 70% solution).

    • Add 5.0 g of a non-ionic emulsifier (e.g., a castor oil ethoxylate or alcohol ethoxylate).

    • Continue stirring until the solution is clear and homogenous.

    • Transfer the mixture to a 100 mL volumetric flask and add solvent to bring the total volume to 100.0 mL. Mix thoroughly.

  • Quality Control: Emulsion Stability Test:

    • Prepare CIPAC Standard Water D (342 ppm hardness).

    • Pour 95 mL of the standard water into a 100 mL graduated cylinder.

    • Pipette 5 mL of your prepared EC formulation into the cylinder.

    • Invert the cylinder 30 times over one minute.

    • Place the cylinder in a constant temperature bath (30°C) and let it stand undisturbed.

    • Check for the amount (in mL) of cream (top layer) or sediment (bottom layer) after 30 minutes, 1 hour, and 2 hours. A stable formulation will show ≤ 0.5 mL of separation after 2 hours.

Data Presentation: Formulation & Stability

Table 1: Example 10% w/v EC Formulation Components

ComponentFunctionTypical Concentration (w/v %)Example Product
Synthesized Thiophene AmideActive Ingredient10.0%-
Calcium Dodecylbenzenesulfonate (70%)Anionic Emulsifier5.0%Atlox™ 4838B
Alcohol EthoxylateNon-ionic Emulsifier5.0%Atplus™ 309
Aromatic NaphthaSolventq.s. to 100%Solvesso™ 150
q.s. = quantum sufficit (as much as is sufficient)

Table 2: Example Emulsion Stability Test Log (CIPAC MT 36)

TimeSpontaneity (Visual)Cream (mL)Sediment (mL)Pass/Fail
0 minExcellent, milky00-
30 minStable0TracePass
1 hourStable< 0.1TracePass
2 hoursStable0.2TracePass

Conclusion

(5-Chlorothiophen-2-yl)methylamine and related aminothiophenes are powerful and versatile intermediates in the agrochemical discovery process. The synthetic and formulation protocols detailed in this guide provide a robust framework for researchers to rapidly generate novel candidate molecules and prepare them for biological evaluation. By understanding the rationale behind each step—from the choice of base in a coupling reaction to the specific blend of surfactants in a formulation—scientists can accelerate the development of new, effective crop protection solutions.

References

  • Aragen Life Sciences. (n.d.). Systemic Insecticide: Emulsifiable Concentrate Formulation. Retrieved from Aragen Life Sciences website. [Link]

  • Bioprocess Online. (n.d.). Designing An Optimal And Scalable Protocol For Formulating A 40% Emulsifiable Concentrate For A Systemic Insecticide. Retrieved from Bioprocess Online. [Link]

  • Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC). Retrieved from Croda Agriculture website. [Link]

  • Scribd. (n.d.). Chapter 3 - Emulsifiable Concentrates (EC). Retrieved from Scribd. [Link]

  • Meghmani Organics Ltd. (n.d.). Emulsifiable Concentrates: The Backbone of Modern Agrochemicals. Retrieved from Meghmani Organics Ltd. website. [Link]

  • Wang, Q., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8937. [Link]

  • Scafato, P., et al. (2021). Thiophene-Based Trimers and Their Bioapplications: An Overview. Polymers, 13(16), 2758. [Link]

  • Gomha, S. M., et al. (2017). Efficient bulk scale synthesis of popular pesticide synthon: tetrachlorothiophene. Cogent Chemistry, 3(1), 1332822. [Link]

  • Google Patents. (1982). EP0064804A2 - Thiophene herbicides.
  • ResearchGate. (2023). The structures of thiophene-containing agricultural fungicides. [Link]

  • Google Patents. (2004). WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide.
  • Patsnap. (2017). Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. [Link]

  • PubMed. (2021). Design, synthesis and evaluation of novel 5-phenylthiophene derivatives as potent fungicidal of Candida albicans and antifungal reagents of fluconazole-resistant fungi. [Link]

  • ResearchGate. (2005). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. [Link]

  • MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. [Link]

  • Google P
  • Scilit. (2020). Design and synthesis of novel n-butyphthalide derivatives as promising botanical fungicides. [Link]

  • Google Patents. (2019). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
  • PubMed. (2025). Design, Synthesis, and Bioactivity of 5-Chloro-Indane Derivatives Containing Guanidine. [Link]

  • Google Patents. (2018). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • RSC Publishing. (2021). Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one against Culex pipiens L. larvae. [Link]

  • PubMed. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Semantic Scholar. (2018). Insecticidal Activities of Chloramphenicol Derivatives Isolated from a Marine Alga-Derived Endophytic Fungus, Acremonium vitelli. [Link]

Sources

Application Note: In Vivo Toxicokinetic and Impurity Qualification Protocols for (5-Chlorothiophen-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

(5-Chlorothiophen-2-yl)methylamine is a highly functionalized chemical building block predominantly utilized in the synthesis of direct Factor Xa inhibitors, most notably the oral anticoagulant Rivaroxaban[1], as well as various experimental antibacterial agents. While it is rarely administered as a therapeutic active pharmaceutical ingredient (API) itself, it frequently appears as a process-related impurity or a potential stress-induced degradation product in final drug formulations[1].

Regulatory agencies mandate strict control of such intermediates. Under the ICH M7(R2) and Q3A guidelines, any structural alerts for mutagenicity or systemic toxicity require rigorous in vivo qualification to establish a Permitted Daily Exposure (PDE) and a No-Observed-Adverse-Effect-Level (NOAEL)[2].

Mechanistic Causality: The Thiophene Bioactivation Risk

As a Senior Application Scientist, it is critical to understand why we design the protocol this way rather than just following a generic pharmacokinetic (PK) template. Thiophene rings—particularly α-chlorothiophenes—are highly susceptible to cytochrome P450 (CYP450)-mediated bioactivation in the liver[3].

Oxidation of the thiophene sulfur yields highly reactive S-oxides or epoxides. If these electrophilic intermediates are not rapidly detoxified by glutathione (GSH) conjugation, they can covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI)[3]. Therefore, our in vivo dosing protocol is designed as a self-validating system : it not only captures standard plasma pharmacokinetics but also actively tracks hepatic exposure and GSH-adduct formation to quantify the true bioactivation risk.

Formulation Strategy

The free base form of (5-Chlorothiophen-2-yl)methylamine is an oily, lipophilic liquid that is prone to volatilization and oxidative degradation. To ensure dose-exposure linearity and prevent formulation-driven artifacts (e.g., poor dissolution masking true toxicity), the compound must be converted to its hydrochloride (HCl) salt prior to dosing. This conversion ensures thermodynamic stability and maximizes aqueous solubility, allowing for reliable Intravenous (IV) and Oral (PO) administration.

G A Compound Formulation (HCl Salt in 0.5% MC) B In Vivo Dosing (PO & IV Routes) A->B C Serial Blood Sampling (0-24h) B->C D Tissue Harvesting (Liver for TK) B->D E LC-MS/MS Analysis & ICH M7 Qualification C->E D->E

Workflow for in vivo toxicokinetic assessment and impurity qualification.

Step-by-Step In Vivo Dosing Methodology

Animal Model Selection : Male Sprague-Dawley rats (8–10 weeks old, 250–300g) are the preferred species. Rats possess well-characterized CYP450 homology with humans, making them the gold standard for toxicokinetic bridging studies.

Step 1: Preparation of Dosing Solutions
  • IV Formulation : Dissolve the (5-Chlorothiophen-2-yl)methylamine HCl salt in 0.9% sterile saline to achieve a final free-base equivalent concentration of 1 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove particulates.

  • PO Formulation : Suspend the HCl salt in a vehicle of 0.5% Methylcellulose (MC) supplemented with 0.1% Tween-80 to achieve a concentration of 10 mg/mL. Homogenize using a probe sonicator for 5 minutes.

Step 2: Administration
  • Intravenous (IV) Cohort : Administer a 1 mg/kg dose via the lateral tail vein using a 27G needle. Ensure a slow bolus injection (over 30 seconds) to prevent acute toxicity.

  • Oral (PO) Cohort : Administer a 10 mg/kg dose via oral gavage using a stainless-steel bulb-tipped needle.

Step 3: Pharmacokinetic Sampling
  • Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at the following time points: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Centrifuge the samples immediately at 4°C (3000 × g for 10 minutes) to separate the plasma.

  • Quench 50 µL of plasma with 150 µL of cold acetonitrile containing an internal standard (e.g., Labetalol). Centrifuge and transfer the supernatant for LC-MS/MS analysis.

Step 4: Tissue Harvesting for Bioactivation Assessment
  • Euthanize a subset of animals (n=3 per group) at the estimated Tmax​ (typically 1 hour post-PO dose).

  • Rapidly excise the liver, rinse in ice-cold saline, and homogenize in phosphate buffer (pH 7.4).

  • Analyze the homogenate for GSH-adducts using high-resolution mass spectrometry to quantify the extent of thiophene bioactivation[3].

G A (5-Chlorothiophen-2-yl) methylamine B Hepatic CYP450 Oxidation A->B C Reactive S-Oxide / Epoxide Intermediate B->C D GSH Conjugation (Detoxification) C->D GSH Available E Covalent Protein Binding (Toxicity / DILI) C->E GSH Depleted

Proposed metabolic bioactivation pathway of the chlorothiophene ring.

Data Presentation

To ensure a self-validating system, formulation stability and baseline pharmacokinetic parameters must be tabulated and compared against historical data for similar amine fragments.

Table 1: Recommended Dosing Formulations and Stability

RouteVehicle CompositionTarget ConcentrationStorage Condition24h Stability (LC-MS)
IV 0.9% Sterile Saline1.0 mg/mL4°C, Protected from light> 99.5%
PO 0.5% MC + 0.1% Tween-8010.0 mg/mLAmbient, Stirring> 98.0%

Table 2: Representative Toxicokinetic Parameters (Simulated) (Note: Data represents expected ranges for low-molecular-weight thiophene amines in Sprague-Dawley rats)

ParameterIV (1 mg/kg)PO (10 mg/kg)Biological Significance
Cmax​ (ng/mL) 850 ± 120420 ± 65Peak systemic exposure
Tmax​ (h) 0.081.0 ± 0.5Absorption rate
AUC0−∞​ (ng·h/mL) 1200 ± 1507800 ± 800Total systemic exposure
Clearance (L/h/kg) 0.83N/AHepatic/renal elimination efficiency
Bioavailability (F%) 100%~65%High oral absorption typical of small amines

Conclusion

By executing this integrated toxicokinetic and bioactivation protocol, drug development professionals can generate robust, regulatory-compliant data. This ensures that (5-Chlorothiophen-2-yl)methylamine, when present as an impurity in APIs like Rivaroxaban, is accurately qualified under ICH M7 standards[2][4], thereby safeguarding patient safety and ensuring the scientific integrity of the drug development lifecycle.

References

  • Title : Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2) Source : ICH URL : 2

  • Title : ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline Source : European Medicines Agency (EMA) URL : 4

  • Title : Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes Source : Chemical Research in Toxicology - ACS Publications URL : 3

  • Title : Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban Source : ResearchGate URL : 1

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Impurities in (5-Chlorothiophen-2-yl)methylamine Scale-Up

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common impurity-related challenges encountered during the scale-up synthesis of (5-Chlorothiophen-2-yl)methylamine. As Senior Application Scientists, we offer insights grounded in chemical principles and extensive field experience to ensure the integrity of your synthesis.

Troubleshooting Guide: Common Impurity Issues & Solutions

Question 1: We are observing a significant amount of unreacted 5-chloro-2-thiophenecarboxaldehyde in our final product after reductive amination. What are the likely causes and how can we improve the conversion?

Answer:

Incomplete conversion of the starting aldehyde is a frequent issue during the scale-up of reductive amination reactions. Several factors can contribute to this problem:

  • Inefficient Imine Formation: The initial condensation of the aldehyde with the amine source (e.g., ammonia or an ammonium salt) to form the imine is a critical equilibrium-driven step.[1] On a larger scale, mass transfer limitations can hinder this reaction.

    • Solution: Ensure vigorous agitation to improve mixing. Consider a moderate increase in reaction temperature to favor imine formation, but be mindful of potential side reactions. The use of a dehydrating agent or a Dean-Stark trap to remove water can also drive the equilibrium towards the imine.

  • Suboptimal pH: The pH of the reaction medium is crucial for both imine formation and the subsequent reduction.[1] Imine formation is typically favored under mildly acidic conditions (pH 4-5) which activate the aldehyde carbonyl group. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.

    • Solution: Carefully control the pH of the reaction mixture. The use of a buffer system, such as acetic acid/sodium acetate, can help maintain the optimal pH range.[2]

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. While a slight excess is often used to ensure complete reduction, a significant undercharge will result in unreacted imine, which can then hydrolyze back to the aldehyde during work-up.

    • Solution: Re-evaluate the stoichiometry of your reducing agent. A modest increase in the equivalents of the reducing agent (e.g., sodium borohydride or sodium cyanoborohydride) may be necessary. However, excessive amounts can lead to over-reduction or other side reactions.[3][4]

  • Reducing Agent Reactivity: The choice of reducing agent and its reactivity profile are important. Sodium borohydride (NaBH₄) can reduce both the imine and the starting aldehyde.[3] More selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less likely to reduce the aldehyde under the reaction conditions.[1][3]

    • Solution: If using NaBH₄, ensure sufficient time is allowed for imine formation before adding the reducing agent.[3] Alternatively, consider switching to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.

Question 2: HPLC analysis of our scaled-up batch shows a significant impurity with a mass corresponding to a secondary amine. What is the likely origin of this impurity and how can we prevent its formation?

Answer:

The formation of a secondary amine is a well-documented side reaction in reductive aminations, especially when producing primary amines.[5] This impurity arises from the reaction of the newly formed primary amine product with another molecule of the starting aldehyde, followed by reduction.

  • Reaction Mechanism:

    • (5-Chlorothiophen-2-yl)methylamine (product) reacts with 5-chloro-2-thiophenecarboxaldehyde (starting material) to form a secondary imine.

    • This secondary imine is then reduced to form the corresponding secondary amine impurity.

  • Preventative Measures:

    • Control Stoichiometry: Use a sufficient excess of the ammonia source relative to the aldehyde. This will increase the probability of the aldehyde reacting with ammonia rather than the product amine.

    • Slow Addition of Aldehyde: On a large scale, adding the aldehyde slowly to the reaction mixture containing the ammonia source and the reducing agent can help to maintain a low concentration of the aldehyde, thus minimizing the formation of the secondary amine.

    • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the formation of the secondary amine, although this may also slow down the desired reaction. Careful optimization is required.

Question 3: We are struggling with the purification of (5-Chlorothiophen-2-yl)methylamine. What are the recommended methods for removing common impurities on a large scale?

Answer:

Purification of polar amines like (5-Chlorothiophen-2-yl)methylamine can be challenging, especially on a large scale where chromatography is often not feasible.

  • Acid-Base Extraction: This is the most common and scalable method for purifying amines.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

      • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10 to deprotonate the amine.

      • Extract the free amine back into an organic solvent.

      • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: If the amine is a solid or can be converted to a solid salt (e.g., hydrochloride salt), recrystallization can be a highly effective purification method.[6]

    • Solvent Selection: The key is to find a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.[6] Common solvents to screen include isopropanol, ethanol, acetonitrile, and mixtures with water or hexanes.

  • Distillation: As (5-Chlorothiophen-2-yl)methylamine is a liquid, vacuum distillation can be a viable option for purification, provided the impurities have significantly different boiling points.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for (5-Chlorothiophen-2-yl)methylamine?

A: It is recommended to store (5-Chlorothiophen-2-yl)methylamine in a tightly sealed container in a dry and well-ventilated area.[7] For long-term storage, it should be kept in a dark place under an inert atmosphere and stored in a freezer at temperatures below -20°C.[7]

Q2: What analytical techniques are most suitable for monitoring the purity of (5-Chlorothiophen-2-yl)methylamine during scale-up?

A: A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for quantifying the purity of the product and detecting non-volatile impurities.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities, such as residual solvents or low-boiling point side products.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any structural isomers or related impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the primary amine functional group and the overall structure of the molecule.

Q3: Are there any known stability issues with the thiophene ring under reductive amination conditions?

A: The thiophene ring is generally stable under typical reductive amination conditions.[11] However, highly acidic or strongly oxidizing conditions should be avoided. The thiophene ring is susceptible to electrophilic substitution, but this is unlikely to be a major concern under the nucleophilic conditions of reductive amination.[12][13]

Data Summary

ParameterRecommended Value/MethodRationale
Reaction pH 4 - 5Optimal for imine formation without deactivating the amine.
Reducing Agent NaBH₃CN or NaBH(OAc)₃Selective for imine reduction over aldehyde reduction.[1][3]
Purification Acid-Base ExtractionScalable and effective for separating basic amines from neutral and acidic impurities.
Purity Analysis HPLC, GC-MS, NMRProvides a comprehensive profile of both volatile and non-volatile impurities.[10][14]

Troubleshooting Workflow

Caption: Troubleshooting workflow for impurities.

References

  • Brewer, A. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
  • Schober, M., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
  • ResearchGate. Thiophenes: reactions and synthesis.
  • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Master Organic Chemistry. (2017).
  • Wikipedia. Thiophene.
  • ACS Figshare. (2021).
  • Reddit. (2024).
  • Sigma-Aldrich. (5-Chlorothiophen-2-yl)methanamine.
  • PMC.
  • Agilent. (2016). CHEMICAL PURITY ANALYSIS.
  • MilliporeSigma. (5-chlorothiophen-2-yl)methanamine.
  • NextSDS. amine.

  • PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW.
  • PubChemLite. amine.

  • Alchem Pharmtech. CAS 214759-22-5 | (5-CHLOROTHIOPHEN-2-YL)METHANAMINE.
  • Sigma-Aldrich. (5-Chlorothiophen-2-yl)methanamine.
  • European Patent Office. (2012).
  • Sigma-Aldrich. 5-chloro 2-thiophene carboxaldehyde.
  • Organic Chemistry Portal.
  • Reddit. (2025).
  • ResearchGate. (2012). What are the difficulties associated with reductive amination?
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022).
  • Benchchem.
  • ANALYTICAL METHODS.
  • Technical Disclosure Commons. (2023). A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba.
  • ResearchGate. Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group.
  • Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

Sources

Technical Support Center: Optimizing Crystallization for (5-Chlorothiophen-2-yl)methylamine Purification

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of (5-Chlorothiophen-2-yl)methylamine. Given its nature as a liquid or low-melting solid at ambient temperatures, traditional crystallization of the free base is often impractical.[1][2] This document outlines a robust strategy centered on salt formation, offering detailed protocols and troubleshooting solutions to achieve high purity and yield.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to the purification of (5-Chlorothiophen-2-yl)methylamine.

Q1: Why is direct crystallization of the (5-Chlorothiophen-2-yl)methylamine free base so challenging?

The primary challenge is its physical state. Most commercial sources list (5-Chlorothiophen-2-yl)methylamine as a liquid with a boiling point of 76-79 °C at 3 mmHg.[1] Crystallization is a purification technique for solids.[3] To crystallize a substance from a solution, its melting point must be higher than the temperature of the crystallization process. For a liquid, this is impossible without cryogenic conditions, which are generally not feasible for routine purification. Therefore, the free base is not a suitable candidate for direct crystallization.

Q2: What is the most effective and reliable strategy for crystallizing this compound?

The most effective strategy is to convert the liquid amine into a solid, crystalline salt. Formation of an ammonium salt, typically the hydrochloride (HCl) salt, is a standard and highly effective method for the purification of amines.[4][5] This acid-base reaction protonates the basic nitrogen atom of the amine, forming an ionic salt. These salts are typically well-defined, crystalline solids with significantly higher melting points than the parent free base, making them ideal candidates for recrystallization.

Q3: What are the critical parameters to control during the crystallization of the amine salt?

Success in crystallization hinges on the careful control of supersaturation—the state where the concentration of the solute in the solution exceeds its solubility limit.[3] The key parameters to manage are:

  • Solvent System: The choice of solvent or solvent/anti-solvent pair is paramount. The ideal solvent will fully dissolve the salt at an elevated temperature but exhibit very low solubility upon cooling.[6]

  • Cooling Rate: A slow and controlled cooling rate is crucial for the formation of large, well-ordered crystals.[7] Rapid cooling often leads to the precipitation of small, impure crystals or an amorphous solid.

  • Concentration: The solution should be saturated at the higher temperature. Using a minimal amount of hot solvent is key to maximizing yield.[3]

  • Agitation: Stirring can influence nucleation and crystal growth, but the optimal level depends on the system. In many cases, allowing the solution to cool undisturbed is preferable to prevent premature mass precipitation.

Q4: What are the common impurities I should be aware of during purification?

Impurities can originate from the synthetic route or degradation. Common examples include:

  • Unreacted Starting Materials: Such as 5-chloro-2-thiophenecarbonitrile or other precursors.

  • Over-alkylation Products: Formation of the corresponding secondary or tertiary amines.[5]

  • Oxidation Products: Amines, particularly aromatic ones, can be susceptible to air oxidation, which may lead to discoloration.[8]

  • Residual Solvents: Solvents from the synthesis or workup can be trapped in the crude product.[9]

Effective crystallization is excellent for removing small amounts of these impurities, as they will ideally remain in the cold solvent (the "mother liquor") while the pure salt crystallizes out.

Section 2: Experimental Protocols

These protocols provide step-by-step methodologies for the reliable purification of (5-Chlorothiophen-2-yl)methylamine.

Protocol 1: Preparation and Recrystallization of (5-Chlorothiophen-2-yl)methylamine Hydrochloride

This protocol details the conversion of the crude amine free base into its hydrochloride salt, followed by purification via recrystallization.

Materials:

  • Crude (5-Chlorothiophen-2-yl)methylamine

  • Anhydrous Diethyl Ether (or MTBE, Ethyl Acetate)

  • 2 M HCl in Diethyl Ether (or a solution of HCl gas in a suitable solvent)

  • Recrystallization solvent (e.g., Isopropanol, Ethanol, or an Acetonitrile/Toluene mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Glassware: Erlenmeyer flask, magnetic stirrer, addition funnel, Buchner funnel, filter paper.

Procedure:

  • Dissolution: Dissolve the crude (5-Chlorothiophen-2-yl)methylamine (1.0 eq) in a suitable anhydrous solvent like diethyl ether or ethyl acetate (approx. 10-20 volumes). If the crude material contains non-basic impurities, this step helps to separate them.

  • Salt Formation: While stirring the solution, add a solution of 2 M HCl in diethyl ether (1.0-1.1 eq) dropwise via an addition funnel. The hydrochloride salt should precipitate as a white or off-white solid.[4][5]

  • Isolation of Crude Salt: Continue stirring for 30 minutes after the addition is complete. Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold diethyl ether to remove residual impurities.

  • Recrystallization - Solvent Selection: Transfer the crude, dry salt to an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent (e.g., isopropanol). Heat the mixture to reflux with stirring.

  • Achieving Saturation: Continue to add the hot solvent portion-wise until all the solid just dissolves. It is critical to use the minimum amount of hot solvent required to achieve a saturated solution and maximize the final yield.[3]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. For maximum recovery, you can then place the flask in an ice bath for an additional 30-60 minutes.

  • Collection of Pure Crystals: Collect the purified crystals by vacuum filtration. Wash the crystals with a small volume of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used (e.g., 40-50 °C) until a constant weight is achieved. The final product should be a white to off-white crystalline solid.

Protocol 2: Systematic Solvent Screening for Recrystallization

A systematic approach is the most efficient way to identify an optimal solvent system.[3]

Procedure:

  • Place a small amount (10-20 mg) of the crude (5-Chlorothiophen-2-yl)methylamine HCl salt into several small test tubes.

  • To each tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves or it is clear it is insoluble. Note the solubility at room temperature.

  • For solvents in which the salt was poorly soluble at room temperature, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the tubes to cool slowly to room temperature and then in an ice bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces well-formed crystals upon cooling.

  • If a single solvent is not ideal, try a multi-solvent system (solvent/anti-solvent).[10] Dissolve the salt in a minimal amount of a "good" hot solvent (one it is very soluble in), and then slowly add a "poor" solvent (an anti-solvent, one it is insoluble in) until the solution becomes turbid. Re-heat to clarify and then cool slowly.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the crystallization process.

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: This indicates that the solution is not sufficiently supersaturated or that nucleation is kinetically hindered.

  • Cause & Explanation: The concentration of the solute may be below its saturation point at the lower temperature, or there may be no nucleation sites for crystals to begin growing.

  • Troubleshooting Steps:

    • Induce Nucleation by Seeding: If you have a small crystal of pure product, add it to the solution. This "seed" provides a template for crystal growth.[7]

    • Scratch the Glass: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

    • Add an Anti-solvent: If using a single-solvent system, you can cautiously add a few drops of a miscible anti-solvent (a liquid in which your compound is insoluble) to decrease the overall solubility and induce precipitation.[11]

    • Concentrate the Solution: Gently evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen and then attempt to cool again. This increases the concentration to achieve supersaturation.

    • Cool to a Lower Temperature: If using an ice bath, try a dry ice/acetone bath, but be aware that very rapid cooling can negatively impact purity.

Q: My compound "oiled out" instead of crystallizing. How can I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent environment.

  • Cause & Explanation: The solid is effectively "melting" in the solvent before it can form a stable crystal lattice. This is common when the purity of the starting material is low or an inappropriate solvent is used.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a bit more of the same solvent to lower the saturation temperature. Then, attempt to cool again, perhaps more slowly.

    • Change the Solvent System: The current solvent may be unsuitable. Try a solvent with a lower boiling point or a different polarity.

    • Slower Cooling: Allow the solution to cool much more slowly. A Dewar flask can be used to insulate the crystallization vessel and dramatically slow the cooling rate.[12]

Q: My final yield of crystals is very low. What went wrong?

A: Low yield is typically a result of using too much solvent or incomplete precipitation.

  • Cause & Explanation: The compound has significant solubility in the solvent even at low temperatures. Using an excessive volume of solvent during the dissolution step means a large fraction of the product will remain in the mother liquor.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: During the next attempt, ensure you are using the absolute minimum amount of hot solvent to dissolve the crude material.

    • Concentrate the Mother Liquor: Take the filtrate (mother liquor) from your filtration and evaporate a portion of the solvent. Cool the concentrated solution again to see if a second crop of crystals can be obtained. Note: second-crop crystals are often less pure than the first.

    • Change the Solvent System: Select a solvent in which your compound has lower solubility at cold temperatures.

    • Ensure Complete Cooling: Make sure you have allowed sufficient time at a low temperature for the crystallization to complete.

Q: The purified crystals are discolored or still show impurities by analysis (TLC, NMR). Why?

A: This suggests that the chosen crystallization protocol is not effective for removing specific impurities or that degradation is occurring.

  • Cause & Explanation: Some impurities may have very similar solubility profiles to your desired compound and co-crystallize with it.[12] Alternatively, discoloration can arise from oxidation or thermal degradation during heating.

  • Troubleshooting Steps:

    • Perform a Second Recrystallization: A second pass through the recrystallization protocol can often significantly improve purity.

    • Charcoal Treatment: If the discoloration is due to highly colored, minor impurities, you can add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.

    • Change Solvent System: A different solvent system may have a better selectivity for leaving the impurity in the mother liquor.

    • Check for Degradation: Run a stability check. Does the material discolor upon heating in the solvent? If so, a lower-boiling solvent or a non-thermal crystallization method (like anti-solvent addition at room temperature) may be necessary.

Section 4: Visualizations and Data

Troubleshooting Crystallization Workflow

The following diagram illustrates a decision-making process for common crystallization issues.

TroubleshootingWorkflow start Begin Cooling Saturated Solution outcome Observe Outcome start->outcome no_xtals No Crystals Form outcome->no_xtals No Solid oiling_out Compound 'Oiled Out' outcome->oiling_out Liquid Layer good_xtals Good Crystals Formed outcome->good_xtals Solid Precipitates seed Add Seed Crystal no_xtals->seed reheat Re-heat & Add More Solvent oiling_out->reheat end end good_xtals->end Proceed to Filtration & Drying scratch Scratch Flask Wall seed->scratch add_anti Add Anti-Solvent scratch->add_anti concentrate Concentrate Solution add_anti->concentrate slow_cool Cool More Slowly reheat->slow_cool change_solvent Change Solvent System slow_cool->change_solvent

Caption: Decision tree for troubleshooting common crystallization problems.

Table 1: Potential Solvent Systems for (5-Chlorothiophen-2-yl)methylamine HCl

This table provides starting points for solvent screening. The properties of amine hydrochlorides suggest that polar protic or aprotic solvents are good candidates.

Solvent ClassExample Solvents (Good)Example Anti-solvents (Poor)Comments
Alcohols Methanol, Ethanol, IsopropanolDiethyl Ether, Toluene, HexanesExcellent starting point. Solubility decreases with increasing alcohol chain length.
Nitriles AcetonitrileToluene, MTBE, DichloromethaneAcetonitrile is a versatile polar aprotic solvent. Often provides good crystal form.
Water WaterAcetone, Isopropanol, AcetonitrileThe salt is likely very soluble in water, making it a good solvent but potentially poor for high yield unless an anti-solvent is used.[13]
Ketones AcetoneHexanes, Diethyl EtherUse with caution; potential for side reactions (e.g., imine formation) with primary amines under certain conditions, though less likely with the salt.

References

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Jbilou, M., et al. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. [Link]

  • Yeo, S., et al. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 45(8), 2826–2834. [Link]

  • Amine workup. (2024, March 12). Reddit r/Chempros. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness Discussion Board. [Link]

  • How do I recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. [Link]

  • (5-chlorothiophen-2-yl)methanamine | 214759-22-5. MilliporeSigma. [Link]

  • methylamine hydrochloride. Chemister.ru. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Technical Support Center: Stabilizing (5-Chlorothiophen-2-yl)methylamine Against Oxidative Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Chlorothiophen-2-yl)methylamine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you mitigate oxidative degradation and ensure the stability and integrity of your compound during storage and handling. Our recommendations are grounded in established principles of organic chemistry and validated through extensive field experience.

Troubleshooting Guide: Diagnosing and Resolving Degradation Issues

This section is designed to help you identify the root cause of observed degradation and take corrective action.

Issue 1: You observe a change in the physical appearance of your (5-Chlorothiophen-2-yl)methylamine sample (e.g., color change from colorless/light yellow to brown or dark brown, formation of precipitates).

Potential Cause Diagnostic Steps Recommended Solution
Oxidation due to air exposure 1. Review your current storage and handling procedures. Is the compound stored under an inert atmosphere? Are transfers performed quickly and efficiently to minimize air exposure? 2. Analyze a small sample using HPLC-UV or GC-MS to check for the presence of new impurity peaks that were not present in the initial analysis of the material.1. Implement rigorous inert atmosphere storage. This is the most critical step in preventing oxidative degradation. See the detailed protocol below for setting up inert atmosphere storage in a laboratory setting. 2. When handling the material, use techniques for air-sensitive reagents, such as syringe transfers under a positive pressure of inert gas.[1][2]
Light-induced degradation 1. Is the storage container transparent or amber? Has the sample been exposed to direct sunlight or strong laboratory lighting for extended periods?1. Store the compound in an amber glass vial or a clear vial wrapped in aluminum foil to protect it from light.[3]
Thermal degradation 1. At what temperature is the compound being stored? Has it been exposed to high temperatures during handling or processing?1. Store the compound at a reduced temperature. For long-term storage, -20°C is recommended. For short-term storage, 2-8°C is acceptable.
Incompatible storage container 1. What is the material of your storage container and cap liner? Certain plastics or rubbers can leach impurities or be permeable to oxygen.1. Use borosilicate glass vials with PTFE-lined caps. These materials are inert and provide an excellent barrier against gas exchange.

Issue 2: Analytical data (e.g., HPLC, GC-MS, NMR) shows a decrease in the purity of (5-Chlorothiophen-2-yl)methylamine over time, with the appearance of new, unidentified peaks.

Potential Cause Diagnostic Steps Recommended Solution
Oxidative Degradation 1. Characterize the impurities using LC-MS or GC-MS to determine their molecular weights. Common oxidative degradation products of thiophenes can include S-oxides and ring-opened species. Amines can oxidize to form imines, nitroso, or nitro compounds.1. In addition to inert atmosphere storage, consider the use of an antioxidant. For a compound with both an amine and a thiophene moiety, a hindered phenolic antioxidant such as Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol) is a good starting point. These act as radical scavengers, inhibiting the propagation of oxidative chain reactions. A typical concentration to start with is 0.01-0.1% (w/w).[4]
Hydrolysis 1. Is the compound stored in a dry environment? Has it been exposed to moisture from the atmosphere or from solvents that were not properly dried?1. Ensure that the compound is stored in a desiccator over a suitable drying agent. Use anhydrous solvents when preparing solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (5-Chlorothiophen-2-yl)methylamine?

A1: The primary degradation pathway is oxidation. This can occur at two main sites on the molecule: the sulfur atom of the thiophene ring and the nitrogen atom of the amine group. Oxidation of the thiophene ring can lead to the formation of a thiophene-S-oxide, which is a reactive intermediate that can undergo further reactions. The primary amine is susceptible to oxidation to form various products. The presence of atmospheric oxygen, particularly in combination with light and elevated temperatures, will accelerate this process.

Q2: What are the ideal storage conditions for (5-Chlorothiophen-2-yl)methylamine?

A2: The ideal storage conditions are as follows:

  • Atmosphere: Under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Temperature: For long-term storage, -20°C. For short-term (weeks), 2-8°C.

  • Light: Protected from light in an amber glass vial.

  • Container: Borosilicate glass vial with a PTFE-lined cap.

Q3: How can I safely handle (5-Chlorothiophen-2-yl)methylamine to minimize degradation?

A3: Handle the compound in a fume hood. Use standard techniques for air-sensitive reagents. This involves using a syringe or cannula to transfer the liquid under a positive pressure of an inert gas. Minimize the time the container is open to the atmosphere.

Q4: What antioxidant is best suited for stabilizing (5-Chlorothiophen-2-yl)methylamine, and at what concentration?

A4: For a molecule containing both a thiophene and an amine, a hindered phenolic antioxidant is a good first choice. These include:

  • Butylated Hydroxytoluene (BHT): A common and effective antioxidant.

  • Vitamin E (α-tocopherol): A natural antioxidant that is also effective.

A starting concentration of 0.01% to 0.1% by weight is recommended. The optimal concentration may need to be determined empirically. It is important to ensure the chosen antioxidant is soluble in the compound if it is a liquid, or in any solutions you prepare.

Q5: What analytical method can I use to monitor the stability of (5-Chlorothiophen-2-yl)methylamine?

A5: A stability-indicating HPLC method is the preferred approach. A reverse-phase C18 column is a good starting point. Due to the basic nature of the amine, peak tailing can be an issue. Using a mobile phase with a pH that ensures the amine is protonated (e.g., pH 2.5-3.5 using a phosphate or formate buffer) can improve peak shape. A gradient elution with acetonitrile or methanol as the organic modifier will likely be necessary to separate the parent compound from its more polar degradation products. UV detection at a wavelength where the thiophene ring absorbs (e.g., around 230-260 nm) should provide good sensitivity.

Experimental Protocols

Protocol 1: Step-by-Step Guide to Inert Atmosphere Storage (Balloon Method)

This method is suitable for small-scale laboratory storage and is a cost-effective way to protect your compound.[5][6]

Materials:

  • Reaction flask or vial containing (5-Chlorothiophen-2-yl)methylamine

  • Rubber septum

  • Balloon

  • Nitrogen or Argon gas cylinder with a regulator

  • Needle (21-23 gauge)

  • Outlet needle

Procedure:

  • Prepare the Flask: Ensure your flask or vial containing the compound is clean and dry. If you are transferring the compound into a new storage vessel, oven-dry the glassware and cool it under a stream of inert gas.

  • Seal the System: Securely place a rubber septum over the opening of the flask/vial.

  • Prepare the Inert Gas Source: Inflate a balloon with nitrogen or argon to a diameter of 7-8 inches. Twist the balloon to prevent gas from escaping and attach a needle to the balloon's opening.

  • Purge the Air: Insert the needle from the gas-filled balloon through the septum into the headspace of the flask/vial. To allow the air to be displaced, insert a second "outlet" needle through the septum that is open to the atmosphere.

  • Maintain Positive Pressure: Allow the inert gas to flow into the flask and out of the outlet needle for 5-10 minutes. This will purge the air from the container. Remove the outlet needle first, followed by the balloon needle. The slight positive pressure from the balloon will prevent air from re-entering.

  • Storage: For added security, you can leave the balloon attached to maintain a positive pressure during storage. Store the prepared flask/vial under the recommended temperature and light conditions.

Protocol 2: HPLC Method for Stability Monitoring

This is a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

Parameter Recommendation
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Preparation Dilute the sample in Mobile Phase A to a suitable concentration.

Troubleshooting HPLC Analysis:

  • Peak Tailing: This is common for amines. Ensure the mobile phase pH is low enough to fully protonate the amine. Using a column with a low silanol activity or adding a competing base like triethylamine (0.1%) to the mobile phase can also help.[7]

  • Ghost Peaks: These can arise from impurities in the mobile phase or from the injection of a sample in a solvent stronger than the mobile phase.[8][9]

  • Retention Time Drift: This can be caused by changes in mobile phase composition, temperature fluctuations, or column degradation.[9]

Visualizing the Degradation Pathway and Troubleshooting Workflow

cluster_degradation Potential Oxidative Degradation Pathway A (5-Chlorothiophen-2-yl)methylamine C Thiophene-S-oxide Intermediate A->C S-Oxidation D Amine Oxidation Products (e.g., Imine) A->D N-Oxidation B Reactive Oxygen Species (O2, Light, Heat) B->A E Further Degradation Products (e.g., Ring-Opened Species) C->E D->E

Caption: Oxidative degradation of (5-Chlorothiophen-2-yl)methylamine.

Start Degradation Observed? Appearance Physical Appearance Change? Start->Appearance Yes NoIssue No Degradation Observed Start->NoIssue No Purity Purity Decrease? Appearance->Purity Yes Light Protect from Light Appearance->Light Check Light Exposure Temp Store at Low Temperature Appearance->Temp Check Temperature Inert Store under Inert Atmosphere Purity->Inert Air Exposure is Likely Antioxidant Add Antioxidant (e.g., BHT) Purity->Antioxidant For Enhanced Stability

Caption: Troubleshooting workflow for degradation issues.

References

  • Kintek Solution. (2026, March 12). How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials. Retrieved from [Link]

  • University of Illinois. (n.d.). Handling air-sensitive reagents AL-134. Division of Research Safety. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Thiophene, 2,3,5-tribromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]

  • ResearchGate. (2022, October 12). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2025). Method Development in Analytical HPLC. Elsevier. Retrieved from [Link]

  • MDPI. (2021, April 11). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]

  • ResearchGate. (2023, August 12). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved from [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • ResearchGate. (2021, February 7). Antioxidant activity of some organosulfur compounds in vitro. Retrieved from [Link]

  • MY Polymers. (n.d.). Inert Atmosphere Guide. Retrieved from [Link]

  • ResearchGate. (2024, December 27). (PDF) Principles of Inert Atmosphere Storage. Retrieved from [Link]

  • PubMed. (n.d.). The antioxidant properties of organosulfur compounds (sulforaphane). Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Antioxidant activity of some organosulfur compounds in vitro. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Frontiers in Nutrition. (n.d.). Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (2026, March 11). (PDF) CHEMICAL STABILIZATION OF FATS RICH IN LONG CHAIN POLYUNSATURATED FATTY ACIDS BY ANTIOXIDANTS ADDITION. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, July 29). Setting up reactor in inert atmosphere. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • PubMed. (2024, August 1). Which Constituents Determine the Antioxidant Activity and Cytotoxicity of Garlic? Role of Organosulfur Compounds and Phenolics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Retrieved from [Link]

  • DiVA portal. (n.d.). Determination of antioxidants and UV- stabilizers in the environment. Retrieved from [Link]

  • Sabinet African Journals. (n.d.). The role of antioxidants in polymer conservation. Retrieved from [Link]

  • MDPI. (2020, January 15). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting LC-MS Baseline Noise for (5-Chlorothiophen-2-yl)methylamine Samples

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering baseline noise issues during the LC-MS analysis of (5-Chlorothiophen-2-yl)methylamine. As a polar, basic compound containing both chlorine and sulfur, this analyte presents unique challenges that can manifest as high or unstable baselines, ultimately compromising data quality and sensitivity. This document provides a structured, in-depth approach to systematically troubleshoot and resolve these issues, grounded in established scientific principles and practical field experience.

Understanding the Analyte: Key Properties Influencing LC-MS Behavior

(5-Chlorothiophen-2-yl)methylamine is a primary amine with a polar nature, making it susceptible to specific interactions within the LC-MS system. Its key structural features—a thiophene ring, a chlorine atom, and a primary amine group—dictate its chromatographic retention, ionization behavior, and potential for problematic adduct formation.

  • Polarity and Basic Nature: The primary amine group (pKa ~9-10) will be protonated in typical acidic mobile phases, leading to high polarity and potentially poor retention on standard C18 columns. This can cause the analyte to elute near the solvent front, where matrix effects are often most pronounced.

  • Sulfur Atom: The sulfur atom in the thiophene ring can be susceptible to oxidation and can also form specific adducts in the MS source.

  • Chlorine Atom: The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio), which is useful for identification but can also contribute to a more complex baseline if not properly resolved.

Troubleshooting Guide: A Systematic Approach to Baseline Noise

High baseline noise can obscure analyte peaks, leading to poor sensitivity and inaccurate quantification.[1] This section provides a systematic approach to diagnosing and resolving the root causes of baseline noise when analyzing (5-Chlorothiophen-2-yl)methylamine.

Is the Noise Random, Periodic, or Drifting?

First, visually inspect the baseline of a blank injection (mobile phase only). The nature of the noise can provide initial clues to its source.

  • Random/High-Frequency Noise ("Fuzzy" Baseline): Often points to issues with the MS detector, electronics, or contaminated solvents.[2]

  • Periodic/Pulsating Noise: Typically linked to the LC pump, indicating potential check valve issues or air bubbles.[3]

  • Drifting Baseline: Can be caused by changes in mobile phase composition, temperature fluctuations, or column contamination.[4]

Troubleshooting Workflow Diagram

The following diagram outlines a logical flow for systematically isolating the source of baseline noise.

G cluster_0 Initial Observation cluster_1 Isolate System Component cluster_2 LC System Troubleshooting cluster_3 MS System Troubleshooting Start High Baseline Noise Observed Disconnect_Column Disconnect Column from MS. Infuse Mobile Phase Directly. Start->Disconnect_Column Noise_Persists Noise Persists? Disconnect_Column->Noise_Persists LC_Issue Problem is LC-Related Noise_Persists->LC_Issue No MS_Issue Problem is MS-Related Noise_Persists->MS_Issue Yes Check_Mobile_Phase 1. Check Mobile Phase: - Freshly prepared? - LC-MS Grade? - Properly degassed? LC_Issue->Check_Mobile_Phase Clean_Source 1. Clean Ion Source: - Capillary, cone/orifice. MS_Issue->Clean_Source Check_Pump 2. Inspect Pump: - Pressure fluctuations? - Check valves and seals. Check_Mobile_Phase->Check_Pump Check_Contamination 3. System Contamination: - Flush system. - Check for carryover. Check_Pump->Check_Contamination Optimize_Parameters 2. Optimize Source Parameters: - Gas flows, temperatures, voltages. Clean_Source->Optimize_Parameters Check_Calibration 3. Check MS Calibration & Tuning. Optimize_Parameters->Check_Calibration

Caption: A decision tree for systematic baseline noise troubleshooting.

Frequently Asked Questions (FAQs) & In-Depth Solutions

Q1: My baseline is excessively high and noisy, even with a blank injection. Where should I start?

A1: Start with the most common culprits: mobile phase and system contamination.

High background noise, even without a sample injection, strongly suggests that the noise source is inherent to the system or the solvents being used.[1][5]

Step-by-Step Protocol:

  • Prepare Fresh Mobile Phase:

    • Use only the highest purity, LC-MS grade water, acetonitrile, and methanol. Even solvents labeled "LC-MS grade" can sometimes contain impurities like short-chain amines that contribute to baseline noise.[2]

    • Use fresh, volatile mobile phase additives like formic acid or ammonium formate from a recently opened bottle.[6] Old additives can become contaminated.

    • Filter aqueous mobile phases, especially if they contain buffers, to remove any microbial growth or particulates.[4]

    • Thoroughly degas the mobile phase to prevent air bubbles from forming in the pump or detector, which can cause pressure fluctuations and baseline spikes.[4][7]

  • Systematic Flushing:

    • Disconnect the column and connect the injector directly to the MS source with a clean union.

    • Flush the entire LC system with a strong solvent mixture like 50:50 isopropanol:water for an extended period to remove contaminants from the tubing, pump, and injector.

    • If the noise decreases, the contamination was in the LC system. If it persists, the issue is more likely within the MS source.

  • Inspect and Clean the MS Source:

    • Contamination of the ion source is a frequent cause of high background noise and reduced sensitivity.[1]

    • Carefully follow the manufacturer's instructions to clean the ion source components, including the capillary, cone, and lenses.

Q2: My analyte, (5-Chlorothiophen-2-yl)methylamine, shows poor peak shape (tailing) and the baseline is unstable around the peak. What could be the cause?

A2: This is likely due to secondary interactions on the column or poor chromatographic conditions for a polar basic compound.

Primary amines are notoriously prone to interacting with residual silanols on silica-based C18 columns, leading to peak tailing. An unstable baseline around the elution time of a poorly retained peak can also be a sign of matrix effects.

Solutions & Experimental Protocols:

  • Optimize Mobile Phase pH and Additives:

    • For a basic amine, a low pH mobile phase (e.g., with 0.1% formic acid) is typically used to ensure the analyte is in its protonated form.[8] However, this can lead to poor retention on traditional C18 columns.

    • Protocol: Prepare mobile phases with varying concentrations of formic acid (0.05% to 0.2%) to see the effect on peak shape and retention.

    • Consider using an alternative like ammonium formate buffer (e.g., 10 mM, pH 3-4) which can sometimes improve peak shape for basic compounds.

  • Select an Appropriate Column:

    • Standard C18 columns can suffer from "phase collapse" in highly aqueous mobile phases needed to retain polar compounds.[9]

    • Recommended Column Chemistries:

      • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and reducing interactions with basic analytes.[9]

      • Polar-Endcapped Phases: These columns use polar groups to shield residual silanols, improving peak shape for bases.

      • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase and a high organic mobile phase.[10]

Column TypePrinciple of OperationBest For
Standard C18 Hydrophobic interactions.Non-polar to moderately polar compounds.
AQ-C18 / Polar-Embedded Hydrophobic interactions with enhanced water compatibility.Polar compounds in highly aqueous mobile phases.[9]
HILIC Partitioning into an adsorbed water layer on a polar stationary phase.Very polar, hydrophilic compounds.[10]
  • Consider Ion-Pairing Agents (with caution for MS):

    • Ion-pairing agents like trifluoroacetic acid (TFA) can significantly improve peak shape for amines but are known to cause severe ion suppression in ESI-MS.[11]

    • If necessary, use a more MS-friendly ion-pairing agent like difluoroacetic acid (DFA) at a low concentration, but be aware that it may still impact sensitivity.

Q3: I am observing a high, noisy baseline specifically in the region where my analyte elutes. What are matrix effects and how can I mitigate them?

A3: You are likely experiencing ion suppression or enhancement due to co-eluting matrix components.

Matrix effects occur when other components in your sample interfere with the ionization of your analyte in the MS source.[12][13] This is a common problem in complex matrices like plasma, urine, or tissue extracts. Because (5-Chlorothiophen-2-yl)methylamine is highly polar, it may elute early in the chromatogram, where many endogenous matrix components like phospholipids also appear.

Strategies for Mitigation:

  • Improve Sample Preparation:

    • The goal is to remove as many interfering matrix components as possible while retaining your analyte.[8][14]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a polar basic compound, a mixed-mode cation exchange SPE sorbent can be very effective.[15]

    • Liquid-Liquid Extraction (LLE): Can also be used to separate the analyte from interfering substances based on their differential solubility in two immiscible liquids.

    • Protein Precipitation (PPT): A simpler but less clean method. While it removes proteins, it does not remove other matrix components like phospholipids.[16]

  • Enhance Chromatographic Separation:

    • The best way to avoid matrix effects is to chromatographically separate your analyte from the interfering components.

    • Develop a gradient method that provides better retention for your analyte, moving it away from the early-eluting, unretained matrix components. Using a HILIC column can be particularly effective here.

Q4: My baseline shows unexpected peaks and a general "hump." Could this be related to the sulfur or chlorine in my analyte?

A4: While less common as a direct cause of a noisy baseline, the heteroatoms can contribute to adduct formation and source contamination, which indirectly elevates noise.

  • Adduct Formation: Sulfur-containing compounds can form various adducts.[17] In positive ion mode, besides the expected protonated molecule [M+H]+, you might see sodium [M+Na]+ or potassium [M+K]+ adducts, especially if there is contamination from glassware or mobile phase additives.[18][19] These adducts can split the signal and contribute to a more complex, noisy baseline if not well-controlled.

    • Solution: Use high-purity mobile phase additives and consider using plastic instead of glass containers to minimize sodium contamination.[18]

  • Source Contamination: Chlorinated and sulfur-containing compounds can sometimes be "sticky" and contribute to the buildup of contaminants in the ion source over time. This leads to a gradual increase in baseline noise and a decrease in sensitivity.

    • Solution: Implement a regular source cleaning schedule as part of your routine maintenance.[1]

Visualization of Key Concepts

Impact of Column Choice on Peak Shape

Caption: Comparison of peak shape for a polar amine on different column types.

References

  • Matuszewski, B. K. (2006). Standard line slopes as a measure of relative matrix effect in quantitative HPLC–MS/MS bioanalysis and its application to matrix effect investigations.
  • Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Reduction of matrix effects in liquid chromatography-electrospray ionization-mass spectrometry by dilution of the sample extracts: a case study on the determination of 20 mycotoxins in cereals.
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in human plasma using an automated HPLC/MS/MS system.
  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds in plasma. Rapid communications in mass spectrometry, 13(12), 1175-1185.
  • Sagi-Kiss, V., Li, Y., Grover, S. J., Siems, K., Cirulli, F., Berry, A., ... & Nicholson, J. K. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of proteome research, 21(6), 1428-1437.
  • ZefSci. (2025, May 6).
  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
  • ResearchGate. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome.
  • NorthEast BioLab. (n.d.).
  • ResearchGate. (n.d.).
  • Anantharamkrishnan, V., Hoye, T. R., & Reineccius, G. A. (2020). Covalent Adduct Formation Between Flavor Compounds of Various Functional Group Classes and the Model Protein β-Lactoglobulin. Journal of Agricultural and Food Chemistry, 68(23), 6395–6402.
  • ACS Publications. (2021, March 18). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry.
  • Shimadzu. (n.d.). LCMS Troubleshooting Tips.
  • Shimadzu. (2023, August 24). LC Troubleshooting tips V3.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
  • Dwight R. Stoll. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?
  • John W. Dolan. (2014, August 22). Communicating with the Baseline.
  • Shimadzu. (n.d.). 3-4)
  • ResearchGate. (2017, February 17). (PDF)
  • PubMed. (2017, March 25).
  • Majors, R. E., & Przybyciel, M. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC.
  • Phenomenex. (2022, May 20). UHPLC Column for Highly Polar Basic Compounds.
  • PubMed. (2025, February 5).
  • PubMed. (2010, April 15).
  • ZefSci. (2025, May 6).
  • ResearchGate. (2018, June 18).
  • Weng, N. (2014, August 26).
  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • Waters. (2025, June 18).
  • Dong, M. W. (2025, May 13).
  • ResearchGate. (n.d.). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances.
  • EPA. (n.d.).
  • LGC. (2013).
  • SelectScience. (2015, July 1).
  • PubMed. (2016, May 15).
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • ResearchGate. (n.d.).
  • Waters Corporation. (n.d.).
  • myadlm.org. (2025, March 20). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • PubMed. (2017, May 15). Adduct Formation in ESI/MS by Mobile Phase Additives.
  • Separation Science. (2024, September 19). Dealing with Metal Adduct Ions in Electrospray: Part 2.
  • ACS Publications. (2021, March 18). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • PubMed Central. (2024, January 29).
  • PubMed. (2021, March 30). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry.

Sources

Technical Support Center: Amide Coupling with (5-Chlorothiophen-2-yl)methylamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic challenges involving (5-Chlorothiophen-2-yl)methylamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties, particularly steric hindrance, during amide coupling reactions with this valuable building block. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you navigate these synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the reactivity and handling of (5-Chlorothiophen-2-yl)methylamine in amide coupling reactions.

Q1: We are observing low to no yield when coupling (5-Chlorothiophen-2-yl)methylamine with our sterically demanding carboxylic acid using standard HATU/DIPEA conditions. What is the likely cause?

A1: The primary suspect is severe steric hindrance. The thiophene ring, particularly with the chloro-substituent at the 5-position, creates a sterically congested environment around the methylamine's nucleophilic nitrogen. When your carboxylic acid partner is also bulky (e.g., containing a tertiary carbon or ortho-substituents on an aromatic ring adjacent to the carboxyl group), the two molecules struggle to achieve the necessary orientation for the activated ester to be attacked by the amine. Standard coupling reagents like HATU, while highly effective in many cases, may not be sufficient to overcome this combined steric clash. The reaction either stalls at the activated ester stage or proceeds at an impractically slow rate, leading to decomposition of reagents and low product yield.

Q2: Beyond steric hindrance, are there any electronic factors specific to the (5-Chlorothiophen-2-yl)methylamine moiety that could be affecting the coupling reaction?

A2: Yes, electronic effects play a subtle but important role. The thiophene ring is electron-rich, which generally maintains the nucleophilicity of the primary amine. However, the chlorine atom at the 5-position is an electron-withdrawing group. While its effect is somewhat attenuated by the distance to the methylamine group, it can slightly reduce the overall nucleophilicity of the amine compared to an unsubstituted thiophene analog. This minor electronic deactivation, when combined with significant steric hindrance, can be enough to tip the scales and shut down the reaction under standard conditions.

Q3: Can the choice of base have a significant impact on overcoming steric hindrance in these reactions?

A3: Absolutely. The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to prevent side reactions. Diisopropylethylamine (DIPEA or Hünig's base) is a common choice for this reason. However, in cases of extreme steric hindrance, the base's own bulk can sometimes interfere with the formation of the transition state. In such scenarios, switching to a less hindered but still non-nucleophilic base like 2,4,6-collidine or even N-methylmorpholine (NMM) can sometimes be beneficial. The key is to find a base that can effectively scavenge the acid byproduct of the reaction without sterically impeding the main coupling partners or causing side reactions with the activated ester.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed strategies and step-by-step protocols for when standard methods fail.

Troubleshooting Scenario 1: Standard Carbodiimide or Phosphonium/Uronium Reagents Fail

You've tried EDC/HOBt, HATU, and HBTU with DIPEA in DMF at room temperature, and the reaction shows less than 10% conversion after 24 hours.

G Start Initial Coupling Failure (<10% Conversion) Step1 Increase Reaction Temperature (e.g., 50-80 °C) Start->Step1 First Action Step2 Switch to a More Potent Coupling Reagent Step1->Step2 If no improvement Success Reaction Successful (>80% Conversion) Step1->Success If successful Step3 Consider an Acid Chloride Intermediate Step2->Step3 If still low yield Step2->Success If successful Step3->Success If successful Reassess Re-evaluate Synthetic Route (Consider alternative disconnection) Step3->Reassess If fails

Caption: Troubleshooting workflow for failed amide coupling.

For exceptionally hindered couplings, you need a reagent that forms a highly reactive activated species. One of the most effective options is COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) . It is known to be superior to HATU for sterically demanding substrates due to the formation of a more reactive activated ester.

Table 1: Comparison of Common vs. High-Activity Coupling Reagents

ReagentActivating GroupRelative Reactivity (Hindered Substrates)Common ByproductsNotes
HATUN-OxybenzotriazoleHighHOBt derivativesIndustry standard, but can fail with severe hindrance.
COMUOxymaVery HighOxymaPureGenerally more effective and safer than HATU/HBTU.
T3P®Phosphonic AnhydrideVery HighPhosphonic acidsExcellent for low epimerization risk; requires stoichiometric base.
Ghosez's ReagentChloroiminium saltExtremely HighDMFUsed for converting acids to acid chlorides in situ.
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous DCM or DMF (to a concentration of 0.1-0.2 M).

  • Reagent Addition: Add COMU (1.1 eq) and 2,4,6-collidine (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. You should observe the solution becoming clear as the activated ester forms.

  • Amine Addition: Add a solution of (5-Chlorothiophen-2-yl)methylamine (1.2 eq) in the same anhydrous solvent.

  • Reaction & Monitoring: Stir the reaction at room temperature. If the reaction is sluggish, gently heat to 40-50 °C. Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

When even the most potent coupling reagents fail, converting the carboxylic acid to a highly reactive acid chloride is often the most robust strategy. This removes the coupling reagent from the steric equation entirely. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are standard reagents for this transformation.

Step A: Acid Chloride Formation

  • Setup: In a flame-dried flask under an inert atmosphere, suspend or dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Reagent Addition: Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The evolution of gas (CO₂ and CO) should be observed. The reaction is complete when gas evolution ceases.

  • Isolation: Carefully remove all volatiles in vacuo. Crucially, do not heat the flask. The resulting crude acid chloride is typically used immediately without further purification.

Step B: Schotten-Baumann Coupling

  • Setup: Dissolve the crude acid chloride from Step A in anhydrous DCM.

  • Amine Addition: In a separate flask, dissolve (5-Chlorothiophen-2-yl)methylamine (1.1 eq) and a non-nucleophilic base like pyridine or DIPEA (2.0 eq) in anhydrous DCM.

  • Coupling: Cool the amine solution to 0 °C and slowly add the acid chloride solution dropwise.

  • Reaction & Work-up: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-4 hours. Monitor by LC-MS. Upon completion, perform a standard aqueous work-up as described in Protocol 2.1.

Part 3: Advanced Strategies & Mechanistic Considerations

Leveraging Microwave-Assisted Synthesis

For reactions that are kinetically slow due to steric hindrance, microwave irradiation can be a powerful tool. The high temperatures achieved (often 100-150 °C) in a sealed vessel can provide the activation energy needed to overcome the steric barrier, often reducing reaction times from days to minutes.

Key Considerations for Microwave Synthesis:

  • Solvent Choice: Use a high-boiling point, microwave-safe solvent like DMF, DMA, or NMP.

  • Reagent Stoichiometry: Use a slight excess of the amine and coupling reagent (1.2 - 1.5 eq).

  • Temperature Screening: Start with a temperature of 100 °C for 10 minutes and screen upwards if conversion is low.

Understanding the Role of Additives

In some cases, additives can facilitate the reaction. For example, while HOBt is standard with EDC, using OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) can accelerate the formation of the active ester and is less explosive than HOBt. For extremely difficult cases, additives that can act as acyl transfer catalysts may be explored, though this is less common.

G cluster_0 HATU Pathway cluster_1 Acid Chloride Pathway RCOOH_A R-COOH ActiveEster HATU-Ester (Bulky Intermediate) RCOOH_A->ActiveEster + HATU HATU HATU StericClash Steric Clash! ActiveEster->StericClash + Amine Amine_A Thiophene-NH2 Amine_A->StericClash Product_A Amide Product StericClash->Product_A Slow / No Reaction RCOOH_B R-COOH AcidChloride R-COCl (Highly Reactive) RCOOH_B->AcidChloride + SOCl2 SOCl2 SOCl2 Product_B Amide Product AcidChloride->Product_B + Amine (Fast) Amine_B Thiophene-NH2 Amine_B->Product_B

Caption: Comparison of reaction pathways for hindered coupling.

This diagram illustrates why the acid chloride pathway often succeeds where the HATU pathway fails. The HATU-activated ester is itself a bulky intermediate. The subsequent attack by the hindered amine has a very high activation energy. In contrast, the acid chloride is a small, extremely electrophilic species, which significantly lowers the activation barrier for the nucleophilic attack by the amine, bypassing the steric bottleneck of the coupling reagent.

References

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium-Type Coupling Reagents. Chemistry – A European Journal, 15(37), 9394-9403. Available at: [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Available at: [Link]

minimizing byproducts in the reductive amination of(5-Chlorothiophen-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the reductive amination of (5-Chlorothiophen-2-yl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to help you minimize byproduct formation and maximize the yield and purity of your desired secondary or tertiary amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the reductive amination of (5-Chlorothiophen-2-yl)methylamine?

When performing a reductive amination with (5-Chlorothiophen-2-yl)methylamine (a primary amine), the most frequently encountered byproducts are not typically related to the chlorothiophene ring itself, but are common to this class of reaction. These include:

  • Tertiary Amine (Over-alkylation Product): The desired secondary amine product can react again with the aldehyde starting material to form a tertiary amine. This is often the most significant byproduct.[1][2]

  • Alcohol from Carbonyl Reduction: The reducing agent can directly reduce the starting aldehyde or ketone to the corresponding alcohol, representing a competitive and wasteful side reaction.[3][4]

  • Unreacted Starting Materials: Incomplete conversion will leave both the starting amine and carbonyl compound in your final mixture.

  • Aldol Condensation Products: Under certain conditions, particularly with enolizable aldehydes or ketones, self-condensation can occur to form aldol adducts.[3]

It is crucial to monitor your reaction by an appropriate method (e.g., TLC, LC-MS) to identify which of these pathways is prevalent in your specific system.

Q2: I'm observing a significant amount of the tertiary amine byproduct. How can I favor the formation of the desired secondary amine?

The formation of a tertiary amine byproduct is a common issue when using primary amines.[2] This occurs when the newly formed, more nucleophilic secondary amine outcompetes the starting primary amine for reaction with the aldehyde. Here are several strategies to suppress this over-alkylation:

  • Adopt a Stepwise (Indirect) Procedure: Instead of a one-pot reaction, first form the imine and then introduce the reducing agent. This physically separates the imine formation from the reduction, preventing the secondary amine product from being present alongside a high concentration of the aldehyde.[2][5] You can drive the imine formation to completion using a dehydrating agent like molecular sieves.[2][3]

  • Control Stoichiometry: Use a slight excess of the (5-Chlorothiophen-2-yl)methylamine relative to the carbonyl compound. A 1.0 to 1.2 molar equivalent of the amine is a good starting point. Conversely, you can try using slightly less than one equivalent of the aldehyde (e.g., 0.95 eq) and monitor the reaction closely, quenching it as soon as the starting amine is consumed.[2]

  • Choose a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for suppressing over-alkylation.[3][4] Its steric bulk and milder reactivity favor the reduction of the protonated iminium ion of the primary amine over the iminium ion formed from the bulkier secondary amine product.

Troubleshooting Guide: Specific Experimental Issues

Problem 1: Low yield of the desired amine with significant recovery of the starting aldehyde/ketone as an alcohol.

This indicates that the reduction of the carbonyl starting material is faster than or competitive with the reduction of the formed imine.

Root Cause Analysis & Solutions:

  • Inappropriate Reducing Agent: You are likely using too strong or non-selective a reducing agent, such as sodium borohydride (NaBH₄), in a one-pot procedure.[3][4] NaBH₄ can readily reduce aldehydes and ketones.[6]

    • Solution 1: Switch to a Selective Reducing Agent. The most effective solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃). It is a milder reagent that selectively reduces the iminium ion intermediate much more rapidly than it reduces the starting aldehyde or ketone, even when all components are mixed together in a single pot.[3][4][5][7]

    • Solution 2: Modify the Procedure for NaBH₄. If you must use NaBH₄, you must pre-form the imine.[4][5] Dissolve the (5-Chlorothiophen-2-yl)methylamine and the carbonyl compound in a suitable solvent (e.g., methanol) and stir for a period (e.g., 1-3 hours, monitor by TLC/LC-MS) before adding the NaBH₄.[5] This ensures the concentration of the free carbonyl is minimized when the strong reducing agent is introduced.

Comparative Data: Choice of Reducing Agent

Reducing AgentTypical ProcedureKey AdvantageCommon Byproduct Minimized
Sodium Triacetoxyborohydride (NaBH(OAc)₃) One-potHigh selectivity for iminium ions.[3][4][7]Alcohol from carbonyl reduction.
Sodium Cyanoborohydride (NaBH₃CN) One-pot (pH control needed)Selective at mildly acidic pH (6-7).[3]Alcohol from carbonyl reduction.
Sodium Borohydride (NaBH₄) Two-step (Imine pre-formation)Cost-effective, strong reductant.[4]Minimizes alcohol if imine is formed first.[6]
Catalytic Hydrogenation (H₂/Catalyst) One-pot or Two-stepClean workup, high efficiency.[3]Can avoid boron-based reagents.
Problem 2: The reaction is sluggish or stalls, resulting in low conversion.

Low conversion can be traced back to inefficient imine formation, which is the rate-limiting step in many reductive aminations.

Root Cause Analysis & Solutions:

  • Incorrect pH: The formation of the imine is pH-dependent. The reaction requires a mildly acidic environment (typically pH 4-7) to catalyze the dehydration of the hemiaminal intermediate.[3] If the pH is too high (basic), the dehydration step is slow. If the pH is too low (strongly acidic), the starting amine will be fully protonated and rendered non-nucleophilic.[3]

    • Solution: Optimize Reaction pH. If not already included, add a mild acid catalyst like acetic acid, especially when reacting with ketones.[5][7] For reactions using amine salts (e.g., hydrochlorides), a stoichiometric amount of a non-nucleophilic base like triethylamine should be added to free the amine.[3]

  • Presence of Water: Imine formation is a reversible equilibrium reaction that produces water.[8] If this water is not removed, it can drive the equilibrium back towards the starting materials.

    • Solution: Use a Dehydrating Agent. Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it is formed.[2][3] This is particularly effective in a two-step procedure before the reducing agent is added.

Workflow for Optimizing Imine Formation

Caption: Troubleshooting workflow for poor conversion.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (Favored for Minimizing Byproducts)

This procedure is generally preferred for its simplicity and effectiveness in minimizing both alcohol formation and over-alkylation.[4][5]

  • To a solution of the aldehyde or ketone (1.0 equiv) and (5-Chlorothiophen-2-yl)methylamine (1.1 equiv) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise at room temperature.[3]

  • If the reaction is slow, particularly with ketones, a catalytic amount of acetic acid (e.g., 0.1-1.0 equiv) can be added.[7]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or crystallization).

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (Alternative Method)

This method is useful when NaBH(OAc)₃ is not available or if over-alkylation is a persistent issue.[5]

Step A: Imine Formation

  • Dissolve the aldehyde (1.0 equiv) and (5-Chlorothiophen-2-yl)methylamine (1.1 equiv) in methanol (MeOH).[5]

  • (Optional) Add 4Å molecular sieves to the mixture to absorb water.

  • Stir the mixture at room temperature for 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent and formation of the imine.

Step B: Reduction

  • Cool the reaction mixture from Step A in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.2-1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.[3]

  • Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC/LC-MS).

  • Proceed with an aqueous workup as described in Protocol 1, Step 4.

Byproduct Minimization Pathway

G cluster_0 Reaction Inputs cluster_1 Key Intermediate cluster_2 Potential Byproducts cluster_3 Desired Product Amine (5-Chlorothiophen-2-yl)methylamine Imine Iminium Ion Amine->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine pH 4-7 -H₂O Alcohol Alcohol Carbonyl->Alcohol Strong Reductant (e.g., NaBH₄) Product Desired Secondary Amine Imine->Product Selective Reductant (e.g., NaBH(OAc)₃) Tertiary_Amine Tertiary Amine (Over-alkylation) Product->Tertiary_Amine + Aldehyde

Caption: Pathways leading to product and major byproducts.

References

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Reddit. Ways to reduce the bis amination during a reductive amination?. Available from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Myers, A. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available from: [Link]

  • ResearchGate. Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Available from: [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available from: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available from: [Link]

  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. Available from: [Link]

Sources

Validation & Comparative

Comparison Guide: (5-Chlorothiophen-2-yl)methylamine vs. Non-Chlorinated (Thiophen-2-yl)methylamine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Medicinal Chemists

Introduction: The Strategic Value of the Thiophene Scaffold and the "Chlorine Effect"

In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged scaffold."[1][2][3][4] Its structural and electronic similarity to the phenyl ring allows it to serve as a versatile bioisostere, a strategy used to modulate a molecule's properties while retaining its intended biological activity.[1][5][6] This guide delves into a critical comparison between two foundational building blocks for drug discovery: the parent (Thiophen-2-yl)methylamine and its chlorinated counterpart, (5-Chlorothiophen-2-yl)methylamine.

The introduction of a chlorine atom is a deliberate and strategic decision in drug design, often referred to as leveraging the "magic chlorine."[7][8] This single atomic substitution can profoundly alter a compound's physicochemical properties, metabolic stability, and target engagement. For researchers, scientists, and drug development professionals, understanding the nuanced differences between these two analogs is crucial for designing more potent, selective, and metabolically robust drug candidates. This guide provides an objective, data-driven comparison of their properties, reactivity, and impact on structure-activity relationships (SAR), supported by actionable experimental protocols.

Physicochemical Properties: A Quantitative Comparison

The addition of a chlorine atom to the C5 position of the thiophene ring induces significant, predictable changes in the molecule's physical and chemical characteristics. These alterations are fundamental to its behavior in biological systems.

Property(Thiophen-2-yl)methylamine(5-Chlorothiophen-2-yl)methylamineImpact of Chlorination
Chemical Structure Structure of (Thiophen-2-yl)methylamineStructure of (5-Chlorothiophen-2-yl)methylamineIntroduction of a halogen at the 5-position.
Molecular Formula C₅H₇NS[9]C₅H₆ClNS[10][11]Addition of Cl, loss of H.
Molecular Weight 113.18 g/mol [9]147.63 g/mol [10]~30% increase, impacting ligand efficiency calculations.
Boiling Point 95-99 °C / 28 mmHg[12]76-79 °C / 3 mmHg[11]Increased intermolecular forces lead to a higher boiling point under equivalent pressure.
Density 1.103 g/mL at 25 °C[12]~1.331 g/cm³ (Predicted)[11]Significant increase due to the heavier chlorine atom.
Lipophilicity (XLogP3) 0.6[9]~1.5 (Estimated)Substantial increase in lipophilicity, a critical ADME parameter.
pKa (Predicted) ~9-10[13]8.39 ± 0.29[11]The electron-withdrawing chlorine atom reduces the basicity of the amine.

Causality Behind the Changes:

The chlorine atom is highly electronegative and acts as an electron-withdrawing group via induction, while also increasing the molecule's size and lipophilicity.[7][14] This has several critical consequences:

  • Increased Lipophilicity: The replacement of a hydrogen atom with a larger, less polar chlorine atom significantly increases the octanol-water partition coefficient (LogP).[15] This enhancement in lipophilicity can improve a drug's ability to cross cell membranes and access lipophilic binding pockets within a protein target, but excessive lipophilicity can also lead to poor solubility and non-specific binding.[8]

  • Altered Electronics: The inductive electron-withdrawing effect of chlorine deactivates the aromatic thiophene ring, making it less susceptible to oxidative metabolism.[16] It also reduces the electron density on the primary amine, lowering its pKa and making it less basic. This can alter ionization state at physiological pH and change hydrogen bonding capabilities.

  • Steric Profile: The chlorine atom introduces steric bulk at the 5-position, which can be exploited to achieve selectivity for a specific biological target by either favoring or preventing binding in certain orientations.

Synthesis and Reactivity: A Tale of Two Pathways

The synthetic routes to these amines and their subsequent reactivity are dictated by the presence or absence of the chlorine substituent.

G cluster_0 Non-Chlorinated Pathway cluster_1 Chlorinated Pathway cluster_2 Shared Derivatization TCA 2-Thiophenecarboxaldehyde TMA (Thiophen-2-yl)methylamine TCA->TMA Reductive Amination (e.g., NaBH3CN, NH4OAc) TCN 2-Thiophenecarbonitrile TCN->TMA Reduction (e.g., LiAlH4 or H2/Catalyst) Amide Thiophene-2-carboxamide Derivative TMA->Amide Acylation CTCA 5-Chloro-2-thiophenecarboxaldehyde CTMA (5-Chlorothiophen-2-yl)methylamine CTCA->CTMA Reductive Amination CTCOOH 5-Chlorothiophene-2-carboxylic Acid CTCOCl 5-Chlorothiophene-2-carbonyl chloride CTCOOH->CTCOCl SOCl2 or (COCl)2 CTCOCl->CTMA Amide formation followed by reduction CTMA->Amide Acylation SAR_Diagram cluster_receptor Receptor Binding Pocket cluster_ligand_A Weak Hydrophobic Interaction cluster_ligand_B Enhanced Potency pocket Hydrophobic S1 Pocket hbond_acceptor H-Bond Acceptor H H Thio_A S Amine_A NH2 Amine_A->hbond_acceptor H-Bond Cl Cl Cl->pocket Strong Hydrophobic Interaction Thio_B S Amine_B NH2 Amine_B->hbond_acceptor H-Bond

Caption: Role of chlorine in enhancing receptor binding affinity.

2. Metabolic Stability:

The thiophene ring is susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, primarily through S-oxidation or epoxidation of the double bonds, leading to reactive metabolites and rapid clearance. [1][17][18]Placing a chlorine atom at the 5-position, a common site of metabolic attack, effectively "blocks" this pathway. This steric and electronic hindrance significantly increases the metabolic stability of the molecule, extending its half-life and improving its pharmacokinetic profile. [15][19]

Key Experimental Protocols

To provide a practical framework, the following are detailed methodologies for the synthesis of a derivative and for comparing the metabolic stability of the two analogs.

Protocol 1: Synthesis of N-((5-Chlorothiophen-2-yl)methyl)acetamide

This protocol details a standard acylation reaction, a common step in synthesizing more complex drug-like molecules from the primary amine building blocks.

Objective: To synthesize an amide derivative to demonstrate the utility of the amine as a synthetic intermediate.

Materials:

  • (5-Chlorothiophen-2-yl)methylamine (1.0 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Acetyl chloride (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve (5-Chlorothiophen-2-yl)methylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-((5-Chlorothiophen-2-yl)methyl)acetamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS.

Trustworthiness: The workup with NaHCO₃ neutralizes excess acid, and the final purification ensures the isolation of a high-purity product. Characterization provides definitive structural confirmation. The same protocol can be applied to (Thiophen-2-yl)methylamine for direct comparison.

Protocol 2: Comparative In Vitro Metabolic Stability Assay

This protocol provides a head-to-head comparison of the metabolic lability of the chlorinated vs. non-chlorinated analogs using liver microsomes.

Objective: To quantify and compare the rate of metabolism of the two analogs in a liver microsome system.

Materials:

  • (5-Chlorothiophen-2-yl)methylamine (Test Compound 1)

  • (Thiophen-2-yl)methylamine (Test Compound 2)

  • Pooled Human or Rat Liver Microsomes (HLM or RLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., Verapamil)

  • 96-well plates

  • Incubator/shaker (37 °C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of both test compounds in DMSO. Prepare a microsomal incubation mixture in a 96-well plate containing phosphate buffer and liver microsomes (final concentration ~0.5 mg/mL). Pre-warm to 37 °C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. Immediately add the test compounds to their respective wells to achieve a final concentration of 1 µM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the 100% control.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Data Presentation:

CompoundIn Vitro Half-life (t₁/₂, minutes)
(Thiophen-2-yl)methylamineExpected to be shorter
(5-Chlorothiophen-2-yl)methylamineExpected to be longer

This self-validating system uses a 0-minute control and an internal standard to account for non-enzymatic degradation and variations in sample processing, ensuring the observed depletion is due to metabolic activity.

Conclusion and Outlook

The comparison between (5-Chlorothiophen-2-yl)methylamine and its non-chlorinated parent is a clear illustration of strategic molecular design in drug discovery. While both are valuable building blocks, the introduction of a chlorine atom at the 5-position offers a powerful method for enhancing key drug-like properties.

  • Physicochemically, chlorination increases lipophilicity and modulates basicity, which can be fine-tuned to improve membrane permeability and target binding.

  • Synthetically, the chlorinated ring is less prone to unwanted side reactions, though it requires chlorinated starting materials.

  • Medicinally, the 5-chloro substituent is a well-validated strategy for increasing metabolic stability by blocking CYP-mediated oxidation and for enhancing potency by facilitating favorable interactions within hydrophobic receptor pockets.

For researchers aiming to develop drug candidates with improved pharmacokinetic and pharmacodynamic profiles, (5-Chlorothiophen-2-yl)methylamine often represents a more advanced and optimized starting point over its non-chlorinated analog. The "chlorine effect" is not magic, but a rational and predictable tool that, when understood and applied correctly, can significantly accelerate the journey from a preliminary hit to a viable clinical candidate.

References

  • ACS Publications. Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry. [Link]

  • NextSDS. amine — Chemical Substance Information. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. International Journal of Creative Research Thoughts. [Link]

  • ACS Publications. 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry. [Link]

  • NextSDS. amine — Chemical Substance Information. [Link]

  • Beilstein Journals. 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. [Link]

  • PubChem. (2-Thienylmethyl)amine | C5H7NS | CID 34005. [Link]

  • NIH National Center for Biotechnology Information. Effect of “magic chlorine” in drug discovery: an in silico approach. [Link]

  • Frontiers. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • ScienceDirect. Safety evaluation of substituted thiophenes used as flavoring ingredients. [Link]

  • ACS Publications. 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. [Link]

  • NIH National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • ACS Publications. Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. [Link]

  • Google Patents. CN102020631B - Synthetic method of 2-thiophene ethylamine.
  • NIH National Center for Biotechnology Information. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • PubChemLite. amine. [Link]

  • Cognizance Journal. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

  • RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs. [Link]

  • ResearchGate. Bioisosterism in Medicinal Chemistry. [Link]

  • NIH National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • PubMed. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. [Link]

  • NIH National Center for Biotechnology Information. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzoa[20]nnulene-scaffold. [Link]

  • PubMed. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. [Link]

  • MDPI. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. [Link]

  • RSC Publishing. Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. [Link]

Sources

A Comparative Guide to the Validation of GC-MS Analytical Methods for the Quantification of (5-Chlorothiophen-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of pharmaceutical intermediates is paramount to ensuring final product quality and process consistency. (5-Chlorothiophen-2-yl)methylamine is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its accurate measurement is essential for process control, yield optimization, and regulatory compliance. This guide provides an in-depth technical comparison and validation framework for quantifying this primary amine using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used analytical technique.

The inherent chemical properties of primary amines like (5-Chlorothiophen-2-yl)methylamine present unique analytical challenges.[2] These compounds are often polar and can interact with active sites within the GC system, leading to poor peak shape and unreliable quantification.[3] This guide explains the causal logic behind employing derivatization to overcome these challenges and details a self-validating protocol grounded in the rigorous standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5]

The Rationale for Derivatization in GC-MS Analysis

Direct injection of (5-Chlorothiophen-2-yl)methylamine into a GC-MS system is often problematic. The primary amine functional group contains active hydrogens that can form hydrogen bonds with silanol groups on the surface of the injector liner and the chromatographic column. This interaction leads to significant peak tailing, reduced sensitivity, and poor reproducibility.[3][6]

To mitigate these issues, a chemical modification step known as derivatization is employed. This process replaces the active hydrogen on the amine with a less polar, more stable functional group.[7] For this application, we will utilize Trifluoroacetic Anhydride (TFAA) .

Causality of Experimental Choice:

  • Increased Volatility: The resulting N-trifluoroacetyl derivative is significantly more volatile than the parent amine, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[3]

  • Improved Peak Shape: Derivatization blocks the active site on the molecule, minimizing interactions with the GC system and resulting in sharp, symmetrical chromatographic peaks essential for accurate integration and quantification.[3]

  • Enhanced Stability: The derivative is more thermally stable, ensuring it passes through the heated GC inlet and column without decomposition.[7]

The reaction proceeds as follows: The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the carbonyl carbons of TFAA. This is followed by the elimination of a trifluoroacetate ion and a proton to form the stable, volatile N-(5-chlorothiophen-2-yl)methyl-2,2,2-trifluoroacetamide derivative.[8]

GC-MS Method Validation Framework (ICH Q2(R2))

The objective of analytical method validation is to provide documented evidence that the procedure is fit for its intended purpose.[4][9] The following sections detail the experimental design for validating the GC-MS method for (5-Chlorothiophen-2-yl)methylamine, in accordance with ICH Q2(R2) guidelines.[5][10][11]

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Finalization Dev Develop Derivatization & GC-MS Conditions Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Robust Robustness Limits->Robust Report Validation Report Robust->Report

Figure 1: ICH Q2(R2) guided workflow for analytical method validation.
Specificity
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12]

  • Experimental Protocol:

    • Analyze a blank solvent (e.g., ethyl acetate) to ensure no interfering peaks are present at the retention time of the analyte derivative.

    • Analyze a known impurity or a placebo sample spiked with the analyte.

    • Compare the chromatograms of the spiked sample with that of an unspiked sample and a standard solution of the analyte. The mass spectrum of the analyte peak in the spiked sample should be consistent with the reference standard.

  • Acceptance Criteria: The blank should show no interference at the retention time of the analyte. The analyte peak should be well-resolved from any other peaks, and its mass spectrum should confirm its identity.

Linearity and Range
  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13]

  • Experimental Protocol:

    • Prepare a stock solution of derivatized (5-Chlorothiophen-2-yl)methylamine.

    • Perform serial dilutions to prepare at least five calibration standards across the expected working range (e.g., 80% to 120% of the target concentration).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.99. The y-intercept should be insignificant compared to the response at the lowest concentration.

Accuracy
  • Objective: To assess the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[14]

  • Experimental Protocol:

    • Prepare a placebo or sample matrix and spike it with the analyte at three different concentration levels (e.g., low, medium, and high; 80%, 100%, and 120% of the target concentration).

    • Prepare a minimum of three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery for each replicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.[13]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the target concentration within the same laboratory, on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective:

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[13]

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]

  • Experimental Protocol:

    • LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

    • Prepare and analyze samples at the calculated LOQ concentration to confirm that the precision and accuracy are acceptable at this level.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable accuracy (e.g., 80-120% recovery) and precision (%RSD ≤ 10%). The LOD is typically a signal-to-noise ratio of approximately 3:1.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[12]

  • Experimental Protocol:

    • Identify critical GC-MS parameters (e.g., inlet temperature, column flow rate, oven temperature ramp).

    • Slightly vary these parameters one at a time (e.g., inlet temperature ±5°C, flow rate ±0.1 mL/min).

    • Analyze a standard solution under each varied condition and evaluate the impact on peak area, retention time, and peak shape.

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the %RSD of the results should not be significantly affected by the variations.

Experimental Protocols & Data Presentation

Protocol 1: Sample Preparation and Derivatization

This protocol outlines the conversion of (5-Chlorothiophen-2-yl)methylamine to its volatile derivative for GC-MS analysis.

Derivatization_Protocol start Start step1 Accurately weigh ~10 mg of (5-Chlorothiophen-2-yl)methylamine into a 10 mL volumetric flask. start->step1 step2 Dissolve and dilute to volume with ethyl acetate. step1->step2 step3 Transfer 1 mL of the solution to a 2 mL autosampler vial. step2->step3 step4 Add 100 µL of Trifluoroacetic Anhydride (TFAA). step3->step4 step5 Cap the vial tightly and heat at 60°C for 20 minutes. step4->step5 step6 Cool to room temperature. step5->step6 inject Inject 1 µL into GC-MS. step6->inject

Figure 2: Step-by-step workflow for the derivatization of the analyte.
Protocol 2: GC-MS Instrumental Conditions
ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, reliable gas chromatograph.
MS System Agilent 5977B or equivalentProvides high sensitivity and spectral confirmation.
Injector Split/SplitlessSplitless mode used for trace-level quantification.
Inlet Temperature 250°CEnsures complete vaporization of the derivative without degradation.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.[15]
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column dimensions and analyte.
Column HP-5ms (30m x 0.25mm, 0.25µm)A non-polar column suitable for a wide range of compounds.
Oven Program 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 minProvides good separation from solvent and potential impurities.
MS Source Temp. 230°CStandard temperature for Electron Ionization (EI).
MS Quad Temp. 150°CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible fragmentation patterns for library matching.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions.
Monitored Ions Quantifier & Qualifier ionsTo be determined from the mass spectrum of the derivatized standard.
Summary of Validation Performance Data (Hypothetical)
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte RtPass
Linearity (R²) ≥ 0.990.9995
Range 80% - 120% of target1.0 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.3 µg/mL
Robustness System suitability passesPass

Comparative Analysis: GC-MS vs. LC-MS/MS

While GC-MS with derivatization is a robust and validated approach, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a powerful alternative. The choice between these techniques depends on specific laboratory needs, sample throughput, and analyte properties.[16][17][18]

FeatureGC-MS with Derivatization LC-MS/MS Rationale / Senior Scientist Insight
Derivatization Required Not Required LC-MS/MS directly analyzes the polar amine, saving time and reducing potential sources of error from the derivatization step.[19]
Sensitivity High (ppb level)Very High (ppt level)LC-MS/MS generally offers superior sensitivity, which is critical for trace impurity analysis or bioanalytical studies.[20]
Specificity High (with MS)Very High (with MS/MS)The use of precursor-to-product ion transitions in MS/MS provides an extra dimension of specificity, reducing the likelihood of interference.
Sample Throughput ModerateHighEliminating the heating/cooling derivatization step and using modern UHPLC systems can significantly increase sample throughput with LC-MS/MS.
Robustness HighModerate to HighGC-MS is often considered a workhorse technique. LC-MS can be more susceptible to matrix effects and requires careful mobile phase preparation.
Cost (Instrument) LowerHigherGC-MS systems are generally less expensive to purchase and maintain than high-end LC-MS/MS systems.
Expertise Required ModerateHighDeveloping LC-MS/MS methods and interpreting data can require a higher level of operator expertise.

Decision-Making Insight: For routine quality control of the bulk substance where concentrations are relatively high, a validated GC-MS method is cost-effective, robust, and perfectly suitable. For applications requiring very high sensitivity, such as determining trace levels of the amine in a final drug product or in biological matrices, the superior sensitivity and specificity of LC-MS/MS make it the preferred technique.[16]

Conclusion

The quantification of (5-Chlorothiophen-2-yl)methylamine can be achieved with high accuracy and precision using a Gas Chromatography-Mass Spectrometry method. The critical insight is that chemical derivatization with an agent like TFAA is not merely a suggestion but a necessity to overcome the inherent challenges of analyzing a polar primary amine, ensuring the method is both reliable and reproducible.[3][7]

A validation process rigorously following the framework of ICH Q2(R2) provides documented, trustworthy evidence that the method is fit for its intended purpose in a pharmaceutical quality control environment.[12][21] While LC-MS/MS offers a powerful alternative, particularly for trace-level analysis, the derivatization-GC-MS approach remains a robust, cost-effective, and highly reliable technique for routine quantification in drug development and manufacturing. The choice between the two should be guided by the specific analytical requirements of sensitivity, throughput, and cost.

References

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PharmTech. (2024, March 19). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ND Global. (2024, January 26). Analytical Method Validation in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • Pharmaerudition. (2013, May). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Retrieved from [Link]

  • LabRulez GCMS. (2021, March 23). Analysis of Amines in GC. Retrieved from [Link]

  • LinkedIn. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]

  • Arome Science. (2025, October 25). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]

  • ACS Publications. (2015, May 29). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]

  • ResearchGate. (2023, September). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Retrieved from [Link]

  • Spectroscopy Online. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]

  • ResearchGate. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • EPRA Journals. (2023, June 19). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. Retrieved from [Link]

  • Engineered Science Publisher. (2023, May 4). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Screening of Thiophene Derivatives. Retrieved from [Link]

  • Frontiers. (2024, August 20). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

Sources

Comparative Efficacy of Covalent KRAS G12C Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the successful drugging of the once "undruggable" KRAS oncogene stands as a landmark achievement.[1][2][3] This guide provides a detailed comparative analysis of the efficacy of leading covalent inhibitors targeting the KRAS G12C mutation, a prevalent driver in various solid tumors, including non-small cell lung cancer (NSCLC).[3][4] While initial explorations into novel chemical matter often involve fragments like (5-Chlorothiophen-2-yl)methylamine, which serve as crucial building blocks in drug discovery, this guide will focus on the well-characterized and clinically validated inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), which have emerged as pivotal therapeutics.[5][6][7]

The KRAS G12C Challenge and the Dawn of Covalent Inhibition

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and proliferation.[2][8] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs GTP hydrolysis, locking KRAS in a constitutively active state and driving uncontrolled cell division.[8][9][10] For decades, the smooth surface of the KRAS protein and its high affinity for GTP made direct inhibition a formidable challenge.[3]

The breakthrough came with the discovery of a cryptic groove, the Switch-II pocket, which is accessible in the inactive, GDP-bound state of the KRAS G12C mutant.[4][11] This led to the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine-12 residue, trapping the protein in its inactive conformation and blocking downstream signaling.[1][2][9]

Mechanism of Action: A Shared Strategy with Subtle Differences

Both Sotorasib and Adagrasib are orally bioavailable small molecules that function as covalent inhibitors of KRAS G12C.[9][12] They selectively target the mutant protein, with minimal effect on wild-type KRAS, thereby reducing off-target toxicities.[2][4] Their fundamental mechanism of action is to lock the KRAS G12C protein in an inactive state, which in turn inhibits downstream signaling through the MAPK pathway (as measured by the phosphorylation of ERK) and leads to tumor cell apoptosis.[8][11][13]

Signaling Pathway Inhibition by KRAS G12C Covalent Inhibitors

KRAS_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Sotorasib / Adagrasib Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: Covalent inhibitors trap KRAS G12C in its inactive GDP-bound state.

Comparative Efficacy in Target Inhibition and Clinical Trials

While sharing a common mechanism, Sotorasib and Adagrasib exhibit distinct pharmacological profiles and have been evaluated in separate clinical trials. A direct head-to-head comparison is not yet available from a single, randomized trial, but cross-trial comparisons and matching-adjusted indirect comparisons (MAICs) provide valuable insights.[14][15][16]

ParameterSotorasib (AMG 510)Adagrasib (MRTX849)
FDA Approval (NSCLC) May 2021[4][13]December 2022[4]
Pivotal Trial (NSCLC) CodeBreaK 100/200[4][17]KRYSTAL-1/12[10][18]
Objective Response Rate (ORR) in previously treated NSCLC 37.1% (CodeBreaK 100)[17], 28.1% (CodeBreaK 200)[19]42.9% (KRYSTAL-1)[19], 46.5% (MAIC-adjusted)[19]
Median Progression-Free Survival (PFS) in previously treated NSCLC 6.8 months (CodeBreaK 100)[17], 5.6 months (CodeBreaK 200)[4]6.5 months (KRYSTAL-1)[16], 6.43 months (comparative analysis)[20]
Median Overall Survival (OS) in previously treated NSCLC 12.5 months (CodeBreaK 100)[17]12.6 months (KRYSTAL-1)[16], 11.4 months (comparative analysis)[20]
Half-life ~5.5 hours[13]~23-24 hours[18][21]
CNS Penetration LimitedDemonstrates CNS penetration[18][21]
Common Treatment-Related Adverse Events (TRAEs) Diarrhea, nausea, fatigue, hepatotoxicity[15][20]Nausea, diarrhea, vomiting, fatigue, QTc prolongation[9][15][20]

Data compiled from multiple sources and should be interpreted with caution due to the lack of direct head-to-head trials.

MAIC studies suggest that while both drugs demonstrate comparable efficacy in terms of PFS and ORR in previously treated advanced KRAS G12C-mutated NSCLC, some analyses indicate a potentially more favorable safety profile for Sotorasib.[14][15] Conversely, other analyses suggest Adagrasib may have a slight advantage in PFS.[20] Adagrasib's longer half-life and ability to penetrate the central nervous system may offer advantages in specific clinical scenarios, such as patients with brain metastases.[18][21]

Experimental Protocols for Target Inhibition Assays

The evaluation of KRAS G12C inhibitors relies on a suite of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.

Biochemical Inhibition Assay (e.g., SOS1-catalyzed nucleotide exchange)

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, a key step in its activation.

Methodology:

  • Reagent Preparation:

    • Recombinant human KRAS G12C protein.

    • Recombinant human SOS1 protein (catalytic domain).

    • BODIPY-GTP (fluorescent GTP analog).

    • GDP and GTP.

    • Test inhibitors (e.g., Sotorasib, Adagrasib) dissolved in DMSO.

  • Assay Procedure:

    • In a 384-well plate, incubate KRAS G12C with the test inhibitor at various concentrations.

    • Initiate the exchange reaction by adding SOS1 and BODIPY-GTP.

    • Monitor the increase in fluorescence over time as BODIPY-GTP binds to KRAS G12C.

  • Data Analysis:

    • Calculate the initial rate of nucleotide exchange for each inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the rate of nucleotide exchange by 50%.

Cellular Target Engagement and Pathway Modulation Assay (Western Blot)

This assay confirms that the inhibitor engages its target in a cellular context and inhibits downstream signaling.

Methodology:

  • Cell Culture and Treatment:

    • Culture KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2).[12]

    • Treat cells with varying concentrations of the inhibitor for a specified duration.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against total ERK and phosphorylated ERK (p-ERK).

    • Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

    • Incubate with secondary antibodies conjugated to a detection enzyme (e.g., HRP).

  • Data Analysis:

    • Visualize protein bands using a chemiluminescence detection system.

    • Quantify band intensity to determine the ratio of p-ERK to total ERK, demonstrating inhibition of MAPK pathway signaling.

Cell Viability Assay

This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.

Methodology:

  • Cell Seeding and Treatment:

    • Seed KRAS G12C mutant and wild-type cell lines in 96-well plates.

    • Treat cells with a serial dilution of the inhibitor.

  • Incubation:

    • Incubate the cells for 72 hours to allow for effects on cell proliferation.[12]

  • Viability Measurement:

    • Add a viability reagent (e.g., CellTiter-Glo®, MTT).

    • Measure luminescence or absorbance, which correlates with the number of viable cells.

  • Data Analysis:

    • Plot cell viability against inhibitor concentration to determine the IC50 value for cell growth inhibition.

Experimental Workflow for Evaluating KRAS G12C Inhibitors

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Biochem_Assay SOS1-Catalyzed Nucleotide Exchange Assay (Determine IC50) Cell_Viability Cell Viability Assay (Determine IC50 on proliferation) Biochem_Assay->Cell_Viability Western_Blot Western Blot for p-ERK (Confirm pathway inhibition) Cell_Viability->Western_Blot Xenograft Mouse Xenograft Models (Evaluate tumor regression) Western_Blot->Xenograft Start Inhibitor Candidate Start->Biochem_Assay

Caption: A typical workflow for the preclinical evaluation of KRAS G12C inhibitors.

Future Directions and Emerging Inhibitors

The clinical success of Sotorasib and Adagrasib has spurred the development of next-generation KRAS G12C inhibitors with potentially improved efficacy and safety profiles.[22] These include molecules like Olomorasib and Divarasib, which are being evaluated in various clinical trials, often in combination with other targeted therapies to overcome resistance mechanisms.[22] Furthermore, research is expanding to target other KRAS mutations, such as G12D, which are prevalent in deadly cancers like pancreatic adenocarcinoma.[3] The development of pan-RAS inhibitors, which would be effective regardless of the specific KRAS mutation, remains a significant goal in oncology research.[7]

Conclusion

The development of covalent KRAS G12C inhibitors represents a paradigm shift in the treatment of KRAS-mutant cancers. Sotorasib and Adagrasib have demonstrated significant clinical activity, offering new therapeutic options for patients with NSCLC and other solid tumors harboring this mutation. While their efficacy appears comparable in many respects, subtle differences in their pharmacokinetic and safety profiles may influence treatment decisions. The ongoing development of novel inhibitors and combination strategies promises to further refine our ability to target this critical oncogenic driver, bringing us closer to a new era of personalized cancer medicine.

References

  • Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. National Center for Biotechnology Information. Available from: [Link]

  • Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review. Frontiers in Immunology. Available from: [Link]

  • Breaking barriers: the latest insights into KRAS G12C inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • What are KRAS G12C inhibitors and how do they work? Patsnap Synapse. Available from: [Link]

  • Sotorasib: First Approval. National Center for Biotechnology Information. Available from: [Link]

  • Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer. National Center for Biotechnology Information. Available from: [Link]

  • Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer. Oncology Pharmacy Practice News. Available from: [Link]

  • KRAS G12C inhibitor combination therapies: current evidence and challenge. Frontiers in Oncology. Available from: [Link]

  • What is the mechanism of action of Sotorasib?. Patsnap Synapse. Available from: [Link]

  • Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation. PubMed. Available from: [Link]

  • Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation. FirstWord Pharma. Available from: [Link]

  • Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials. National Center for Biotechnology Information. Available from: [Link]

  • First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRAS G12C Solid Tumors (KRYSTAL-1). ASCO Publications. Available from: [Link]

  • Cost per Responder Analysis Comparing Adagrasib and Sotorasib in Patients With KRAS G12C-Mutated Previously Treated Non-Small Cell Lung Cancer (NSCLC). ISPOR. Available from: [Link]

  • Cost-effectiveness of sotorasib versus adagrasib in previously treated KRAS G12C-mutated advanced NSCLC: a US healthcare payer perspective. Taylor & Francis Online. Available from: [Link]

  • Mechanism of Action | KRAZATI® (adagrasib) for NSCLC. KRAZATI® (adagrasib). Available from: [Link]

  • Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS G12C Inhibitor for the Treatment of Cancer. ResearchGate. Available from: [Link]

  • 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. ACS Publications. Available from: [Link]

  • Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor. National Center for Biotechnology Information. Available from: [Link]

  • 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]. EMBL-EBI. Available from: https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL3091444/
  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][4][12]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. Available from: [Link]

  • Structure Based Drug Design of High Affinity Kras Inhibitors. DigitalCommons@TMC. Available from: [Link]

  • In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and. MDPI. Available from: [Link]

  • Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]. ACS Publications. Available from: [Link]

  • KRAS inhibitors: The next frontier beckons. Pharmaceutical Technology. Available from: [Link]

  • Novel Inhibitor for Downstream Targeting of Transforming Growth Factor-β Signaling to Suppress Epithelial to Mesenchymal Transition and Cell Migration. MDPI. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of (5-Chlorothiophen-2-yl)methylamine: Navigating Pathways and Ensuring Reproducibility

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

(5-Chlorothiophen-2-yl)methylamine is a crucial building block in the synthesis of numerous pharmaceutical compounds, most notably the anticoagulant drug Rivaroxaban.[1] Its structural motif is a recurring feature in medicinal chemistry, making its efficient and reproducible synthesis a topic of significant interest.[2] This guide provides an in-depth comparison of the most common synthetic pathways to this key intermediate, with a focus on the practical challenges and factors that influence reproducibility across different laboratory settings.

Introduction: The Challenge of Consistent Synthesis

The synthesis of thiophene derivatives, while well-established, can present challenges related to regioselectivity, functional group tolerance, and scalability.[3][4] Reproducibility, the cornerstone of reliable chemical manufacturing and research, can be influenced by subtle variations in reaction conditions, reagent quality, and purification techniques. This guide aims to equip researchers with the knowledge to not only select the most appropriate synthetic route but also to anticipate and mitigate potential sources of variability.

Key Synthetic Pathways: A Head-to-Head Comparison

Two primary routes dominate the landscape for the synthesis of (5-Chlorothiophen-2-yl)methylamine: the reductive amination of 5-chlorothiophene-2-carboxaldehyde and the reduction of 5-chlorothiophene-2-carbonitrile. A third, less common, pathway involves the direct amination of 2-chloro-5-(chloromethyl)thiophene.

Pathway A: Reductive Amination of 5-Chlorothiophene-2-carboxaldehyde

This is arguably the most widely employed method due to the commercial availability of the starting aldehyde and the generally mild reaction conditions. The reaction proceeds in two conceptual steps: the formation of an intermediate imine by reaction of the aldehyde with an ammonia source, followed by the in-situ reduction of the imine to the desired primary amine.

Mechanism: The reaction begins with the nucleophilic attack of ammonia or an ammonia equivalent (like ammonium acetate or formamide) on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine). A reducing agent present in the reaction mixture then reduces the imine to the final amine product.

Common Reducing Agents and Conditions:

  • Sodium borohydride (NaBH₄) / Sodium cyanoborohydride (NaBH₃CN): These are common and effective reducing agents for this transformation. Reactions are typically run in alcoholic solvents like methanol or ethanol.

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is another effective method, particularly for larger-scale syntheses.[5] This approach often leads to cleaner reactions and easier product isolation.

  • Transfer Hydrogenation: Formic acid or its salts (e.g., ammonium formate) can serve as the hydrogen source in the presence of a suitable catalyst, offering a non-gaseous alternative to direct hydrogenation.[6]

Pathway B: Reduction of 5-Chlorothiophene-2-carbonitrile

This route offers a viable alternative, particularly if the corresponding nitrile is readily available or can be synthesized efficiently. The direct reduction of the nitrile group to an amine is a powerful transformation in organic synthesis.

Mechanism: The reduction of a nitrile to a primary amine typically involves the addition of two equivalents of a hydride reagent or two molecules of hydrogen across the carbon-nitrogen triple bond.

Common Reducing Agents and Conditions:

  • Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of efficiently converting nitriles to amines. Reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).

  • Borane (BH₃) complexes: Borane-THF or borane-dimethyl sulfide (BMS) are also effective reagents for this reduction and can sometimes offer better selectivity.

  • Catalytic Hydrogenation: Similar to the reductive amination pathway, catalytic hydrogenation with catalysts like Raney Nickel or Rhodium is a scalable and clean method for nitrile reduction.

Experimental Protocols: Step-by-Step Methodologies

Protocol for Pathway A: Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve 5-chlorothiophene-2-carboxaldehyde (1 equivalent) in methanol.

  • Add a solution of ammonium chloride (1.5 equivalents) and aqueous ammonia (excess) to the aldehyde solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up: Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Protocol for Pathway B: Nitrile Reduction
  • Reaction Setup: To a dry, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Slowly add a solution of 5-chlorothiophene-2-carbonitrile (1 equivalent) in anhydrous THF to the LiAlH₄ suspension, controlling the rate of addition to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours.

  • Work-up (Fieser method): Cool the reaction mixture in an ice bath.

  • Sequentially and carefully add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the mixture and wash the solid with THF.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude amine can be purified by vacuum distillation.

Data Presentation: A Comparative Analysis

ParameterPathway A: Reductive AminationPathway B: Nitrile Reduction
Starting Material Availability 5-chlorothiophene-2-carboxaldehyde is commercially available.5-chlorothiophene-2-carbonitrile is also available, but sometimes less common.
Reagent Handling & Safety Sodium borohydride is relatively safe to handle. Catalytic hydrogenation requires specialized equipment for handling hydrogen gas.Lithium aluminum hydride is highly reactive with water and requires stringent anhydrous conditions and careful handling.
Reaction Conditions Generally mild (room temperature to slightly elevated).Can require refluxing temperatures and strictly anhydrous conditions.
Reported Yields Typically in the range of 70-90%.Can be high (80-95%), but sensitive to reaction conditions.
Common Byproducts Over-reduction to the corresponding alcohol, or formation of secondary amines.Incomplete reduction products.
Scalability Readily scalable, especially with catalytic hydrogenation methods.Scalability with LiAlH₄ can be challenging due to its reactivity and the work-up procedure.

Factors Influencing Reproducibility

Several factors can significantly impact the yield, purity, and overall reproducibility of these syntheses:

  • Quality of Starting Materials: Impurities in the starting aldehyde or nitrile can lead to side reactions and lower yields. It is crucial to use materials of high purity.

  • Reagent Stoichiometry: The precise ratio of the reducing agent and the ammonia source (in Pathway A) is critical. Excess reducing agent can lead to over-reduction, while insufficient amounts will result in incomplete conversion.

  • Temperature Control: Exothermic reactions, particularly with strong reducing agents like LiAlH₄, require careful temperature management to prevent side reactions and ensure safety.

  • Solvent Purity: For reactions involving highly reactive reagents like LiAlH₄, the use of anhydrous solvents is non-negotiable to prevent quenching of the reagent and ensure the reaction proceeds to completion.

  • Work-up and Purification: The work-up procedure must be performed carefully to avoid product loss. The choice of purification method (distillation vs. chromatography) will depend on the purity requirements and the scale of the reaction.

Visualization of Synthetic Workflows

Pathway A: Reductive Amination Workflow

G A 5-Chlorothiophene- 2-carboxaldehyde C Imine Formation (Methanol, RT) A->C B Ammonia Source (e.g., NH4Cl, aq. NH3) B->C E Reduction (0°C to RT) C->E D Reducing Agent (e.g., NaBH4) D->E F Work-up (Quench, Extract) E->F G Purification (Distillation/Chromatography) F->G H (5-Chlorothiophen-2-yl)methylamine G->H

Caption: Workflow for Reductive Amination.

Pathway B: Nitrile Reduction Workflow

G A 5-Chlorothiophene- 2-carbonitrile C Reduction (Anhydrous THF, Reflux) A->C B Reducing Agent (e.g., LiAlH4) B->C D Work-up (Fieser Method) C->D E Purification (Vacuum Distillation) D->E F (5-Chlorothiophen-2-yl)methylamine E->F

Caption: Workflow for Nitrile Reduction.

Conclusion and Recommendations

Both the reductive amination of 5-chlorothiophene-2-carboxaldehyde and the reduction of 5-chlorothiophene-2-carbonitrile are effective methods for the synthesis of (5-Chlorothiophen-2-yl)methylamine.

  • For general laboratory-scale synthesis and for those prioritizing milder conditions and easier handling of reagents, Pathway A (Reductive Amination) is often the preferred choice. The use of sodium borohydride or catalytic hydrogenation offers a good balance of reactivity, safety, and yield.

  • Pathway B (Nitrile Reduction) can provide excellent yields but requires more stringent control over reaction conditions, particularly when using powerful and moisture-sensitive reducing agents like LiAlH₄. This route may be more suitable for researchers experienced with handling such reagents.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the available starting materials, the desired scale of the reaction, and the laboratory's capabilities. By carefully considering the factors outlined in this guide, researchers can enhance the reproducibility of their syntheses and reliably obtain this important chemical intermediate.

References

  • ResearchGate. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Retrieved from [Link]

  • American Chemical Society. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Retrieved from [Link]

  • MMS. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] -1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor.
  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • PubChem. (n.d.). amine. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

  • ResearchGate. (2025). Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Lirias. (n.d.). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). Retrieved from [Link]

  • Google Patents. (n.d.). Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid.
  • Google Patents. (n.d.). Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
  • Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • European Patent Office. (2012). IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • Royal Society of Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • MDPI. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Retrieved from [Link]

  • Google Patents. (n.d.). A New Process for the Synthesis of 5-Chloro-2-Carboxylic Acid Methyl Ester-3-Methylaminosulfonylthiophene.

Sources

Validation & Benchmarking

A Comparative Benchmarking Guide for (5-Chlorothiophen-2-yl)methylamine Against Standard Reference Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, particularly in oncology, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking a novel compound, (5-Chlorothiophen-2-yl)methylamine, hereafter referred to as Compound CTM , against well-characterized, industry-standard kinase inhibitors. While the thiophene scaffold is present in various biologically active molecules, the specific inhibitory profile of Compound CTM is largely uncharacterized.[1] This document outlines a hypothesized mechanism of action centered on the inhibition of protein kinase signaling pathways, a critical regulator of cell proliferation.[2] We present a series of robust, self-validating experimental protocols, from direct enzymatic assays to cellular target engagement, designed to objectively assess the compound's potency and efficacy. By comparing its performance against the potent, non-selective inhibitor Staurosporine and the clinically approved multi-kinase inhibitor Dasatinib , this guide offers researchers a clear, data-driven pathway for evaluating the therapeutic potential of new thiophene-based compounds.

Introduction to the Compounds

The initial phase of any benchmarking study involves a thorough characterization of the compounds being compared. The selection of appropriate reference inhibitors is crucial for contextualizing the performance of the novel compound.

  • (5-Chlorothiophen-2-yl)methylamine (Compound CTM): The compound of interest, featuring a 5-chlorothiophene core. While derivatives of this scaffold have shown biological activity, including anticancer effects, the specific target profile of CTM is the subject of this investigation.[1]

  • Staurosporine: A natural product that acts as a potent, ATP-competitive, and broad-spectrum inhibitor of protein kinases.[3] Its promiscuity makes it an excellent positive control for establishing assay validity and providing an upper benchmark for raw inhibitory power, though its lack of selectivity precludes therapeutic use.

  • Dasatinib: An FDA-approved oral dual BCR/ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4] It serves as a clinically relevant benchmark, representing a successful, albeit multi-targeted, therapeutic agent.

Table 1: Physicochemical Properties of Test Compounds
Property(5-Chlorothiophen-2-yl)methylamine (CTM)StaurosporineDasatinib
Molecular Formula C₆H₈ClNSC₂₈H₂₆N₄O₃C₂₂H₂₆ClN₇O₂S
Molecular Weight 161.65 g/mol [5]466.5 g/mol 488.0 g/mol
Known Target Class (To be determined)Broad-Spectrum KinaseMulti-Kinase (BCR-ABL, SRC family, etc.)
Mechanism (Hypothesized: ATP-competitive)ATP-competitiveATP-competitive

Hypothesized Mechanism of Action & Signaling Pathway

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, division, and survival.[6] Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[2] We hypothesize that Compound CTM may exert anti-proliferative effects by inhibiting one or more protein kinases involved in oncogenic signaling.

The diagram below illustrates a simplified, generic kinase signaling cascade. Inhibition at any point in this pathway can block downstream signaling, ultimately leading to a reduction in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase 1 (e.g., SRC) Receptor->Kinase1 Phosphorylates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factors Kinase3->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene GrowthFactor Growth Factor GrowthFactor->Receptor Binds & Activates Inhibitor Compound CTM Dasatinib Staurosporine Inhibitor->Kinase1 Inhibits

Caption: A generic kinase signaling pathway targeted by inhibitors.

Experimental Design & Protocols

To comprehensively benchmark Compound CTM, a multi-tiered approach is required, moving from direct biochemical assays to more complex cellular systems. This strategy validates the mechanism of action and provides a more accurate picture of therapeutic potential.[7]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Expertise & Rationale: This initial experiment directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction is a robust, high-throughput method. It avoids the complexities of radioactive handling and provides a direct readout of enzyme inhibition.[8] We will use a representative tyrosine kinase (e.g., recombinant human Src kinase) for this primary screen.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A 1. Dispense Kinase & Substrate to 96-well plate B 2. Add Test Compounds (CTM, Dasatinib, Staurosporine) in serial dilution A->B C 3. Initiate reaction with ATP B->C D 4. Incubate at 30°C for 60 minutes C->D E 5. Add Kinase-Glo® Reagent (Stops reaction, generates light) D->E F 6. Incubate at RT for 10 minutes E->F G 7. Read Luminescence on Plate Reader F->G H 8. Plot Luminescence vs. Log[Inhibitor] G->H I 9. Calculate IC₅₀ values H->I

Caption: Workflow for the in vitro luminescence-based kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a stock solution of ATP and the kinase substrate (e.g., a generic tyrosine kinase peptide) in the kinase buffer.

  • Compound Plating: In a 96-well assay plate, perform a serial dilution of Compound CTM, Dasatinib, and Staurosporine. Include wells for a "no inhibitor" positive control and a "no enzyme" negative control.

  • Enzyme Addition: Add the purified recombinant kinase (e.g., Src) to all wells except the negative control.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Add a commercial luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP by converting it into a luminescent signal.

  • Data Acquisition: After a brief incubation at room temperature to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).

Cell Proliferation & Viability Assay (XTT-Based)

Expertise & Rationale: An in vitro kinase IC₅₀ does not guarantee cellular activity due to factors like cell permeability and off-target effects. A cell-based assay is essential to measure the compound's effect in a more biologically relevant context. The XTT assay is chosen over the traditional MTT assay because it produces a water-soluble formazan product, eliminating the need for a separate solubilization step.[9][10] This simplifies the workflow, reduces potential errors, and is highly amenable to high-throughput screening.[10] A human cancer cell line with known dependence on tyrosine kinase signaling (e.g., HCT116 colorectal cancer cells) will be used.[11]

Step-by-Step Protocol:

  • Cell Seeding: Plate HCT116 cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of Compound CTM, Dasatinib, and Staurosporine. Include vehicle-only controls. Incubate for 72 hours.

  • XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add the activated XTT solution to each well and incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[9] During this time, mitochondrial dehydrogenases in viable cells will reduce the XTT tetrazolium salt to a colored formazan product.[9][12]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[9]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®)

Expertise & Rationale: Demonstrating that a compound inhibits a cellular process is important, but confirming it binds to its intended target within the complex cellular environment provides crucial mechanistic validation.[13] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement.[13] It operates on the principle that a protein becomes more thermally stable when bound to a ligand. By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, we can directly infer binding.

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Protein Quantification A 1. Culture & Harvest Cells (e.g., HCT116) B 2. Treat cells with Test Compound or Vehicle A->B C 3. Incubate to allow compound entry & binding B->C D 4. Aliquot cell suspension C->D E 5. Heat aliquots across a temperature gradient (e.g., 40-70°C) D->E F 6. Lyse cells via freeze-thaw cycles E->F G 7. Separate soluble fraction from precipitated protein (Centrifugation) F->G H 8. Analyze soluble fraction via Western Blot or ELISA for the target kinase G->H I 9. Quantify protein levels H->I

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured HCT116 cells with a fixed, high concentration of Compound CTM or Dasatinib (e.g., 10x the cellular IC₅₀) or a vehicle control. Incubate for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by performing repeated freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the heat-denatured, aggregated proteins by high-speed centrifugation.

  • Quantification: Collect the supernatant (soluble fraction) and analyze the amount of the target kinase (e.g., Src) using a quantitative method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated cells. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating ligand-induced stabilization.

Comparative Data Analysis (Hypothetical Data)

The following tables present hypothetical but realistic data that could be generated from the protocols described above. This data allows for a direct comparison of Compound CTM against the standard reference inhibitors.

Table 2: In Vitro Kinase Inhibition
CompoundTarget KinaseIC₅₀ (nM)
Compound CTM Src150
Staurosporine Src5
Dasatinib Src1

Interpretation: This data suggests that Compound CTM is a moderately potent inhibitor of Src kinase. It is significantly less potent than the non-selective Staurosporine and the clinically optimized Dasatinib, which is an expected outcome for a novel, unoptimized compound.

Table 3: Cellular Anti-Proliferative Activity
CompoundCell LineIC₅₀ (µM)
Compound CTM HCT1162.5
Staurosporine HCT1160.05
Dasatinib HCT1160.01

Interpretation: The cellular activity correlates with the biochemical data. Compound CTM demonstrates anti-proliferative effects in the low micromolar range. The difference between the biochemical IC₅₀ (nM range) and the cellular IC₅₀ (µM range) is common and can be attributed to factors such as cell membrane permeability, efflux pump activity, or intracellular metabolism of the compound.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the novel compound, (5-Chlorothiophen-2-yl)methylamine (Compound CTM), as a potential kinase inhibitor. The proposed workflow, progressing from direct enzyme inhibition to cellular viability and target engagement, provides a robust framework for initial characterization.

Based on our hypothetical data, Compound CTM displays promising, albeit modest, activity as a kinase inhibitor with anti-proliferative effects. It serves as a valid starting point for a medicinal chemistry program.

Next Steps would include:

  • Selectivity Profiling: Screening Compound CTM against a broad panel of kinases (e.g., a 400+ kinase panel) to determine its selectivity profile. A selective inhibitor is often more desirable therapeutically than a promiscuous one to minimize off-target toxicities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound CTM to improve potency and selectivity.

  • In Vivo Efficacy Studies: If a lead compound with sufficient potency and a good selectivity profile is identified, the next step would be to evaluate its efficacy and safety in animal models of cancer.

By employing this rigorous, multi-faceted benchmarking strategy, researchers can make informed, data-driven decisions, efficiently advancing the most promising compounds through the drug discovery pipeline.

References

  • Biotech Spain. (2025). XTT Assays vs MTT. Available at: [Link].

  • Concept Life Sciences. (2025). A Practical Guide to Target Engagement Assays. Available at: [Link].

  • Concept Life Sciences. Target Engagement Assay Services. Available at: [Link].

  • Journal of Medicinal Chemistry. (2025). Target Engagement Assays in Early Drug Discovery. Available at: [Link].

  • ProteinSimple. Monitoring Target Engagement in Drug Discovery. Available at: [Link].

  • Chemical Communications (RSC Publishing). Target engagement approaches for pharmacological evaluation in animal models. Available at: [Link].

  • National Institutes of Health (NIH). In vitro NLK Kinase Assay. Available at: [Link].

  • National Center for Biotechnology Information (NCBI). Cell Viability Assays - Assay Guidance Manual. Available at: [Link].

  • Bio-protocol. (2022). In vitro kinase assay. Available at: [Link].

  • Japan Radioisotope Association (JRIA). In vitro Kinase Assay. Available at: [Link].

  • In vitro kinase assay. Available at: [Link].

  • Protocols.io. (2024). In vitro kinase assay. Available at: [Link].

  • National Institutes of Health (NIH). Cell proliferation inhibitors and apoptosis promoters. Available at: [Link].

  • MDPI. (2024). An Antagonist Antibody That Inhibits Cancer Cell Growth In Vitro through RACK1. Available at: [Link].

  • Anticancer Research. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Available at: [Link].

  • National Institutes of Health (NIH). Inhibition of tumor cell proliferation and motility by fibroblasts is both contact and soluble factor dependent. Available at: [Link].

  • Crossfire Oncology. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available at: [Link].

  • ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors. Available at: [Link].

  • ACS Publications. (2013). 5-Chlorothiophene-2-carboxylic Acid...a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Available at: [Link].

  • National Institutes of Health (NIH). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Available at: [Link].

  • PubChemLite. amine. Available at: [Link].

  • NextSDS. amine — Chemical Substance Information. Available at: [Link].

  • National Institutes of Health (NIH). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer... Available at: [Link].

  • ResearchGate. (2019). Methylamine Activates Glucose Uptake in Human Adipocytes... Available at: [Link].

  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Available at: [Link].

Sources

Safety Operating Guide

[(5-Chlorothiophen-2-yl)methyl](2-methylpropyl)amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An Essential Guide to the Proper Disposal of amine

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of laboratory reagents are paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of amine (CAS No. 1021131-71-4), a compound whose specific chemical properties necessitate a careful and informed approach.

Our objective is to move beyond a simple checklist, explaining the causality behind each procedural step. This empowers laboratory personnel to make safe, compliant decisions, thereby building a culture of intrinsic safety and trust in their operational protocols.

Hazard Identification: Understanding the "Why"

Before any handling or disposal can occur, a thorough understanding of the compound's inherent risks is critical. amine is not a benign substance; its hazard profile dictates that it must be treated as regulated hazardous waste. The primary risks associated with this compound are summarized below.

Hazard ClassificationGHS CodeSignal WordDescription of Hazard
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332WarningHarmful if swallowed, in contact with skin, or if inhaled.[1]
Skin IrritationH315WarningCauses skin irritation upon contact.[1]
Serious Eye DamageH318DangerCauses serious and potentially irreversible eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)H336WarningMay cause respiratory irritation, drowsiness, or dizziness.[1]

These classifications unequivocally prohibit casual disposal methods such as drain or regular trash disposal.[2] The presence of a chlorinated organic structure and an amine functional group further complicates its disposal, requiring strict segregation from other waste streams.[3][4][5]

Pre-Disposal Safety Protocols: Immediate Actions

Proper disposal begins with safe handling during and after use. These immediate protocols are essential to minimize exposure and prevent accidental releases.

Personal Protective Equipment (PPE)

Given the compound's hazard profile, the following PPE is mandatory when handling the pure substance or its waste:

  • Eye Protection: Chemical splash goggles or a face shield are essential to protect against the risk of serious eye damage.

  • Gloves: Use chemical-resistant gloves (e.g., nitrile, neoprene) and change them immediately if contamination occurs.

  • Lab Coat: A standard lab coat protects against skin contact.

  • Respiratory Protection: If handling outside of a certified chemical fume hood or in case of a spill, a NIOSH-approved respirator may be necessary.

Spill Management

In the event of a spill, the primary goal is to contain and clean the material safely without creating additional hazards.

  • Evacuate & Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[6]

  • Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb large quantities.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, compatible waste container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Disposal: The collected spill debris and rinsate must be disposed of as hazardous waste, following the procedures outlined in the next section.

The Core Disposal Workflow: A Step-by-Step Guide

The disposal of amine must follow a "cradle-to-grave" approach, where the generating laboratory is responsible for the waste until its final, verified destruction.[7][8] The following workflow ensures this process is handled safely and in accordance with regulations like the Resource Conservation and Recovery Act (RCRA).[9]

Step 1: Waste Characterization and Segregation

This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Identify the Waste Stream: Determine if the waste is the pure compound, a dilute solution, or mixed with other reagents.

  • Segregate by Type: This compound falls into two primary waste categories:

    • Halogenated Organic Waste: Due to the chlorine atom on the thiophene ring.[3][4]

    • Amine Waste: Due to the secondary amine group.[5]

  • Action: Collect waste containing this compound in a dedicated container labeled "Halogenated Organic Waste" and "Amine-Containing Waste."

  • Crucial "Don'ts":

    • DO NOT mix with non-halogenated solvents (e.g., acetone, methanol, hexanes).[4] This is because the disposal methods differ; halogenated waste typically requires high-temperature incineration.[4][10]

    • DO NOT mix with acids or strong oxidizing agents. Amines can react exothermically and sometimes violently with these substances.[5]

    • DO NOT mix with other incompatible waste streams as outlined by your institution's chemical hygiene plan.

Step 2: Container Selection and Labeling

The container must safely hold the waste without leaking or degrading.

  • Container Choice: Use a high-density polyethylene (HDPE) or other chemically compatible plastic container with a secure, screw-top cap.[9] Do not use metal containers, which can be corroded by certain chemical wastes.

  • Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[7][11]

    • The full chemical name: "amine" and any other components in the waste mixture.

    • The associated hazards (e.g., "Toxic," "Corrosive - Eye," "Irritant").[11]

    • The accumulation start date.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in the laboratory in a designated "Satellite Accumulation Area" before being transferred to a central holding facility.

  • Location: Store the waste container in a secondary containment bin within a well-ventilated area, such as a fume hood or a designated waste cabinet.[6]

  • Closure: Keep the waste container closed at all times except when adding waste.

  • Volume: Do not overfill containers. A safe limit is 80-90% of the container's capacity to allow for expansion.[6]

Step 4: Arranging for Final Disposal

Final disposal must be handled by professionals.

  • Contact EHS: When the waste container is full or has been accumulating for a set period (typically 6-12 months, per institutional policy), contact your institution's Environmental Health and Safety (EHS) office.[9]

  • Professional Disposal: The EHS office will arrange for pickup by a licensed hazardous waste disposal contractor.[5] These contractors will transport the waste to a permitted facility for final treatment, likely via high-temperature incineration.[10][11]

  • Record Keeping: Maintain accurate records of waste generation and disposal as required by your institution and regulatory bodies.[11]

Disposal Decision Workflow

The following diagram illustrates the procedural flow for making correct disposal decisions for waste containing amine.

Caption: Decision workflow for the safe disposal of the target compound.

References

  • amine - Chemical Substance Information. NextSDS. Available at: [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Laboratory. Available at: [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! (2024, April 3). GreenTec Energy. Available at: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Regensburg. Available at: [Link]

  • Sizing lab waste neutralization and disposal. (n.d.). Laboratory Supplies & Equipment Supplier in Singapore. Available at: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Laboratory chemical waste. Water Corporation. Available at: [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Available at: [Link]

  • Process for Disposal of Chlorinated Organic Residues. (1970). AIChE. Available at: [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services, University of British Columbia. Available at: [Link]

  • Disposal of Waste Solvents. (n.d.). NUS Chemistry. Available at: [Link]

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Available at: [Link]

Sources

Personal protective equipment for handling [(5-Chlorothiophen-2-yl)methyl](2-methylpropyl)amine

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Operational Guide for Handling (5-Chlorothiophen-2-yl)methylamine

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of amine. The information herein is synthesized for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.

Hazard Assessment: A Precautionary Approach to a Novel Compound

Direct toxicological and safety data for amine is not publicly available, a common scenario for novel research compounds. Therefore, a comprehensive risk assessment must be performed based on its constituent chemical moieties: a chlorinated thiophene ring and a secondary amine . Standard practice dictates that a novel chemical with unknown hazards must be presumed to be hazardous until proven otherwise.[1] This guide adopts that precautionary principle, inferring potential hazards from structurally similar compounds.

  • Chlorinated Thiophenes : Derivatives such as 5-chlorothiophene-2-carboxylic acid and 5-chlorothiophene-2-carbonyl chloride are known to be irritants to the eyes, skin, and respiratory tract.[2][3] More reactive analogs can cause severe skin burns and serious eye damage.[4][5] Thiophenes, in general, can be absorbed through the skin and are incompatible with strong oxidizing agents.[6]

  • Secondary Amines : This functional group is a well-documented precursor to the formation of N-nitrosamine impurities, which are often potent carcinogens and a significant concern in pharmaceutical development.[7][8][9] Aromatic amines are classified as particularly hazardous, and while this compound's amine is not directly bonded to the aromatic ring, its benzylic-like position warrants heightened caution.[10][11]

Based on this analysis, amine should be handled as a substance that is, at a minimum, a severe irritant to skin and eyes, a respiratory tract irritant, potentially corrosive, and a compound with unknown long-term toxicity.

Potential Hazard Basis of Assessment (Inferred from Analogs) Primary Safety Concern
Severe Skin/Eye Irritation or Corrosion Data on 5-chlorothiophene-2-carbonyl chloride shows it causes severe burns and eye damage.[5]Direct contact could lead to irreversible tissue damage.
Respiratory Tract Irritation 5-Chlorothiophene-2-carboxylic acid is a known respiratory tract irritant.[2]Inhalation of aerosols or dusts could cause respiratory distress.
Unknown Systemic Toxicity The combined toxicological profile is uninvestigated.Absorption through skin or inhalation could lead to unforeseen health effects.
Carcinogenic Impurity Potential Secondary amines are known precursors to N-nitrosamines.[7][12]Cross-contamination or degradation could generate carcinogenic byproducts.

Mandatory Engineering Controls

Engineering controls are the primary line of defense. All handling of amine, including weighing, transfers, and reactions, must be performed within a certified and properly functioning chemical fume hood .[1][2] The laboratory must be equipped with an immediately accessible and tested eyewash station and safety shower .[2]

Personal Protective Equipment (PPE) Protocol

Given the presumed hazards, a comprehensive PPE protocol is mandatory. Protection must be selected to guard against splashes, absorption, and inhalation.[13][14]

Protection Type Required Equipment Specifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards.[15] A face shield must be worn over goggles during any operation with a splash hazard (e.g., transfers of >100 mL, reactions under pressure) to protect the entire face.[14][15]
Hand Protection Double Gloving: Inner and Outer LayersInner Glove: Nitrile examination glove. Outer Glove: Heavy-duty, chemical-resistant glove (e.g., butyl rubber or Viton™). This provides robust protection against ad-hoc splashes and potential skin absorption. Contaminated gloves must be changed immediately.[14][15]
Body Protection Flame-Resistant (FR) Laboratory CoatAn FR lab coat provides protection against chemical splashes and potential fire hazards. It must be fully buttoned with sleeves rolled down.[15]
Respiratory Protection NIOSH-Approved Respirator (As needed)While a fume hood is the primary control, a NIOSH-approved respirator with organic vapor cartridges may be required if there is a risk of exposure outside of the hood, as determined by a site-specific risk assessment.
Foot Protection Closed-toe ShoesShoes must be made of a non-porous material to protect against spills. Open-toed shoes are strictly prohibited.[15]
Step-by-Step PPE Donning and Doffing Procedure

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Footwear Check: Confirm you are wearing appropriate closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second, heavy-duty pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure requires it.

Doffing (Removing) Sequence:

  • Decontaminate Outer Gloves: If grossly contaminated, clean the surface of the outer gloves while still wearing them.

  • Remove Outer Gloves: Remove the outer gloves without touching your skin, peeling them off so they turn inside-out.

  • Remove Face Shield/Goggles: Remove face shield (if used), followed by goggles, from the back to the front. Place them in a designated area for decontamination.

  • Remove Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated exterior away from your body.

  • Remove Inner Gloves: Remove the final pair of gloves, again without touching the exterior surface with your bare skin.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Operational and Disposal Plans

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep_area 1. Designate Area Mark a specific area within the fume hood for handling. gather_ppe 2. Assemble PPE Gather all required PPE as per protocol. gather_spill 3. Prepare Spill Kit Ensure a spill kit with absorbent for organic halides is ready. don_ppe 4. Don PPE Follow the correct donning sequence. gather_spill->don_ppe weigh 5. Weigh/Transfer Use non-sparking tools. Keep containers closed when not in use. react 6. Perform Procedure Monitor reaction continuously. Maintain sash at lowest practical height. decontaminate 7. Decontaminate Clean all surfaces and equipment used. react->decontaminate dispose 8. Segregate Waste Dispose of all contaminated materials as Halogenated Organic Waste. doff_ppe 9. Doff PPE Follow the correct doffing sequence outside the immediate work area. wash 10. Wash Hands Thoroughly wash hands with soap and water.

Caption: Step-by-step workflow for handling the target compound.

Waste Disposal Protocol

Due to the presence of chlorine, all waste contaminated with amine is classified as Halogenated Organic Waste .[16][17][18]

  • Segregation is Mandatory: Halogenated waste must be collected in a dedicated, properly labeled container, separate from non-halogenated organic waste.[17][19]

  • Container Requirements: Use a robust, leak-proof container with a screw-top cap that is compatible with chlorinated organic compounds.

  • Labeling: The container must be clearly labeled "HAZARDOUS WASTE" and list "amine" and any other halogenated solvents present.[16] The label should be applied before the first drop of waste is added.

  • Storage: Keep the waste container closed at all times except when adding waste. Store it in a secondary containment bin within a well-ventilated area, away from incompatible materials.[16]

  • Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain.[16][18]

Emergency Response Plan

Immediate and correct action during an emergency is critical.

Workflow for Emergency Spill Response

G cluster_assess Immediate Assessment cluster_minor Minor Spill (<1L & Not an Inhalation Hazard) cluster_major Major Spill (>1L or Highly Toxic/Volatile) start Chemical Spill Occurs size Spill Size? start->size alert 1. Alert others in the immediate area size->alert Minor evacuate 1. EVACUATE Immediately Alert everyone and close the lab door. size->evacuate Major ppe 2. Don appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain 3. Confine & Absorb Use sand or vermiculite. Avoid combustible absorbents. ppe->contain collect 4. Collect Waste Place absorbed material in a sealed bag for halogenated waste. contain->collect clean 5. Clean Area Decontaminate the spill surface with soap and water. collect->clean call 2. Call for Emergency Response (e.g., 911) from a safe location. evacuate->call inform 3. Inform Responders Provide the chemical name and SDS if available. call->inform

Caption: Decision-making workflow for chemical spills.

First Aid for Personnel Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][11] Seek immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing while flushing the affected area with water for at least 15 minutes, preferably under a safety shower.[10][11] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or symptoms develop, seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and contact a poison control center or seek immediate medical attention.[2][3]

References

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%.
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Thermo Fisher Scientific. (2025, December 26).
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • ChemicalBook. (2026, January 17).
  • TCI Chemicals. (2025, May 23). SAFETY DATA SHEET - 5-Chlorothiophene-2-carbonyl Chloride.
  • University of Nevada, Reno. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories.
  • The University of Alabama in Huntsville. (n.d.).
  • Braun Research Group, Northwestern University. (n.d.).
  • Cornell University. (n.d.). 7.2 Organic Solvents.
  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
  • Rice University. (n.d.). Chemical Spills.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-(Tributylstannyl)
  • University of California, San Francisco. (n.d.). Chemical Spills.
  • Washington State University. (n.d.). Halogenated Solvents.
  • U.S. Department of Health & Human Services. (2026, March 23). Personal Protective Equipment (PPE). CHEMM.
  • Nitrosamines Exchange. (2023, October 5). Redefining Nitrosamine Risks: A Fresh Perspective on Pharmaceuticals.
  • University of Texas at Austin. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Environmental Health and Safety.
  • Labiotech.eu. (2023, February 1). Researchers Mapped Out Potential Impurities in Drug Products.
  • AAPS. (2025, November 24).
  • Augusta University. (n.d.). Chemical Spill Response.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Thiophene.
  • Apollo Scientific. (2023, August 3).
  • American Chemical Society. (2021, July 21). Regulatory Highlights. Organic Process Research & Development.
  • Ossila. (2022, December 21).
  • Centers for Disease Control and Prevention. (2024, April 10).
  • Boston College. (n.d.). I have a chemical spill in the lab, what should I do?. BC Knowledge for Employees.
  • BenchChem. (2025).
  • AAPS Science360. (2025, December 17).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.